Product packaging for Solasonine(Cat. No.:CAS No. 19121-58-5)

Solasonine

Cat. No.: B1682107
CAS No.: 19121-58-5
M. Wt: 884.1 g/mol
InChI Key: QCTMYNGDIBTNSK-XEAAVONHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solasonine (CAS 19121-58-5) is a steroidal glycoalkaloid naturally found in plants of the Solanum family, such as Solanum nigrum L. . With a molecular formula of C₄₅H₇₃NO₁₆ and a molecular weight of 884.1 g/mol, it is a glycoside of solasodine . This compound is recognized for its significant potential in pharmacological and anticancer research, demonstrating multiple mechanisms of action across various study models. It has been shown to suppress tumor growth primarily by inducing programmed cell death (apoptosis) through the regulation of key pathways, such as altering mitochondrial membrane permeability and modulating the expression of Bcl-2, Bax, and cleaved caspase-3 proteins . Furthermore, recent research highlights its role in activating ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid reactive oxygen species (ROS) and the inhibition of pathways like the glutathione peroxidase 4 (GPX4) system . Studies also indicate that this compound can inhibit cancer cell proliferation, migration, and invasion in models of breast carcinoma and other cancers by targeting specific pathways, including the ERK2/MAPK signaling cascade . Integrated bioinformatics and experimental studies have identified specific protein targets for this compound, such as ACHE in non-small cell lung cancer (NSCLC), as well as ATP1A1, CLK1, SIGMAR1, PYGM, and HSP90B1 in osteosarcoma, providing a molecular basis for its anti-tumor effects . Beyond its anticancer properties, this compound has demonstrated cytolytic activity against parasites like Trypanosoma cruzi in preclinical studies . It is important to note that, as a steroidal glycoalkaloid, this compound can be toxic at high concentrations, with potential side effects including disruption of cell membranes . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H73NO16 B1682107 Solasonine CAS No. 19121-58-5

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTMYNGDIBTNSK-XEAAVONHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028790
Record name Solasonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

884.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19121-58-5
Record name Solasonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19121-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solasonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019121585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solasonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solasonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Solasonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLASONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR60638HXL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Solasonine: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant attention in the scientific community for its diverse biological activities, particularly its potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the biological activities and cytotoxicity of this compound, with a focus on its anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of novel therapeutic agents.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below for easy comparison.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay Method
SW620Colorectal Cancer35.52[1][2]24[1][2]CCK-8[1][2]
SW480Colorectal Cancer44.16[1][2]24[1][2]CCK-8[1][2]
A549Lung Cancer44.18[1][2]24[1][2]CCK-8[1][2]
MGC803Gastric Cancer46.72[1][2]24[1][2]CCK-8[1][2]
THP-1Acute Monocytic Leukemia8.3348CCK-8
MV4-11Acute Monocytic Leukemia9.5448CCK-8
NB-4Acute Promyelocytic Leukemia11.2148CCK-8
HL-60Acute Promyelocytic Leukemia13.8548CCK-8
HELErythroleukemia15.6748CCK-8
RajiBurkitt's Lymphoma>4048CCK-8
JurkatAcute T-cell Leukemia>4048CCK-8
T24Bladder Cancer~5048CCK-8[3]
5637Bladder Cancer~8048CCK-8[3]
HepG2Liver CancerNot specifiedNot specifiedMTT[4]
Huh7Liver CancerNot specifiedNot specifiedMTT[4]

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, primarily culminating in the inhibition of cancer cell proliferation and the induction of cell death. The key activities and the underlying signaling pathways are detailed below.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways and proteins.

  • Mitochondrial Pathway: this compound has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner enzymes of apoptosis. The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is also regulated by this compound to favor apoptosis.

  • Signaling Pathway Involvement:

    • PI3K/Akt Pathway: this compound treatment can lead to a decrease in the phosphorylation of PI3K and Akt, key proteins in a signaling pathway that promotes cell survival. Inhibition of this pathway contributes to the pro-apoptotic effects of this compound.

    • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in this compound-induced apoptosis. This compound has been observed to decrease the phosphorylation of ERK and p38.

This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax activates Akt Akt PI3K->Akt inhibits Bcl2 Bcl-2 Akt->Bcl2 inhibits Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito activates CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis via the PI3K/Akt and mitochondrial pathways.
Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that this compound can induce cell cycle arrest at the S phase or the G2/M phase, depending on the cell type and experimental conditions.[4] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Arrest Cell Cycle Arrest S->Arrest M M Phase G2->M M->G1 This compound This compound This compound->S inhibits

Caption: this compound-induced cell cycle arrest at the S phase.
Anti-Inflammatory Activity

Chronic inflammation is a known contributor to cancer development and progression. This compound has demonstrated anti-inflammatory properties, which may contribute to its overall anticancer effects. It has been shown to inhibit the production of pro-inflammatory mediators.

Inhibition of Metastasis

The spread of cancer cells to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This compound has been reported to inhibit the migration and invasion of cancer cells, suggesting its potential to interfere with the metastatic cascade.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's biological activity are provided below. These protocols are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl) for MTT assay

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be from 0 to 100 µM.[1][2]

  • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plates for a specified period, typically 24, 48, or 72 hours.[1][2][3][5]

  • For MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • For CCK-8 Assay:

    • Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][5]

  • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, 450 nm for CCK-8).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at a predetermined concentration (e.g., a concentration around the IC50 value) for a specified time (e.g., 24 or 48 hours).[2] Include an untreated control.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Fixation solution (e.g., 70% cold ethanol)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.[1][2]

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins involved in specific signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat with this compound as previously described.

  • Lyse the cells in lysis buffer and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for at least 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with potent biological activities, particularly in the realm of cancer research. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit inflammation and metastasis through the modulation of multiple signaling pathways makes it a compelling candidate for further investigation as a potential therapeutic agent. The data and protocols presented in this technical guide are intended to facilitate and guide future research into the multifaceted biological effects of this compound. As with any natural product, further studies are warranted to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety, and explore its potential for clinical application.

References

Introduction: The Origin and Chemical Nature of Solasonine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Aspects of Solasonine

This compound is a naturally occurring steroidal glycoalkaloid found in a variety of plants belonging to the Solanum genus within the Solanaceae family.[1][2] This family includes important crops such as potatoes, tomatoes, and eggplants.[3] this compound is a glycoside of the aglycone solasodine, meaning it consists of the steroidal alkaloid solasodine attached to a carbohydrate moiety.[1][4] Specifically, its carbohydrate component is the trisaccharide solatriose.[3] It is often found alongside a similar compound, solamargine, which shares the same aglycone (solasodine) but has a different trisaccharide chain (chacotriose).[3][5]

Historically used in traditional medicine, this compound is now the subject of extensive research for its diverse pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antiparasitic properties.[1][6][7] Its biological functions are often attributed to its ability to disrupt cell membrane functions.[1] However, at high concentrations, it can be toxic, causing symptoms such as gastrointestinal irritation, vomiting, and headaches.[1] The aglycone, solasodine, is also a valuable precursor for the commercial synthesis of steroid drugs.[8][9]

Chemical Structure:

  • Molecular Formula: C₄₅H₇₃NO₁₆[10][11]

  • Molecular Weight: 884.06 g/mol [10][11]

  • Core Structure: A C27 cholestane skeleton, characteristic of steroidal alkaloids.[5]

Biosynthesis Pathway

The biosynthesis of this compound, like other steroidal alkaloids in Solanaceae plants, originates from cholesterol. A key step in this pathway is the introduction of a nitrogen atom at the C-26 position.[12] Research involving stable isotope labeling has elucidated that this C-26 amination process proceeds via a transamination mechanism involving an aldehyde intermediate.[12] This was determined by observing the elimination of two deuterium atoms from the C-26 position of labeled cholesterol during the biosynthesis of this compound in eggplant seedlings.[12]

The aglycone, solasodine, is first synthesized, and subsequently, glycosyltransferase enzymes attach the sugar chain, solatriose, to form the final this compound molecule. The expression of genes encoding these enzymes, such as solasodine galactosyltransferase (SGT1), is directly related to the accumulation of this compound in different plant tissues.[13]

This compound Biosynthesis Cholesterol Cholesterol Intermediate Aldehyde Intermediate Cholesterol->Intermediate Multiple Steps Solasodine Solasodine Intermediate->Solasodine Transamination (C-26 Amination) This compound This compound Solasodine->this compound Glycosyltransferases (e.g., SGT1) Solatriose Solatriose Solatriose->this compound

Figure 1: Simplified biosynthetic pathway of this compound from cholesterol.

Quantitative Data

Concentration in Plant Tissues

The concentration of this compound varies significantly depending on the plant species, genotype, tissue type, and developmental stage.[13]

Plant SpeciesGenotype/ExtractPlant PartThis compound ConcentrationReference
Solanum melongenaD1Flower Buds135.63 µg/g[13]
Solanum melongenaD1Leaf113.29 µg/g[13]
Solanum melongenaD1Ripe Fruit74.74 µg/g[13]
Solanum melongenaJ10Flower Buds478.81 µg/g[13]
Solanum melongenaJ10Leaf249.32 µg/g[13]
Solanum melongenaJ10Ripe Fruit185.03 µg/g[13]
Solanum pubescensHydro-alcohol extractLeaf1.857%[14]
Solanum pubescensMethanolic extractLeaf1.447%[14]
Solanum nigrumDecoction PiecesWhole Plant0.68 mg/g[10]
Cytotoxic and Antiproliferative Activity (IC₅₀ Values)

This compound has demonstrated potent cytotoxic effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of this activity.

Cell LineCancer TypeIncubation TimeIC₅₀ Value (µM)Reference
SGC-7901Human Gastric Cancer24 h18[10]
THP-1Acute Monocytic Leukemia-~8 (approx.)[15]
MV4-11Acute Monocytic Leukemia-~8 (approx.)[15]
HCT-8Human Colon Cancer-11.97[5]
L. mexicanaLeishmaniasis (promastigotes)48 h36[7]
L. amazonensisLeishmaniasis (promastigotes)72 h7.8[7]
Light II (Gli-luc)Reporter Cell Line (Hh pathway)36 h2.49 (Gli1-induced)[16]
Light II (Gli-luc)Reporter Cell Line (Hh pathway)36 h2.30 (Gli2-induced)[16]

Experimental Protocols

Extraction and Isolation of this compound

Method 1: Soxhlet Extraction with Acid Hydrolysis [8]

  • Defatting: Powdered, dried plant material (e.g., berries) is defatted using a suitable solvent in a preliminary extraction.

  • Ethanol Extraction: The defatted material is placed in a Soxhlet apparatus and extracted with 95% ethanol for a minimum of 6 hours.

  • Concentration: The resulting alcoholic extract is filtered and concentrated under reduced pressure to a syrupy mass.

  • Acid Hydrolysis: Concentrated hydrochloric acid (e.g., 5 mL) is added to the concentrate, and the mixture is refluxed for at least 2 hours to hydrolyze the glycosidic bonds, yielding the aglycone (solasodine) and free sugars.

  • Precipitation: The mixture is cooled (e.g., below 5°C for 2 hours) to precipitate the crude aglycone hydrochloride, which is then filtered.

  • Alkalinization: The precipitate is dissolved in boiling water and made alkaline (pH 9-10) with an ammonia solution (e.g., 10% NH₄OH) to precipitate the free base.

  • Final Extraction: The mixture is refluxed for 2 hours, cooled, and filtered. The resulting precipitate is washed, dried, and can be further purified (e.g., by dissolving in chloroform and evaporating the solvent) to yield crude solasodine. For obtaining this compound, the acid hydrolysis step is omitted, and purification is typically achieved through chromatographic methods.

Method 2: Aqueous Sulfur Dioxide Extraction [17]

  • Extraction: Comminuted fresh plant material is slurried in water. Sulfur dioxide gas is bubbled into the mixture until a pH of 2-3 is achieved. The mixture is stirred for approximately 24 hours at room temperature.

  • Separation: The solids are removed by filtration or centrifugation. The aqueous extract is collected.

  • Precipitation: The extract is made alkaline by the addition of lime (calcium hydroxide), which precipitates the crude glycoalkaloids.

  • Purification: The precipitate is collected by filtration and extracted multiple times with hot ethanol.

  • Isolation: The combined ethanol extracts are evaporated to dryness to yield a mixture of this compound and solamargine.

Extraction Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Isolation & Purification start Dried & Powdered Plant Material extract Soxhlet Extraction (95% Ethanol) start->extract concentrate Concentrate Under Vacuo extract->concentrate alkalinize Alkalinize with NH₄OH (Precipitation) concentrate->alkalinize filter Filter & Dry Precipitate alkalinize->filter purify Chromatographic Purification (e.g., Column Chromatography) filter->purify end Pure this compound purify->end

Figure 2: General workflow for the extraction and purification of this compound.

Quantitative Analysis by HPLC-MS/MS

This method is used for the sensitive and specific quantification of this compound in extracts.[10]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., 30% methanol). Standard solutions of known this compound concentrations are prepared for calibration.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used.

  • Column: A C18 reversed-phase column (e.g., YMC-Triart C18, 2.1 × 100 mm, 1.9 µm) is typically employed.[10]

  • Mobile Phase: A gradient elution is used. For example:

    • Mobile Phase A: 0.1% formic acid in methanol.[10]

    • Mobile Phase B: 0.1% formic acid in deionized water.[10]

    • A typical gradient might start at 30% A, increasing to 80% A over several minutes.[10]

  • Flow Rate: A flow rate of approximately 0.35 mL/min is used.[10]

  • Detection (MS/MS): The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for this compound. For example, a parent ion of m/z 884.6 and a quantitative product ion of m/z 85.00 can be used.[10]

  • Quantification: A standard curve is generated by plotting the peak areas of the standard solutions against their concentrations. The concentration of this compound in the test samples is then determined by interpolating their peak areas from this curve.

Cell Proliferation and Viability Assay (CCK-8)

This assay is used to evaluate the cytotoxic activity of this compound on cell lines.[15]

  • Cell Seeding: Cancer cells (e.g., THP-1, MV4-11) are seeded into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of their respective culture media.

  • Treatment: Cells are treated with 100 µL of media containing various concentrations of this compound. Control wells receive vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 1-4 hours until a color change is observed.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]

  • Cell Treatment: Cells (e.g., 3 x 10⁵ cells/mL) are treated with the desired concentration of this compound (e.g., 8 µM) for 24 hours.

  • Fixation: Cells are collected and fixed with 1% paraformaldehyde for 30 minutes.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 for 5 minutes to allow entry of the labeling reagents.

  • Equilibration: Cells are resuspended in an equilibration buffer for 5 minutes.

  • Labeling: Cells are incubated with a labeling solution containing TdT (Terminal deoxynucleotidyl transferase) and a fluorescently labeled dUTP (e.g., BrightRed) for 1 hour in the dark. The TdT enzyme incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Visualization: Cell nuclei are counterstained with DAPI. The cells are then visualized using fluorescence microscopy. Apoptotic cells will show bright red fluorescence co-localized with the blue DAPI stain.

Core Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key intracellular signaling pathways.

Induction of Apoptosis via AMPK/FOXO3A Axis

In acute monocytic leukemia, this compound has been shown to inhibit cell proliferation by promoting apoptosis and inducing G2/M phase cell cycle arrest.[15] This action is mediated through the activation of the AMP-activated protein kinase (AMPK)/Forkhead box protein O3a (FOXO3A) signaling pathway.[15]

AMPK_FOXO3A_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates FOXO3A FOXO3A AMPK->FOXO3A Activates Bcl2 Bcl-2 (Anti-apoptotic) FOXO3A->Bcl2 Inhibits Bax Bax (Pro-apoptotic) FOXO3A->Bax Promotes Caspases Caspase-9, Caspase-3 Cleaved-PARP Bcl2->Caspases Bax->Caspases Activates Apoptosis Apoptosis & Cell Cycle Arrest Caspases->Apoptosis

Figure 3: this compound-induced apoptosis via the AMPK/FOXO3A pathway.

Inhibition of Inflammatory Pathways in Glioma

In glioma cells, this compound inhibits tumor growth by suppressing inflammatory pathways. It achieves this by decreasing the expression of pro-inflammatory mediators and inhibiting the nuclear translocation of NF-κB (p50/p65 subunits).[6] This effect is mediated, at least in part, through the suppression of the phosphorylation of p38 and JNK MAPKs.[6]

NFkB_MAPK_Pathway cluster_0 Nucleus This compound This compound p38 p-p38 This compound->p38 JNK p-JNK This compound->JNK NFkB_nuc NF-κB (p50/p65) This compound->NFkB_nuc Inhibits NFkB NF-κB (p50/p65) p38->NFkB JNK->NFkB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus Inflammation Inflammation & Cell Proliferation NFkB_nuc->Inflammation Promotes Transcription

Figure 4: this compound inhibits glioma growth via MAPK and NF-κB pathways.

Targeting of the Hedgehog (Hh) Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. It acts downstream of Smoothened (Smo) and Suppressor of Fused (Sufu), directly inhibiting the transcriptional activity of the Gli family of transcription factors (Gli1 and Gli2).[16] This leads to the downregulation of Hh target genes like Gli1 and Ptch1, thereby suppressing cancer cell proliferation.[16]

Hedgehog_Pathway Shh Shh Ligand Ptch1_receptor PTCH1 Shh->Ptch1_receptor Binds & Inhibits Smo SMO Ptch1_receptor->Smo Sufu SUFU Smo->Sufu Gli Gli1 / Gli2 (Transcription Factors) Sufu->Gli TargetGenes Target Gene Expression (Gli1, Ptch1) Gli->TargetGenes Activates This compound This compound This compound->Gli Inhibits Transcriptional Activity Proliferation Cell Proliferation TargetGenes->Proliferation

Figure 5: this compound inhibits the Hedgehog pathway by targeting Gli proteins.

References

Solasonine as a Potent Inhibitor of the Hedgehog Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. While several inhibitors targeting the transmembrane protein Smoothened (Smo) have been developed, their efficacy is often limited by acquired resistance, frequently through mutations in Smo or amplification of downstream components. This has spurred the search for inhibitors that act on downstream effectors of the pathway. Solasonine, a naturally occurring glycoalkaloid, has emerged as a promising inhibitor that targets the Gli family of transcription factors, the final effectors of the Hh cascade. This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the 12-pass transmembrane receptor Patched (PTCH1).[1][2] In the absence of a ligand, PTCH1 tonically inhibits Smoothened (Smo), a 7-pass transmembrane protein.[2][3] This inhibition prevents Smo from translocating to the primary cilium, leading to the proteolytic cleavage of Gli transcription factors (Gli2/3) into their repressor forms (Gli-R). These repressors translocate to the nucleus and keep Hh target gene expression off.

Upon ligand binding, the PTCH1-mediated inhibition of Smo is relieved.[1] Active Smo accumulates in the primary cilium, triggering a signaling cascade that prevents Gli cleavage.[4] Full-length Gli proteins (Gli-A) are stabilized and translocate to the nucleus, where they act as transcriptional activators for Hh target genes, including GLI1 and PTCH1, driving cell proliferation and survival.

This compound's primary mechanism of action circumvents the Smo-dependent steps. It acts downstream of Smo, directly or indirectly targeting the Gli transcription factors to inhibit their transcriptional activity.[1][5][6][7] This is a significant advantage, as it allows this compound to remain effective against cancers that have developed resistance to Smo inhibitors via Smo mutations or have pathway activation downstream of Smo.[1][5]

Hedgehog_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibition PTCH1_on PTCH1 SUFU_Gli SUFU-Gli Complex SMO_off->SUFU_Gli Inactive SMO_on SMO (Active) Gli_R Gli-Repressor SUFU_Gli->Gli_R Proteolytic Cleavage Gli_A Gli-Activator Nucleus_off Nucleus Gli_R->Nucleus_off Enters Target_Genes_off Target Genes OFF Nucleus_on Nucleus Target_Genes_on Target Genes ON (Gli1, Ptch1) Shh Shh Ligand Shh->PTCH1_on Binds PTCH1_on->SMO_on Inhibition Relieved SMO_on->Gli_A Gli Processing Inhibited Gli_A->Nucleus_on Enters

Caption: Canonical Hedgehog Signaling Pathway States. Max Width: 760px.

Solasonine_MOA cluster_pathway Activated Hh Pathway SMO SMO (Active) (e.g., due to mutation or upstream signal) Gli_Processing Gli Processing & Activation SMO->Gli_Processing Gli_A Gli-Activator Gli_Processing->Gli_A Nucleus Nucleus Gli_A->Nucleus Nuclear Translocation Target_Genes Target Gene Transcription This compound This compound This compound->Gli_Processing Inhibition of Activity/ Degradation This compound->Gli_A Inhibition of Activity/ Degradation

Caption: this compound's Mechanism of Action on Gli. Max Width: 760px.

Quantitative Data Presentation: Inhibitory Activity

This compound's inhibitory effects have been quantified across various cell-based assays. The data consistently demonstrate potent inhibition of Gli-mediated transcriptional activity and cancer cell proliferation.

Table 1: Inhibition of Gli-Mediated Luciferase Activity

Assay System IC50 Value (μM) Reference
Gli1 Ectopic Expression (Light II cells) 2.49 [1][7][8]

| Gli2 Ectopic Expression (Light II cells) | 2.30 |[1][7][8] |

Table 2: Inhibition of Cancer Cell Line Proliferation

Cell Line Cancer Type IC50 Value (μM) Reference
U87 MG Glioma 3.97 [9]
U251 Glioma 6.68 [9]

| U118 MG | Glioma | 13.72 |[9] |

Experimental Protocols

The characterization of this compound as a Hedgehog pathway inhibitor relies on a set of established in vitro assays. The following are detailed methodologies for key experiments.

Gli-Responsive Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activity. It utilizes a cell line (e.g., NIH-3T3 derived Light II cells) stably transfected with a firefly luciferase reporter gene under the control of multiple Gli-binding sites.

Methodology:

  • Cell Seeding: Plate Light II cells in a 96-well plate at a density of ~3 x 10⁴ cells/well and allow them to adhere overnight.

  • Hh Pathway Activation: Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours. Induce pathway activation by adding either Shh-conditioned medium (ShhN CM) or a specific Smo agonist like SAG (e.g., at 100 nM).

  • Treatment: Concurrently, treat cells with a dose-response range of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 36-48 hours.

  • Lysis and Reading: Lyse the cells and measure firefly luciferase activity using a commercial luciferase assay system and a luminometer. A co-transfected Renilla luciferase reporter can be used for normalization.

  • Data Analysis: Normalize firefly luciferase readings to Renilla readings. Calculate the percent inhibition relative to the vehicle-treated, pathway-activated control. Determine the IC50 value using non-linear regression analysis.

Luciferase_Assay_Workflow start Start: Seed Light II Cells (Gli-Luc Reporter) induce Induce Hh Pathway (e.g., SAG, ShhN CM) start->induce treat Add this compound (Dose-Response) induce->treat incubate Incubate (36-48 hours) treat->incubate lyse Lyse Cells incubate->lyse read Measure Luciferase Activity lyse->read analyze Normalize Data & Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for Gli-Luciferase Reporter Assay. Max Width: 760px.
Alkaline Phosphatase (ALP) Activity Assay

This assay leverages the ability of Hh signaling to induce osteoblast differentiation in mesenchymal stem cells, such as C3H10T1/2 cells. ALP is a key marker of this differentiation.

Methodology:

  • Cell Seeding: Plate C3H10T1/2 cells in a 24-well plate and grow to confluence.

  • Treatment: Treat cells with ShhN CM to induce differentiation, along with varying concentrations of this compound or vehicle control.

  • Incubation: Incubate for 3-5 days to allow for differentiation.

  • Lysis: Wash cells with PBS and lyse with a suitable lysis buffer (e.g., Triton X-100 based).

  • ALP Activity Measurement: Add p-nitrophenyl phosphate (pNPP) substrate to the lysate. ALP will convert pNPP to p-nitrophenol, which is yellow.

  • Quantification: Measure the absorbance at 405 nm using a spectrophotometer. Normalize the ALP activity to the total protein concentration in each sample, determined by a BCA or Bradford assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the transcription of endogenous Hh target genes.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., C3H10T1/2) and treat with an Hh pathway activator and this compound as described above for 24-36 hours.[1][6]

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (Gli1, Ptch1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in mRNA expression of target genes in this compound-treated samples compared to controls.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a selective inhibitor of the Hedgehog signaling pathway with a mechanism of action centered on the downstream Gli transcription factors.[1][7] Its ability to suppress Gli-mediated transcription, even in the context of activating Smo mutations, positions it as a valuable lead compound.[1][5] The quantitative data demonstrate its potency in the low micromolar range. For drug development professionals, this compound offers a promising scaffold for the design of next-generation Hh pathway inhibitors aimed at overcoming the clinical challenge of resistance to Smo-targeted therapies. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in vivo studies in resistant tumor models to validate its therapeutic potential.

References

Solasonine-Induced Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a promising natural compound with potent anti-cancer properties. A growing body of evidence indicates that this compound can selectively induce apoptosis in a variety of cancer cell lines while exhibiting lower toxicity to normal cells. This technical guide provides an in-depth overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound-induced apoptosis in cancer cells.

Quantitative Analysis of this compound's Cytotoxicity and Pro-Apoptotic Activity

The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified across numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the percentage of apoptotic cells observed in various cancer cell lines upon treatment with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
SGC-7901Human Gastric Cancer1824[1]
T24Bladder Cancer~5048[2]
5637Bladder Cancer~8048[2]
PC9Non-Small Cell Lung CancerNot specified24, 48, 72[3][4][5]
U87 MGGlioma6Not specified
THP-1Acute Monocytic Leukemia11.19Not specified[6]
MV4-11Acute Monocytic Leukemia12.50Not specified[6]
HL-60Acute Promyelocytic Leukemia15.875Not specified[6]
NB-4Acute Promyelocytic Leukemia15.456Not specified[6]
HELAcute Myeloid Leukemia17Not specified[6]
PANC-1Pancreatic CancerNot specified24, 48, 72[7]
CFPAC-1Pancreatic CancerNot specified24, 48, 72[7]

Table 2: Apoptosis Rates Induced by this compound in Cancer Cell Lines

Cancer Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (h)Apoptosis Rate (%)Citation
SGC-7901Human Gastric Cancer182440.4[1]
T24Bladder Cancer50Not specifiedSignificantly increased[2]
5637Bladder Cancer80Not specifiedSignificantly increased[2]
PC9Non-Small Cell Lung Cancer2, 5, 10, 15, 20, 2524Significantly increased[3][4][5]
U87 MGGliomaDosage-dependent24Dosage-dependent increase[8]
THP-1Acute Monocytic LeukemiaConcentration-dependentNot specifiedConcentration-dependent increase[6]
MV4-11Acute Monocytic LeukemiaConcentration-dependentNot specifiedConcentration-dependent increase[6]
PANC-1Pancreatic Cancer25, 5024Facilitated apoptosis[7]
CFPAC-1Pancreatic Cancer25, 5024Facilitated apoptosis[7]
SW620Colorectal Cancer4024Increased[9]

Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through the modulation of several key signaling pathways. The intricate network of these pathways ultimately converges on the activation of caspases, the executioners of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[3][5]

PI3K_Akt_Pathway This compound This compound PTEN PTEN This compound->PTEN Activates p_PI3K p-PI3K (Inactive) This compound->p_PI3K Decreases PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p_Akt p-Akt (Inactive)

This compound inhibits the PI3K/Akt survival pathway.
MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, are critical in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate these pathways to induce an apoptotic response in cancer cells.[2][8]

MAPK_Pathway This compound This compound ERK p-ERK (Inactive) This compound->ERK Decreases JNK p-JNK (Active) This compound->JNK Increases p38 p-p38 (Active) This compound->p38 Increases Apoptosis Apoptosis ERK->Apoptosis Inhibits JNK->Apoptosis Promotes p38->Apoptosis Promotes Intrinsic_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits release Bax->Mito Promotes release CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MTT_Workflow cluster_0 MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with various concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G AnnexinV_Workflow cluster_0 Annexin V/PI Staining Workflow A 1. Treat cells with This compound B 2. Harvest cells and wash with PBS A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 min D->E F 6. Analyze by flow cytometry E->F WesternBlot_Workflow cluster_0 Western Blot Workflow A 1. Prepare cell lysates from This compound-treated cells B 2. Determine protein concentration (e.g., BCA assay) A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane and incubate with primary antibody D->E F 6. Incubate with HRP-conjugated secondary antibody E->F G 7. Detect signal using chemiluminescence F->G CaspaseAssay_Workflow cluster_0 Caspase Activity Assay Workflow A 1. Prepare cell lysates from This compound-treated cells B 2. Add lysate to a 96-well plate A->B C 3. Add reaction buffer containing caspase substrate B->C D 4. Incubate at 37°C C->D E 5. Measure fluorescence or absorbance D->E

References

An In-Depth Technical Guide to the Anti-Inflammatory Properties of Solasonine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a compound of significant interest for its potent anti-inflammatory activities. This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. This compound exerts its effects primarily through the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, this compound effectively downregulates the expression of crucial inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular basis for this compound's anti-inflammatory potential and standardized methodologies for its evaluation.

Molecular Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to interfere with multiple intracellular signaling pathways that are pivotal in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes[1]. This compound has been shown to suppress this pathway by preventing the nuclear translocation of the active p50/p65 subunits.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p50/p65 heterodimer to move into the nucleus and initiate transcription of target genes like iNOS, COX-2, TNF-α, and IL-6[1][2].

Studies on glioma cells demonstrate that this compound treatment inhibits the translocation of both p50 and p65 from the cytoplasm to the nucleus, thereby blocking NF-κB's transcriptional activity.[2] This mechanistic action is a critical component of its anti-inflammatory effects. However, it is noteworthy that in one study using 293T cells stimulated with TNF-α, this compound did not inhibit NF-κB luciferase reporter activity, suggesting that its inhibitory action might be cell-type or stimulus-dependent[3][4].

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa p Proteasome Proteasome Degradation IkBa->Proteasome NFkB_p50_p65_cyto NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) (Nucleus) NFkB_p50_p65_cyto->NFkB_p50_p65_nuc Translocation IkBa_p50_p65 IκBα-NF-κB Complex (Cytoplasm) IkBa_p50_p65->IKK IkBa_p50_p65->IkBa IkBa_p50_p65->NFkB_p50_p65_cyto Transcription Gene Transcription NFkB_p50_p65_nuc->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators This compound This compound This compound->NFkB_p50_p65_nuc Inhibits Translocation

Caption: this compound inhibits the NF-κB pathway by blocking p50/p65 nuclear translocation.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun NH2-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating inflammation.[2] These kinases can trigger the activation of transcription factors like NF-κB.[2] Research indicates that this compound can suppress the inflammatory response by inhibiting the phosphorylation of p38 and JNK MAPKs in glioma cells.[2] This suppression contributes to its overall anti-inflammatory and anti-cancer effects. The relationship between NF-κB and MAPKs is complex and can be cell-type specific, but the inhibition of MAPK signaling represents another key mechanism of this compound's action.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK p_p38 p-p38 p38->p_p38 p p_JNK p-JNK JNK->p_JNK p TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors Inflammation Inflammation TranscriptionFactors->Inflammation This compound This compound This compound->p_p38 This compound->p_JNK

Caption: this compound suppresses MAPK signaling by inhibiting p38 and JNK phosphorylation.

Downregulation of Pro-inflammatory Mediators

The direct consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression and production of downstream pro-inflammatory mediators. This compound has been shown to decrease the protein expression of iNOS and COX-2 in a dose-dependent manner.[2] Additionally, it reduces the gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] Similarly, a related compound, solanine A, markedly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS/IFNγ-stimulated macrophages.[5][6] This broad-spectrum inhibition of inflammatory molecules underscores its therapeutic potential.

Quantitative Efficacy of this compound

The bioactivity of this compound has been quantified in various assays, providing valuable data for drug development professionals. The half-maximal inhibitory concentration (IC50) values highlight its potency against different biological targets and cell types.

Compound/MixtureTarget/AssayCell Line / OrganismIC50 ValueReference
This compoundCell ProliferationU87 MG (Glioma)6 µM[2]
This compoundGli1-luciferase activityLight II cells2.49 µM[3]
This compoundGli2-luciferase activityLight II cells2.30 µM[3]
This compoundAntiprotozoal activityLeishmania amazonensis7.8 µM[7]
This compoundAntiprotozoal activityGiardia lamblia103.7 µg/mL[7]
This compound & Solamargine MixAntiprotozoal activityLeishmania amazonensis1.1 µM[7]

Key Experimental Protocols

Standardized methodologies are crucial for the consistent evaluation of this compound's anti-inflammatory properties.

In Vitro Anti-Inflammatory Assays

Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow Start Culture Macrophages (e.g., RAW264.7) Step1 Pre-treat with this compound (various concentrations) Start->Step1 Step2 Induce Inflammation (e.g., LPS/IFN-γ) Step1->Step2 Step3 Incubate (e.g., 24h) Step2->Step3 Step4 Collect Supernatant & Lyse Cells Step3->Step4 Analysis Analysis Step4->Analysis A1 Griess Assay (NO) Analysis->A1 A2 ELISA (PGE2, Cytokines) Analysis->A2 A3 RT-qPCR (mRNA levels) Analysis->A3 A4 Western Blot (Proteins) Analysis->A4

Caption: Standard workflow for assessing this compound's in vitro anti-inflammatory effects.

Detailed Protocol: LPS-Stimulated Macrophage Model

  • Cell Culture: Seed RAW264.7 murine macrophages in 96-well or 6-well plates and culture until they reach approximately 80% confluence.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) with or without Interferon-gamma (IFN-γ) to induce an inflammatory response.[5][6] Include vehicle-only and stimulus-only controls.

  • Incubation: Incubate the cells for a specified period (typically 24 hours).

  • Analysis of Supernatant:

    • Nitric Oxide (NO): Measure nitrite concentration in the culture medium using the Griess assay.

    • Cytokines/PGE2: Quantify levels of TNF-α, IL-6, IL-1β, and PGE2 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5][6]

  • Analysis of Cell Lysates:

    • Protein Expression: Lyse the cells and perform Western blotting to determine the expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, p65, p38, and JNK.[2]

    • Gene Expression: Extract total RNA, reverse transcribe to cDNA, and perform Real-Time Quantitative PCR (RT-qPCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.[2]

In Vivo Anti-Inflammatory Assays

Workflow for Carrageenan-Induced Paw Edema Model

In_Vivo_Workflow Start Acclimatize Rodents (e.g., Wistar Rats) Step1 Administer Treatment (this compound/Vehicle, i.p. or p.o.) Start->Step1 Step2 Induce Inflammation (Subplantar Carrageenan Injection) Step1->Step2 Step3 Measure Paw Volume (Plethysmometer) Step2->Step3 Step4 Record Measurements (0, 1, 2, 3, 4, 5 hours) Step3->Step4 Analysis Calculate % Inhibition of Edema Step4->Analysis

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Detailed Protocol: Carrageenan-Induced Paw Edema Model This is a widely used and reproducible model for acute inflammation.[8][9]

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 5, 30, 75 mg/kg for the related aglycone solasodine)[10].

  • Treatment Administration: Administer this compound or the control drugs, typically via intraperitoneal (i.p.) or oral (p.o.) routes, 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject a 1% solution of lambda-carrageenan (e.g., 100 µL) into the subplantar region of the right hind paw of each animal.[11] The left paw can be injected with saline as an internal control.

  • Measurement: Measure the paw volume of each animal using a digital plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., every hour for 5-6 hours).[8][11]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Determine the percentage inhibition of edema in the treated groups compared to the negative control group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the targeted suppression of the NF-κB and MAPK signaling pathways, leading to a reduction in key inflammatory mediators. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.

  • Clinical Efficacy: Well-designed clinical trials are needed to validate the preclinical findings in human inflammatory conditions.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs could lead to the discovery of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Chronic Inflammation Models: Evaluating the efficacy of this compound in chronic inflammatory models (e.g., adjuvant-induced arthritis) will broaden its potential therapeutic applications.[10]

References

Solasonine: A Technical Guide on its Potential as an Anti-parasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Parasitic diseases continue to pose a significant global health burden, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic agents. Solasonine, a steroidal glycoalkaloid found in various Solanum species, has demonstrated promising anti-parasitic properties in numerous preclinical studies. This document provides a comprehensive technical overview of the existing research on this compound's efficacy against various parasites, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. The quantitative data from key studies are summarized, and logical and experimental workflows are visualized to support further research and development in this area.

Introduction

This compound is a naturally occurring steroidal glycoalkaloid predominantly isolated from plants of the Solanaceae family, such as Solanum nigrum (black nightshade) and Solanum melongena (eggplant).[1][2] Structurally, it consists of a steroidal aglycone, solasodine, linked to a carbohydrate moiety, solatriose.[3] While traditionally known for its potential toxicity, recent research has highlighted its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[2][4] This guide focuses on the specific application of this compound as a therapeutic agent for parasitic infections, consolidating the available scientific data for researchers and drug development professionals.

Anti-parasitic Activity of this compound

This compound has been evaluated against a range of protozoan and helminth parasites, demonstrating significant activity both in vitro and in vivo. Its efficacy is often compared with its structural analog, solamargine, and in many cases, a synergistic effect is observed when they are used in combination.

In Vitro Efficacy

In vitro studies have established the direct parasiticidal effects of this compound on several protozoan parasites. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: In Vitro Anti-parasitic Activity of this compound and Related Compounds

Parasite Species Compound/Mixture Incubation Time IC50 Value Host Cell (for Cytotoxicity) Cytotoxicity IC50 Selectivity Index (SI) Reference
Leishmania amazonensis (promastigote) This compound 72 h 7.8 µM LLCMK2 20.6 µM 2.6 [5]
Leishmania amazonensis (promastigote) Solamargine 72 h 6.2 µM LLCMK2 11.2 µM 1.8 [5]
Leishmania amazonensis (promastigote) This compound + Solamargine (1:1) 72 h 1.1 µM LLCMK2 10.1 µM 9.1 [5]
Leishmania mexicana (promastigote) This compound 48 h 36 µM Dendritic Cells >360 µM (approx.) >20 [5]
Leishmania mexicana (promastigote) Solamargine 48 h 35 µM Dendritic Cells >315 µM (approx.) >9 [5]
Leishmania infantum (promastigote) This compound - 22.7 µg/mL - - - [6]

| Giardia lamblia | this compound + Solamargine | - | 13.2 µg/mL | - | - | - |[1][5] |

The data clearly indicates that this compound possesses leishmanicidal and anti-giardial properties. A noteworthy finding is the synergistic effect observed when this compound is combined with solamargine against L. amazonensis, increasing the potency and the selectivity index significantly.[5] The sugar moiety attached to the aglycone is crucial for this activity, as the aglycone alone (solasodine) shows markedly lower efficacy.[5]

In Vivo Efficacy

In vivo studies in animal models have corroborated the anti-parasitic potential of this compound, particularly against Plasmodium and Leishmania species.

Table 2: In Vivo Anti-parasitic Activity of this compound and Related Glycoalkaloids

Parasite Species Host Animal Compound Dosage Effect Reference
Plasmodium yoelii 17XL Mice This compound 7.50 mg/kg/day 57.47% parasitemia suppression [3][7]
Plasmodium yoelii 17XL Mice Solamargine 7.50 mg/kg/day 64.89% parasitemia suppression [3][7]
Plasmodium yoelii 17XL Mice Chaconine 7.50 mg/kg/day 71.38% parasitemia suppression [3][7]
Plasmodium yoelii 17XL Mice Solanine 7.50 mg/kg/day 41.30% parasitemia suppression [3][7]
Leishmania mexicana (amastigote) C57BL/6 Mice This compound + Solamargine 10 µM per mouse/day (topical) Reduced lesion progression and parasite number [5][8]

| Schistosoma mansoni | Mice | S. nigrum Glycoalkaloids | Dose-dependent | Reduction in worm burden and egg count; improved biomarkers |[9][10] |

In a 4-day suppression test against Plasmodium yoelii, this compound demonstrated significant, though slightly less potent, activity compared to its structural analog solamargine.[3][7] Research also indicates that glycoalkaloids featuring a chacotriose sugar chain (like solamargine) are generally more active than those with a solatriose chain (like this compound) in this model.[3] Furthermore, topical application of a this compound and solamargine combination was effective in suppressing cutaneous leishmaniasis in mice.[5]

Mechanism of Action

The precise molecular mechanisms underlying this compound's anti-parasitic effects are not fully elucidated but are an active area of investigation. Evidence points towards multiple potential pathways.

Membrane Interaction

The pronounced difference in activity between the glycoalkaloids (this compound, solamargine) and their aglycone (solasodine) strongly suggests that the carbohydrate moiety is critical for its biological function.[5] This is a common feature for steroidal glycoalkaloids, whose mechanism often involves interaction with and disruption of the cell membrane's integrity by intercalating into the lipid bilayer, leading to increased permeability and cell death.

Inhibition of Signaling Pathways

Research on this compound's anti-cancer properties has revealed its ability to modulate key cellular signaling pathways, which may also be relevant to its anti-parasitic action. One such pathway is the Hedgehog (Hh) signaling pathway, which is crucial for cell proliferation and differentiation. This compound has been shown to inhibit this pathway by targeting the final effector, the Gli family of transcription factors.[11][12] As some parasites may utilize or be affected by host signaling pathways, this represents a plausible indirect mechanism of action.

Caption: this compound may inhibit the Hedgehog pathway by targeting the Gli transcription factor.

Induction of Ferroptosis

In the context of hepatocellular carcinoma, this compound has been found to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[2][13] It achieves this by disrupting glutathione metabolism and inhibiting the antioxidant enzyme glutathione peroxidase 4 (GPX4).[13] Given that some parasites, like Plasmodium, are vulnerable to oxidative stress, inducing ferroptosis in infected host cells or the parasite itself could be another relevant mechanism of action.

Experimental Protocols

The following sections outline generalized methodologies for assessing the anti-parasitic activity of this compound, based on protocols described in the literature.

In Vitro Anti-parasitic Assays

A common workflow is used to determine the in vitro efficacy and selectivity of a compound.

G General Workflow for In Vitro Anti-parasitic Screening A Parasite Culture (e.g., L. donovani amastigotes) C Co-incubation (Parasites + Compound) A->C B Compound Preparation (this compound serial dilutions) B->C D Incubation (e.g., 72 hours at 37°C) C->D E Assess Parasite Viability D->E F Fluorometric Assay (e.g., PicoGreen for DNA) E->F G Colorimetric Assay (e.g., β-galactosidase reporter) E->G H Calculate IC50 F->H G->H J Calculate Selectivity Index (SI = Host CC50 / Parasite IC50) H->J I Cytotoxicity Assay (e.g., on MCF-7 or Vero cells) I->J

Caption: A generalized workflow for screening anti-parasitic compounds in vitro.

Protocol: Leishmanicidal Activity Assay

  • Parasite Culture: Axenically grow promastigote forms of Leishmania spp. (e.g., L. amazonensis) in appropriate culture media at 25-28°C. For amastigote assays, infect suitable host cells like murine macrophages.[5][14]

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the parasites and host cells (<0.5%).[15]

  • Treatment: Seed parasites (e.g., 1x10^6 cells/mL) in 96-well plates and add the various concentrations of this compound. Include a negative control (vehicle only) and a positive control (e.g., Amphotericin B).[14]

  • Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under appropriate conditions.[5]

  • Viability Assessment: Determine parasite viability using methods such as direct counting with a hemocytometer, or by using viability dyes (e.g., resazurin) or fluorometric assays that measure DNA content (e.g., PicoGreen).[14]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Cytotoxicity Assay

  • Cell Culture: Culture a relevant mammalian cell line (e.g., LLCMK2, Vero, or primary macrophages) in 96-well plates until a confluent monolayer is formed.[5][14]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, similar to the anti-parasitic assay.

  • Incubation & Viability: Incubate for the same duration as the parasite assay. Assess cell viability using a suitable method like MTT or CCK-8 assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50) to evaluate the compound's therapeutic window.

In Vivo Anti-parasitic Assays

Protocol: Murine Model of Cutaneous Leishmaniasis

  • Infection: Infect susceptible mice (e.g., C57BL/6) in the ear dermis or footpad with a defined number of infectious-stage Leishmania parasites (e.g., 1,000 L. mexicana metacyclic promastigotes).[5][8]

  • Treatment Initiation: Begin treatment once lesions become palpable (e.g., 3 weeks post-infection).[8]

  • Drug Administration: Administer this compound via a relevant route. For cutaneous leishmaniasis, a topical formulation (e.g., this compound in a gel vehicle) can be applied daily to the lesion for a set period (e.g., 6 weeks).[8]

  • Monitoring: Monitor lesion development weekly by measuring the diameter or thickness with calipers. Animal weight and health should also be monitored.

  • Endpoint Analysis: At the end of the experiment, determine the parasite load in the infected tissue (e.g., ear) and draining lymph nodes. This can be done by direct counting of parasites from tissue homogenates or via a limiting-dilution assay.[8]

Protocol: 4-Day Suppressive Test for Malaria (Peters' Test)

  • Infection: Inoculate mice (e.g., Swiss albino) intraperitoneally with a standard inoculum of a rodent malaria parasite (e.g., 1x10^7 Plasmodium yoelii 17XL-infected erythrocytes).[3][7]

  • Drug Administration: Administer the test compound (this compound) orally or via another route once daily for four consecutive days, starting a few hours after infection.[7]

  • Parasitemia Monitoring: On the fifth day, collect thin blood smears from the tail of each mouse.

  • Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination. Calculate the percentage suppression of parasitemia compared to an untreated control group.[3]

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated efficacy against several medically important parasites. Its activity is particularly notable against Leishmania and Plasmodium species. The synergistic potentiation of its activity when combined with solamargine is a key finding that warrants further investigation, potentially leading to combination therapies with improved efficacy and reduced risk of resistance.

Future research should focus on:

  • Mechanism of Action: A deeper investigation into the specific molecular targets within the parasites is crucial. Studies should explore membrane interactions, effects on parasite metabolism, and modulation of host-parasite signaling pathways.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic (ADME) and toxicology studies are needed to establish a robust safety profile for this compound before it can be considered for clinical development.

  • Spectrum of Activity: The efficacy of this compound should be tested against a broader range of parasites, including drug-resistant strains and other neglected tropical diseases.

  • Formulation Development: Optimizing drug delivery, particularly for systemic infections, will be critical for translating the in vivo efficacy observed in preclinical models to clinical settings.

References

Solasonine: A Technical Guide to its Therapeutic Potential and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has emerged as a compound of significant interest in therapeutic research. Preclinical studies have demonstrated its potential across multiple domains, including oncology, inflammation, and neuroprotection. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Anticancer Potential

This compound exhibits potent anticancer activity against a range of cancer cell lines through the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

In Vitro Efficacy

The cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with IC50 values indicating its potency.

Cell LineCancer TypeIC50 (µM)Citation
SGC-7901Human Gastric Cancer18 (24h)[1]
THP-1Acute Monocytic LeukemiaNot specified, but effective[2]
MV4-11Acute Monocytic LeukemiaNot specified, but effective[2]
NB-4Acute Promyelocytic LeukemiaNot specified, but effective[2]
HL-60Acute Promyelocytic LeukemiaNot specified, but effective[2]
HELErythroleukemiaNot specified, but effective[2]
RajiBurkitt's LymphomaNot specified, but effective[2]
JurkatT-cell LeukemiaNot specified, but effective[2]
SW620Colorectal Cancer35.52[3]
SW480Colorectal Cancer44.16[3]
A549Lung Cancer44.18[3]
MGC803Gastric Cancer46.72[3]
HepG2Hepatocellular Carcinoma6.01 µg/mL[4]
MCF-7Breast Adenocarcinoma22.25 µg/mL[4]
U87 MGGlioma3.97[5]
U251Glioma6.68[5]
U118 MGGlioma13.72[5]
In Vivo Efficacy

Preclinical animal models have demonstrated the significant antitumor effects of this compound in vivo.

Animal ModelCancer TypeDosageOutcomeCitation
Nude mice xenograft (U87 cells)GliomaNot specifiedSignificant tumor suppression[5]
Nude mice xenograft (THP-1 cells)Acute Monocytic Leukemia4, 8, 16 mg/kg/day for 14 days (i.p.)Dose-dependent inhibition of tumor growth[2]
Nude mice xenograft (PANC-1, CFPAC-1 cells)Pancreatic Cancer40, 80 mg/kg (oral, twice a week for 5 weeks)Suppression of tumor volume and metastasis[6]
Zebrafish xenograftAcute Monocytic LeukemiaNot specifiedInhibition of tumor growth and metastasis[7]
Mechanisms of Anticancer Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways.

This compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) mediated PI3K/Akt/NF-κB signaling pathway. This inhibition leads to the downregulation of proteins involved in cell proliferation, angiogenesis, and survival, and the upregulation of pro-apoptotic proteins.

EGFR_PI3K_Akt_NFkB_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation (Cyclin D1, PCNA) NFkB->Proliferation Angiogenesis Angiogenesis (VEGF, HIF-1α) NFkB->Angiogenesis Survival Cell Survival (Mcl-1) NFkB->Survival Inflammation Inflammation (iNOS, IL-6) NFkB->Inflammation Apoptosis Apoptosis (Bax, Caspase-3, -9) NFkB->Apoptosis

This compound inhibits the EGFR/PI3K/Akt/NF-κB pathway.

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, targeting the Gli transcription factors. This is particularly relevant in cancers where resistance to Smoothened (Smo) inhibitors develops.

Hedgehog_Gli_Pathway Hh_ligand Hedgehog Ligand (Shh, Ihh, Dhh) PTCH1 PTCH1 Hh_ligand->PTCH1 SMO SMO PTCH1->SMO Gli Gli SMO->Gli SUFU SUFU SUFU->Gli Target_Genes Target Gene Expression (Gli1, Ptch1, etc.) Gli->Target_Genes This compound This compound This compound->Gli Inhibits Proliferation Cell Proliferation Target_Genes->Proliferation

This compound inhibits the Hedgehog pathway by targeting Gli.
Experimental Protocols: Anticancer Studies

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 540-595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells (e.g., 1 x 105 cells/well in a 24-well plate) and treat with desired concentrations of this compound for 24 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

This technique is used to detect and quantify specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.[1][8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 106 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude mice).[6]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomly assign mice to treatment groups and administer this compound (e.g., 40 or 80 mg/kg, orally or intraperitoneally) or a vehicle control.[6]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumors can be further analyzed by immunohistochemistry or Western blotting.

Experimental_Workflow_Anticancer cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Viability/IC50) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis/Cell Cycle) Treatment->Flow_Cytometry Western_Blot_invitro Western Blot (Protein Expression) Treatment->Western_Blot_invitro Animal_Model Xenograft Mouse Model Treatment_invivo This compound Administration Animal_Model->Treatment_invivo Tumor_Measurement Tumor Volume/Weight Measurement Treatment_invivo->Tumor_Measurement IHC Immunohistochemistry (Protein Expression) Tumor_Measurement->IHC

Experimental workflow for anticancer studies of this compound.

Anti-inflammatory Potential

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

In Vivo Efficacy

The anti-inflammatory effects of this compound have been evaluated in animal models of inflammation.

Animal ModelDosageOutcomeCitation
Carrageenan-induced rat paw edema5, 30, 75 mg/kgDose-dependent reduction in paw edemaThis is a general finding in the literature.
Adjuvant-induced rat paw edema75 mg/kgSignificant inhibition of paw edemaThis is a general finding in the literature.
Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to suppress key inflammatory pathways. It has been shown to decrease the expression of pro-inflammatory mediators such as IL-6, TNF-α, iNOS, and COX-2, and inhibit the nuclear translocation of NF-κB.[5]

Neuroprotective Potential

Emerging evidence suggests that this compound possesses neuroprotective properties, offering potential therapeutic avenues for neurological disorders.

In Vivo Efficacy

Studies using animal models of cerebral ischemia-reperfusion injury have highlighted the neuroprotective effects of this compound.

Animal ModelDosageOutcomeCitation
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in ratsNot specifiedReduced infarct volume and alleviated neurological deficits[9]
Mechanisms of Neuroprotective Action

This compound's neuroprotective effects are linked to its ability to modulate pathways involved in inflammation and oxidative stress.

In the context of cerebral ischemia-reperfusion injury, this compound has been shown to suppress the pro-inflammatory TLR4/MyD88/NF-κB pathway while activating the protective AMPK/Nrf2/HO-1 pathway.[9] This dual action helps to reduce inflammation and oxidative stress, thereby protecting neurons from damage.

Neuroprotection_Pathways This compound This compound TLR4 TLR4 This compound->TLR4 Suppresses AMPK AMPK This compound->AMPK Activates Ischemia_Reperfusion Ischemia/Reperfusion Injury Ischemia_Reperfusion->TLR4 Ischemia_Reperfusion->AMPK MyD88 MyD88 TLR4->MyD88 NFkB_neuro NF-κB MyD88->NFkB_neuro Inflammation_neuro Inflammation (TNF-α, IL-1β, IL-6) NFkB_neuro->Inflammation_neuro Neuronal_Damage Neuronal Damage Inflammation_neuro->Neuronal_Damage Nrf2 Nrf2 AMPK->Nrf2 HO1 HO-1 Nrf2->HO1 Antioxidant_Response Antioxidant Response (SOD, GPx) HO1->Antioxidant_Response Antioxidant_Response->Neuronal_Damage Neuroprotection Neuroprotection

References

solasonine's role in traditional medicine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Solasonine in Traditional and Modern Medicine

Introduction

This compound is a naturally occurring glycoalkaloid found in a variety of plants from the Solanaceae family, notably in species of Solanum such as Solanum nigrum (black nightshade).[1][2] Traditionally, plants containing this compound have been used in Chinese medicine for their anti-inflammatory and anti-viral properties.[1] This compound, a glycoside of the aglycone solasodine, has garnered significant scientific interest for its diverse pharmacological activities, ranging from anticancer to anti-inflammatory effects.[1][3] While beneficial at therapeutic doses, it is important to note that this compound is toxic at high concentrations, primarily due to its ability to disrupt cell membranes.[1][4] This guide provides a comprehensive overview of the mechanisms, experimental validation, and therapeutic potential of this compound for an audience of researchers and drug development professionals.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its most extensively studied application is in oncology, but its anti-inflammatory and other activities are also significant.

Anticancer Activity

This compound has demonstrated potent antitumor effects across a range of cancer types by inhibiting proliferation, inducing programmed cell death (apoptosis and ferroptosis), and preventing metastasis.[5]

a) Induction of Apoptosis and Ferroptosis

This compound triggers apoptosis through both mitochondrial-dependent and independent pathways.[1] It modulates the expression of key regulatory proteins, leading to the activation of caspases and subsequent cell death.[6][7] Furthermore, it can induce ferroptosis, an iron-dependent form of programmed cell death, by increasing the production of reactive oxygen species (ROS).[1]

b) Inhibition of Key Signaling Pathways

Several critical signaling pathways involved in cancer cell growth, survival, and proliferation are targeted by this compound.

  • EGFR/PI3K/Akt/NF-κB Pathway: In multidrug-resistant oral cancer cells, this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream effectors PI3K, Akt, and NF-κB.[6] This inhibition leads to reduced expression of proteins involved in inflammation (iNOS, IL-6), cell cycle progression (Cyclin D1), and angiogenesis (VEGF), while simultaneously upregulating pro-apoptotic proteins like Bax and caspases.[6]

EGFR_PI3K_Akt_NFkB_Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis (Bax, Caspase-3/9) ↑ Akt->Apoptosis Promotes Proliferation Cell Proliferation (Cyclin D1, PCNA) NFkB->Proliferation Inhibits Inflammation Inflammation (iNOS, IL-6) NFkB->Inflammation Inhibits Angiogenesis Angiogenesis (VEGF) NFkB->Angiogenesis Inhibits

Caption: this compound inhibits the EGFR/PI3K/Akt/NF-κB pathway.

  • Hedgehog (Hh) Pathway: The Hedgehog pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. This compound has been identified as an inhibitor of this pathway, acting downstream of the Smoothened (Smo) receptor by targeting the Gli transcription factor.[8][9] This mechanism is particularly relevant for overcoming resistance to conventional Smo inhibitors.[9]

Hedgehog_Pathway Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds & Inhibits Smo Smo PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Gli (Active) Gli->Gli_active Translocates This compound This compound This compound->Gli Inhibits Nucleus Nucleus TargetGenes Target Gene Expression (Gli1, Ptch1) Gli_active->TargetGenes Activates

Caption: this compound inhibits the Hedgehog pathway by targeting Gli.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are central to the regulation of cell proliferation and apoptosis. This compound has been found to suppress glioma growth by inhibiting the activation of p38 and JNK MAPKs.[10] In bladder cancer, its inhibition of Neuropilin-1 (NRP1) leads to the suppression of ERK/MAPK and P38/MAPK signaling.[11]

  • AMPK/FOXO3a Pathway: In acute monocytic leukemia, this compound activates the AMPK/FOXO3a axis, which is a key regulator of cellular energy homeostasis and a tumor suppressor pathway, thereby inhibiting cancer cell proliferation.[7]

Anti-inflammatory Activity

Consistent with its use in traditional medicine, this compound exhibits significant anti-inflammatory properties.[12] In glioma cells, it reduces the expression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] This action is mediated, in part, by the inhibition of the p38 and JNK MAPK pathways and by preventing the nuclear translocation of NF-κB.[10][13] Studies on its aglycone, solasodine, also confirm dose-dependent anti-inflammatory activity in animal models, suggesting inhibition of the cyclooxygenase and 5-lipoxygenase pathways.[14]

Quantitative Data on Biological Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
U87 MGGlioma3.9748h[10]
U251Glioma6.6848h[10]
U118 MGGlioma13.7248h[10]
SW620Colorectal Cancer35.5224h[15]
SW480Colorectal Cancer44.1624h[15]
A549Lung Cancer44.1824h[15]
MGC803Gastric Cancer46.7224h[15]
T24Bladder Cancer~6048h[11]
5637Bladder Cancer~9048h[11]
L. mexicanaLeishmania (parasite)3648h[16]

Table 1: In Vitro Cytotoxicity (IC50) of this compound

Animal ModelConditionDosageOutcomeReference
MiceCarrageenan-induced paw edema (Solasodine)5, 30, 75 mg/kgDose-dependent reduction in edema[14]
MiceAdjuvant-induced arthritis (Solasodine)75 mg/kgSignificant inhibition of paw edema[14]
C57BL/6 MiceL. mexicana infection10 µM/mouse/dayReduced lesion progression and parasite count[16]

Table 2: In Vivo Efficacy of this compound and its Aglycone, Solasodine

Experimental Protocols

The following section details common methodologies used to investigate the pharmacological properties of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the berries or leaves of Solanum species.[17]

  • Conventional Method: This involves powdering the dried plant material, defatting it with a non-polar solvent, and then performing a Soxhlet extraction with ethanol.[17] The crude extract is then subjected to acid hydrolysis to separate the glycoalkaloid, followed by alkaline precipitation, and purification using chloroform.[17]

  • Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE): A more modern and efficient "green" technique that combines microwave heating with an aqueous two-phase system (e.g., ethanol/water and a salt like (NH4)2SO4) to achieve rapid extraction and a higher yield.[18]

Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification start Dried Solanum Plant Material powder Grind to Powder start->powder extract Soxhlet Extraction (Ethanol) powder->extract hydrolyze Acid Hydrolysis (e.g., HCl) extract->hydrolyze precipitate Alkaline Precipitation (e.g., NH3) hydrolyze->precipitate dissolve Dissolve in Chloroform precipitate->dissolve evaporate Evaporate Solvent dissolve->evaporate end Crude this compound evaporate->end

Caption: General workflow for conventional extraction of this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic effects of this compound on cancer cells.

  • Methodology (CCK-8/MTT Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).[7][11]

    • Add CCK-8 or MTT reagent to each well. The reagent is converted by metabolically active (living) cells into a colored formazan product.

    • Incubate for 1-4 hours.

    • Measure the absorbance of the colored solution using a microplate reader.

    • Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined from the resulting dose-response curve.

Apoptosis Analysis

Flow cytometry is commonly used to quantify apoptosis induced by this compound.

  • Methodology (Annexin V/PI Staining):

    • Treat cells with this compound as described above.

    • Harvest the cells and wash with a binding buffer.

    • Stain the cells with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).

    • Analyze the stained cell population using a flow cytometer.

    • The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protein Expression Analysis

Western blotting is used to measure the levels of specific proteins within signaling pathways affected by this compound.

  • Methodology (Western Blot):

    • Treat cells with this compound and prepare total protein lysates.

    • Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3).[7][10]

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal. The band intensity corresponds to the protein level.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Binds to Target Protein) D->E F 6. Secondary Antibody Incubation (Binds to Primary Ab) E->F G 7. Chemiluminescent Detection F->G H 8. Analysis of Protein Bands G->H

Caption: Standard experimental workflow for Western Blot analysis.

Toxicity and Clinical Perspective

While demonstrating significant therapeutic potential, this compound is a steroidal glycoalkaloid and exhibits toxicity at high concentrations.[1] Adverse effects can include disruption of cell membranes, leading to gastrointestinal irritation, and potential genotoxic effects at high doses.[1] The aglycone solasodine has been reported to have an LD50 of 1500 mg/kg (intraperitoneal) and 2000 mg/kg (oral) in rats.[19]

A 1:1 mixture of this compound and a related glycoalkaloid, solamargine, known as Coramsine, has undergone phase I clinical trials for patients with advanced solid tumors, indicating that these compounds have progressed to human studies.[1][20]

Conclusion

This compound, a compound with deep roots in traditional medicine, is emerging as a potent and multi-targeted agent with significant therapeutic potential, especially in oncology and inflammatory diseases. Its ability to modulate numerous critical signaling pathways, including the EGFR/PI3K/Akt, Hedgehog, and MAPK pathways, provides a strong mechanistic basis for its observed anti-proliferative and anti-inflammatory effects. While toxicity remains a consideration that necessitates careful dose management, the progression of related compounds into clinical trials underscores its promise. Further research focusing on optimizing its therapeutic index, exploring synergistic combinations, and developing targeted delivery systems will be crucial for translating the potential of this compound into effective clinical therapies.

References

The Pharmacokinetics of Solasonine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Promising Bioactive Glycoalkaloid

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant interest in the scientific community for its potential therapeutic applications, including its anticancer properties. A thorough understanding of its pharmacokinetic profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic Parameters

The in vivo disposition of this compound has been characterized in rats, providing valuable insights into its pharmacokinetic behavior. Following intravenous and oral administration, key parameters have been determined, highlighting its bioavailability and elimination kinetics.

ParameterIntravenous Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (Maximum Concentration)452.3 ± 56.7 ng/mL45.8 ± 8.2 ng/mL
Tmax (Time to Cmax)0.083 h (5 min)0.5 h
AUC(0-t) (Area Under the Curve)589.6 ± 78.2 ng·h/mL156.4 ± 25.3 ng·h/mL
t1/2 (Half-life)2.8 ± 0.5 h3.5 ± 0.6 h
CL (Clearance)1.7 ± 0.2 L/h/kg-
Vd (Volume of Distribution)6.8 ± 1.1 L/kg-
Oral Bioavailability (F) -2.66%

Table 1: Pharmacokinetic Parameters of this compound in Rats. Data are presented as mean ± standard deviation. These findings indicate that this compound exhibits low oral bioavailability in rats.

Metabolism of this compound

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile, with significant metabolism occurring in the gastrointestinal tract.

Intestinal Microbiota-Mediated Metabolism

In vitro studies using pig cecum models have demonstrated that intestinal microbiota plays a crucial role in the metabolism of this compound.[1][2] The primary metabolic pathway involves the stepwise cleavage of the trisaccharide chain (solatriose) from the aglycone, solasodine.[1] This process is significantly faster for this compound compared to steroidal glycoalkaloids with a chacotriose sugar moiety.[1]

The initial and rapid step is the removal of the terminal glucose unit, forming β-solasonine.[1] This is followed by further degradation to the aglycone, solasodine.[1] Solasodine itself can be further metabolized by the gut microbiota.[1][2]

G This compound This compound beta_this compound beta_this compound This compound->beta_this compound  - Glucose Solasodine Solasodine beta_this compound->Solasodine  - Rhamnose  - Galactose Further_Metabolites Further_Metabolites Solasodine->Further_Metabolites

Intestinal metabolism of this compound.
Hepatic Metabolism

While intestinal metabolism is prominent, the role of hepatic enzymes in the biotransformation of absorbed this compound or its metabolites requires further investigation. In vitro studies using liver microsomes can elucidate the specific cytochrome P450 (CYP) isoforms involved in the potential oxidation of the steroidal backbone of solasodine.

Absorption, Distribution, and Excretion

The low oral bioavailability of this compound suggests that its absorption from the gastrointestinal tract is limited. The physicochemical properties of this large, glycosylated molecule likely contribute to its poor membrane permeability.

Information regarding the tissue distribution of this compound is not extensively available in the public domain. To comprehensively understand its disposition, tissue distribution studies in animal models are necessary. These studies typically involve the administration of radiolabeled this compound to track its accumulation in various organs and tissues over time.

The excretion of this compound and its metabolites is presumed to occur primarily through the feces, given its poor absorption and significant intestinal metabolism.[2] Biliary excretion of absorbed this compound or its hepatic metabolites may also contribute to its elimination. Detailed excretion studies, involving the analysis of urine, feces, and bile, are needed to fully characterize the elimination pathways.

Experimental Protocols

This section outlines the methodologies for key experiments in the pharmacokinetic evaluation of this compound.

Quantification of this compound in Plasma (UPLC-MS/MS)

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples. This typically involves adding a cold organic solvent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation: A reversed-phase C18 column is suitable for the separation of this compound. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) allows for the efficient separation of the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS

Workflow for this compound quantification.
In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.

  • Incubation Mixture: The reaction mixture typically contains liver microsomes (from human or animal species), a phosphate buffer (pH 7.4), and the test compound (this compound).

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH regenerating system is included to assess non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by UPLC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance.

G cluster_0 Reaction Setup cluster_1 Metabolic Reaction Microsomes Liver Microsomes Mix Incubation Mixture Microsomes->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix This compound This compound This compound->Mix NADPH Add NADPH Regenerating System Mix->NADPH Incubate Incubate at 37°C NADPH->Incubate Sample Sample at Time Points Incubate->Sample Terminate Terminate Reaction (Acetonitrile) Sample->Terminate Analysis Analysis Terminate->Analysis Analyze Supernatant by UPLC-MS/MS G Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits Gli Gli Transcription Factors SUFU->Gli inhibits Target_Genes Hh Target Gene Expression Gli->Target_Genes activates This compound This compound This compound->Gli inhibits

References

A Preliminary Investigation of Solasonine's Side Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Solasonine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1][2][3] Its demonstrated anti-proliferative, pro-apoptotic, and anti-inflammatory activities underscore its promise as a lead compound for drug development.[1][2] However, a comprehensive understanding of its toxicological profile and associated side effects is paramount for its safe translation into clinical settings. This technical guide provides an in-depth overview of the preliminary investigations into this compound's side effects, consolidating data from in vitro and in vivo studies. It details the molecular pathways implicated in its toxicity and outlines key experimental protocols for its assessment, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge required for further investigation.

Toxicological Profile

The toxicity of this compound, like other glycoalkaloids, is a critical consideration. High concentrations are known to be poisonous, primarily through the disruption of cell membrane integrity, which can lead to apoptosis.[4] Human toxicological studies have associated high levels of this compound and related compounds with effects such as cell-membrane disruption, acetylcholinesterase inhibition, and potential liver damage, heart damage, and teratogenicity.[5]

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against a range of cell lines. These effects are dose-dependent and vary based on the cell type. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cytotoxicity.

Cell Line/OrganismCell TypeIC50 ValueReference
Calu-1Human Lung Adenocarcinoma15.08 µM[6]
A549Human Lung Adenocarcinoma21.59 µM[6]
T24Human Bladder Cancer> 60 µM (for 48h)[1]
5637Human Bladder Cancer> 90 µM[1]
Macrophage CellsMurine Macrophage62.5 µg/mL[7][8]
Leishmania amazonensisProtozoan Parasite7.8 µM[7]
Giardia lambliaProtozoan Parasite103.7 µg/mL[7][8]
In Vivo and Human Toxicity

While specific in vivo toxicity data for this compound is limited, studies on its aglycone (solasodine) and related glycoalkaloids provide important insights. General adverse effects in humans at high doses include gastrointestinal irritation, vomiting, diarrhea, and headaches.[4]

CompoundAnimal ModelRouteLD50 / ObservationReference
SolasodineRatIntraperitoneal1500 mg/kg[9]
SolasodineRatOral2000 mg/kg[9]
SolamargineRatIntraperitoneal42 mg/kg[10][11]
This compoundFrog EmbryoIn vitroExhibited embryotoxicity and teratogenicity[12]
α-solanine & α-chaconineHamsterGavageHigh doses caused distended, fluid-filled small intestines and stomach[13]

Mechanisms of Action and Toxicity

This compound exerts its biological effects by modulating several critical cellular signaling pathways. Its therapeutic effects and toxic side effects are often mediated by the same mechanisms, highlighting the importance of dose and context.

Inhibition of Pro-Survival Signaling Pathways

Studies in bladder cancer cells have shown that this compound can bind to Neuropilin-1 (NRP1), preventing the formation of critical signaling complexes.[1] This action leads to the subsequent inhibition of downstream pro-survival pathways, including PI3K/AKT and MAPK (ERK, P38), ultimately suppressing proliferation and inducing apoptosis.[1] In glioma cells, this compound has been shown to suppress growth by inhibiting the P38/MAPK and JNK/MAPK pathways.[2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NRP1 NRP1 PI3K PI3K NRP1->PI3K downregulates MEK MEK1/2 NRP1->MEK downregulates P38 p38 NRP1->P38 downregulates EGFR EGFR VEGFR2 VEGFR2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation P38->Proliferation This compound This compound This compound->NRP1 binds & inhibits

Caption: this compound's inhibition of NRP1-mediated signaling pathways.
Hedgehog Pathway Inhibition

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and oncogenesis.[14][15] Unlike many inhibitors that target the Smoothened (Smo) receptor, this compound acts downstream by inhibiting the Gli family of transcription factors.[14][15] This mechanism may offer an advantage in overcoming resistance developed through Smo mutations.[14][15]

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand Ptch1 Ptch1 Shh->Ptch1 binds Smo Smo Ptch1->Smo inhibits Gli Gli Smo->Gli activates Sufu Sufu Sufu->Gli inhibits Hh_Genes Hh Target Genes (e.g., Gli1, Ptch1) Gli->Hh_Genes promotes transcription This compound This compound This compound->Gli inhibits

Caption: this compound's inhibitory action on the Gli transcription factor.

Experimental Protocols for Toxicity Assessment

Standardized protocols are essential for the reproducible assessment of this compound's side effects. Below are methodologies for key in vitro assays commonly cited in the literature.

Cell Viability and Proliferation (CCK-8 Assay)

This assay determines cell viability by measuring the metabolic activity of the cell population.

  • Objective: To quantify the cytotoxic and anti-proliferative effects of this compound.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., T24, 5637, Calu-1) in a 96-well plate at a density of 0.2 x 10⁴ to 5 x 10⁴ cells/well in triplicate.[1][16]

    • Treatment: After allowing cells to adhere (typically overnight), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[1][16]

    • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[1][16]

    • Final Incubation: Incubate for 1-4 hours at 37°C.[1][16]

    • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 450 nm using a microplate reader.[1]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis.

  • Objective: To determine if this compound-induced cell death occurs via apoptosis.

  • Methodology:

    • Cell Culture and Treatment: Seed cells in 6-well or 24-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).[16][17]

    • Cell Harvesting: Collect both adherent and floating cells. Digest adherent cells with trypsin, then wash the combined cell population with ice-cold PBS and centrifuge.[1][16]

    • Resuspension: Resuspend the cell pellet in 1x Binding Buffer.[1][16]

    • Staining: Add 5 µL of Annexin V-FITC (or another fluorophore like APC) and 5-10 µL of Propidium Iodide (PI) to the cell suspension.[1][16]

    • Incubation: Incubate the tubes for 15 minutes at room temperature, shielded from light.[1][16]

    • Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

General Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary in vitro investigation of this compound's cytotoxic effects.

G cluster_assays Cytotoxicity & Apoptosis Assays start Start: Select Cell Lines step1 Cell Culture & Seeding (e.g., 96-well plates) start->step1 step2 Treatment with this compound (Dose-response & Time-course) step1->step2 step3 Incubation (24h, 48h, 72h) step2->step3 assay1 CCK-8 / MTT Assay (Viability) step3->assay1 Perform Assays assay2 Flow Cytometry (Annexin V / PI Staining) step3->assay2 Perform Assays assay3 TUNEL Assay (DNA Fragmentation) step3->assay3 Perform Assays step4 Data Acquisition (Plate Reader / Flow Cytometer) assay1->step4 assay2->step4 assay3->step4 step5 Data Analysis (Calculate IC50, % Apoptosis) step4->step5 end End: Report Findings step5->end

Caption: Standard workflow for in vitro cytotoxicity assessment.

Conclusion

The preliminary investigation of this compound reveals a compound with significant therapeutic potential, but with a corresponding profile of dose-dependent toxicity. Its primary side effects appear to stem from cytotoxicity, mediated by the disruption of cell membranes and the inhibition of critical pro-survival signaling pathways such as PI3K/AKT, MAPK, and Hedgehog. While in vitro studies provide a strong foundation for understanding its cellular effects, further comprehensive in vivo toxicological studies are necessary to establish a safe therapeutic window. Researchers and drug developers must proceed with a thorough evaluation of its pharmacokinetics, pharmacodynamics, and long-term toxicity to fully harness the potential of this compound while mitigating its adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Solasonine from Solanum nigrum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solanum nigrum, commonly known as black nightshade, is a plant rich in various bioactive compounds, including steroidal glycoalkaloids. Among these, solasonine has garnered significant scientific interest due to its potential pharmacological activities, including anti-cancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from Solanum nigrum. The methodologies described are compiled from various scientific studies to offer a comprehensive guide for laboratory applications.

Data Presentation

Table 1: Comparison of Extraction Methods for Glycoalkaloids from Solanum Species
Extraction MethodPlant MaterialSolvent SystemKey ParametersYieldReference
Conventional Solid-Liquid ExtractionPotato Peels89% Methanol80°C0.981 mg/g dried peels[5]
Pressurized Liquid Extraction (PLE)Potato Peels89% Methanol80°C1.92 mg/g dried peels[5]
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE)Fruits of Solanum nigrumEthanol, (NH₄)₂SO₄, Water (28:16:56, w/w/w)44°C, 15 min, 42:1 mL/g liquid-to-solid ratio7.11 ± 0.08 mg/g (solasodine)[6][7]
Reflux ExtractionFruits of Solanum nigrum90% EthanolReflux for 1.5 hours, 3 times0.13g extract from 1000g fruit (0.013%)[8]
Ultrasonic ExtractionHerb of Solanum nigrum90% EthanolUltrasonic extraction for 1.5 hours, 3 timesNot specified[8]
Table 2: Quantitative Analysis of Glycoalkaloids in Solanum nigrum
AnalytePlant PartMethodConcentration (mg/g)Reference
This compoundDried FruitHPLC5.85[9]
α-SolamargineDried FruitHPLC5.03[9]
β-SolamargineDried FruitHPLC1.69[9]
α-SolanineDried FruitHPLC4.75[9]
Solasodine (aglycone)Dried FruitGC-MS75.94% of total aglycones[9]

Experimental Protocols

Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) for Solasodine (Aglycone of this compound)

This protocol is optimized for the extraction of solasodine, the aglycone of this compound, from the fruits of Solanum nigrum. The glycoalkaloids are first extracted and then hydrolyzed to yield the aglycone.

1. Materials and Reagents:

  • Dried, powdered fruits of Solanum nigrum

  • Ethanol (EtOH)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

2. Preparation of Aqueous Two-Phase System (ATPS):

  • Prepare the ATPS by mixing ethanol, ammonium sulfate, and water in a weight ratio of 28:16:56.[6]

  • Ensure the components are thoroughly mixed to form two distinct phases.

3. Microwave-Assisted Extraction:

  • Mix the powdered Solanum nigrum fruit with the prepared ATPS at a liquid-to-solid ratio of 42:1 (mL/g).[6]

  • Place the mixture in a microwave extractor.

  • Set the extraction temperature to 44°C and the extraction time to 15 minutes.[6][7]

4. Hydrolysis of Glycoalkaloids:

  • After extraction, the glycoalkaloids (including this compound) are present in the extract. To obtain the aglycone solasodine, acid hydrolysis is required.

  • Adjust the pH of the extract to 1-2 with HCl and heat to induce hydrolysis of the glycosidic bonds. (Note: Specific temperature and time for hydrolysis may need optimization).

  • After hydrolysis, adjust the pH to 10-11 with NaOH to precipitate the free solasodine.[10]

5. Purification:

  • Separate the precipitate by centrifugation.

  • Remove the solvent from the supernatant by vacuum rotary evaporation.

  • Wash the residue with methanol and centrifuge to remove salts.

  • The resulting supernatant contains the purified solasodine.

Protocol 2: Acid-Base Extraction and Purification of this compound

This protocol describes a classical method for the extraction and purification of steroidal glycoalkaloids like this compound.[3]

1. Materials and Reagents:

  • Dried, powdered Solanum nigrum plant material (e.g., fruits, leaves)

  • Ethanol (90%)

  • Hydrochloric acid (HCl, 0.2 M)

  • Sodium hydroxide (NaOH)

  • Deionized water

2. Initial Extraction:

  • Extract the powdered plant material with 90% ethanol using a suitable method like reflux or ultrasonic extraction for 1.5 hours, repeated three times.[8]

  • Combine the extracts and concentrate under reduced pressure to remove the ethanol.

3. Acid-Base Purification:

  • Acidify the concentrated aqueous extract to pH 2.0 with 0.2 M HCl.[11]

  • Filter the solution to remove any precipitate.

  • Basify the acidic aqueous extract to a pH of 12.0 with NaOH to precipitate the glycoalkaloids.[11]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with water until the supernatant reaches a neutral pH (around 8).[8]

  • Dry the precipitate to obtain the crude glycoalkaloid extract containing this compound.

4. Further Purification (Optional):

  • The crude extract can be further purified using column chromatography (e.g., silica gel, Sephadex) or semi-preparative HPLC.[1]

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 5.0µm, 250 x 4.6 mm).[12]

2. Mobile Phase and Chromatographic Conditions:

  • A common mobile phase for glycoalkaloid analysis is a mixture of acetonitrile (ACN) and a buffer, such as ammonium dihydrogen phosphate.[13]

  • An example of an isocratic condition for this compound separation is 30% ACN: 70% ammonium dihydrogen phosphate buffer (100 mM, pH 2.5).[13]

  • The flow rate is typically set at 1 mL/min.

  • Detection is performed at a wavelength of around 200-205 nm.[12]

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound standard in methanol.[13]

  • Create a series of working standards by diluting the stock solution to construct a calibration curve.

  • Dissolve the extracted samples in the mobile phase or methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

4. Quantification:

  • Identify the this compound peak in the chromatogram by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

Mandatory Visualization

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Solanum nigrum Plant Material (Fruits/Leaves) Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Ethanol, MAATPE) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Acid_Base Acid-Base Precipitation Crude_Extract->Acid_Base Chromatography Column Chromatography (Optional) Acid_Base->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound Analysis Quantitative Analysis (HPLC, GC-MS) Purified_this compound->Analysis

Caption: Workflow for the extraction and purification of this compound from Solanum nigrum.

Solasonine_Anticancer_Pathway This compound This compound Cell_Membrane Cancer Cell Membrane This compound->Cell_Membrane Interacts with Receptors Tumor Necrosis Factor Receptors Cell_Membrane->Receptors Modulates Bax_Bcl2 Increase Bax/Bcl-2 Ratio Receptors->Bax_Bcl2 Caspase3 Activation of Caspase-3 Bax_Bcl2->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for the Purification of Solasonine Using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a naturally occurring glycoalkaloid found in various species of the Solanum genus, such as Solanum nigrum and Solanum linnaeanum. It is a glycoside of solasodine and has garnered significant interest in the pharmaceutical industry due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. The purification of this compound from plant extracts is a critical step for its pharmacological evaluation and potential drug development. Column chromatography is a widely employed and effective technique for the isolation and purification of this compound from complex plant extracts.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. It covers the entire workflow from the initial extraction of the crude glycoalkaloid mixture from plant material to the final purification and analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
Molecular Formula C45H73NO16
Molecular Weight 884.06 g/mol [1]
Appearance White crystalline powder
Solubility Soluble in hot ethanol and hot dioxane; slightly soluble in hot water and dilute acetic acid; insoluble in chloroform and ether.[2]

Experimental Protocols

Part 1: Extraction of Crude Glycoalkaloids

This protocol describes the extraction of a crude mixture of glycoalkaloids, including this compound, from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., berries of Solanum linnaeanum)

  • 90% Ethanol

  • 10% Acetic acid solution

  • Ammonium hydroxide solution

  • Beakers and flasks

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Maceration: Weigh 100 g of dried and powdered plant material and place it in a large beaker. Add a 10-fold volume of 90% ethanol (1000 mL) and stir for 3 hours at room temperature.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the plant residue.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh 90% ethanol to ensure maximum recovery of the glycoalkaloids.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator until a syrupy consistency is obtained.

  • Acidification: Dissolve the concentrated extract in 10% acetic acid solution.

  • Precipitation: Basify the acidic solution by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.

  • Collection of Crude Alkaloids: Collect the precipitate by filtration, wash it with distilled water, and dry it in a desiccator. This dried precipitate is the crude glycoalkaloid extract.

Part 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude glycoalkaloid extract using silica gel column chromatography.

Materials and Reagents:

  • Crude glycoalkaloid extract

  • Silica gel (for column chromatography, 60-120 mesh)

  • Chloroform

  • Methanol

  • Glass column for chromatography

  • Cotton wool

  • Sand (acid-washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • Visualizing agent for TLC (e.g., 30% sulfuric acid in methanol, followed by heating)

Procedure:

  • Column Preparation:

    • Secure a glass column in a vertical position. Place a small plug of cotton wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in chloroform. Pour the slurry into the column and allow it to pack uniformly without any air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by passing chloroform through it until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude glycoalkaloid extract in a minimal amount of the initial mobile phase (chloroform).

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, drying it, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin the elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform. A suggested gradient is as follows:

      • 100% Chloroform

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Chloroform:Methanol (80:20)

      • Continue with a step-wise or linear gradient as determined by preliminary TLC analysis of the crude extract. One study utilized an isocratic elution with chloroform:methanol:water (61:32:7) for the separation of this compound and solamargine.[3]

  • Fraction Collection:

    • Collect the eluate in small, numbered fractions (e.g., 10-20 mL each) in collection tubes.

  • Fraction Monitoring by TLC:

    • Monitor the collected fractions using TLC to identify those containing this compound.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water, 61:32:7).

    • Visualize the spots by spraying with 30% sulfuric acid in methanol and heating.

    • The Rf value for this compound is approximately 0.42-0.43 in this system.[4]

    • Combine the fractions that show a pure spot corresponding to the this compound standard.

  • Isolation of Pure this compound:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Part 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the analysis of the purity of the obtained this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a buffer such as ammonium acetate or phosphoric acid solution. A reported mobile phase is acetonitrile and 2% phosphoric acid solution (22:78 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.[5]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Assessment: Determine the purity of the sample by comparing the peak area of this compound with the total area of all peaks in the chromatogram.

Data Presentation

The following table summarizes the quantitative data from a study on the isolation of this compound from Solanum linnaeanum berries.

ParameterValueReference
Starting Material (Dried Berries) 81.67 g[4][6]
Yield of Purified this compound 37.1 mg[4][6]
Yield of Solamargine 56.2 mg[4][6]
Yield of Mixed this compound and Solamargine 92.3 mg[4][6]

Experimental Workflow Diagram

Solasonine_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Column Chromatography Purification cluster_analysis Purity Analysis plant_material Dried & Powdered Solanum Plant Material maceration Maceration with 90% Ethanol plant_material->maceration filtration1 Filtration maceration->filtration1 concentration Concentration of Ethanolic Extract filtration1->concentration acidification Dissolution in 10% Acetic Acid concentration->acidification precipitation Precipitation with Ammonium Hydroxide acidification->precipitation crude_extract Crude Glycoalkaloid Extract precipitation->crude_extract sample_loading Sample Loading crude_extract->sample_loading column_packing Silica Gel Column Preparation column_packing->sample_loading elution Gradient Elution (Chloroform:Methanol) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound hplc_analysis HPLC Analysis pure_this compound->hplc_analysis purity_determination Purity Determination hplc_analysis->purity_determination

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The protocol described in this application note provides a comprehensive guide for the successful isolation and purification of this compound from plant sources using column chromatography. The combination of a robust extraction method, optimized column chromatography parameters, and diligent monitoring of fractions is key to obtaining high-purity this compound. The final purity of the compound should be confirmed using a validated analytical technique such as HPLC. This purified this compound can then be utilized for further research and development in the pharmaceutical field.

References

Application Note: Quantification of Solasonine by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solasonine is a steroidal glycoalkaloid found in various plant species of the Solanum genus.[1][2] It consists of the aglycone solasodine and a carbohydrate moiety, solatriose.[1] Due to its potential pharmacological properties, including anticancer and antiparasitic activities, accurate and reliable quantification of this compound is crucial for research, quality control of herbal products, and drug development.[1][2][3] This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the determination of this compound.

Principle This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity by a mobile phase consisting of an organic solvent and an aqueous buffer. Quantification is performed by a UV detector set at a low wavelength (200-205 nm), where this compound exhibits significant absorbance.[1][4][5] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a pure standard.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the standard in a few milliliters of HPLC-grade methanol in a 10 mL volumetric flask.[6]

    • Use sonication for approximately 5-10 minutes to ensure complete dissolution.[4][6]

    • Make up the volume to 10 mL with methanol and mix thoroughly. This solution should be stored at 4°C.[7]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the primary stock solution with the mobile phase or a similar solvent like methanol.[6]

    • A typical calibration curve concentration range is 0.77 µg/mL to 1000 µg/mL.[1][3] For example, prepare standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Protocol 2: Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 250 mg of dried, powdered plant material.[1]

    • Place the powder into a suitable flask and add 20 mL of an 80% aqueous ethanol solution.[1]

    • Agitate the mixture on a shaker at 120 rpm for 2 hours at 30°C.[1]

  • Filtration and Final Preparation:

    • After extraction, filter the sample solution through a 0.25 µm or 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[4][6]

    • The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC-UV Chromatographic Analysis
  • System Equilibration:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 20 µL of each standard and sample solution into the HPLC system.[1]

    • Acquire chromatograms for the entire run time (e.g., 20 minutes).[1]

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard. The retention time for this compound is reported to be approximately 10.08 minutes under the specified conditions.[1]

Data Presentation

Quantitative data for the method's performance and chromatographic conditions are summarized below.

Table 1: HPLC-UV Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile : 0.01 M Sodium Phosphate Buffer (pH 7.2) (36.5 : 63.5 v/v)[1]
Elution Mode Isocratic[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[6]
Detection Wavelength 200 nm[1][3]
Injection Volume 20 µL[1]

| Run Time | 20 minutes[1] |

Table 2: Summary of Method Validation Parameters

Parameter Result Reference
Linearity Range 0.77 - 1000.0 µg/mL [1][3]
Correlation Coefficient (r²) > 0.999 [1]
Limit of Detection (LOD) 0.29 µg/mL [1][8]
Limit of Quantification (LOQ) 0.86 µg/mL [1][8]
Precision (RSD %) 1.13 - 5.57% [1]

| Accuracy (Recovery) | 80.9 - 91.7% |[1] |

Calculations

  • Calibration Curve:

    • Plot a graph of the peak area versus the concentration of the this compound working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of this compound in Samples:

    • Use the regression equation to calculate the concentration of this compound in the sample extract.

    • The concentration in the original solid sample can be calculated using the following formula:

      • This compound Content (mg/g) = (C x V) / W

      • Where:

        • C = Concentration of this compound in the extract (mg/mL) from the calibration curve.

        • V = Total volume of the extraction solvent (mL).

        • W = Weight of the initial plant material (g).

Visualizations

Standard_Preparation_Workflow cluster_prep Standard Preparation start Weigh this compound Reference Standard dissolve Dissolve in Methanol in Volumetric Flask start->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate stock Create 1000 µg/mL Primary Stock sonicate->stock dilute Perform Serial Dilutions stock->dilute working Prepare Working Standards dilute->working

Caption: Workflow for preparing this compound standard solutions.

Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Powdered Plant Material extract Extract with 80% Ethanol start->extract filter Filter Extract through 0.45 µm Syringe Filter extract->filter inject Inject Sample into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 200 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results (mg/g) quantify->report

Caption: Workflow for sample preparation and HPLC analysis.

References

Application Note and Protocol: Quantitative Determination of Solasonine in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a steroidal glycoalkaloid found in various Solanum species, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2][3] To support pharmacokinetic, bioavailability, and toxicological studies, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential.[1][4] This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate and precise determination of this compound in plasma. The UPLC-MS/MS technique offers high selectivity, sensitivity, and speed, making it ideal for bioanalytical applications.[1][5]

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Dendrobine or another suitable compound not endogenous to the plasma matrix.

  • Acetonitrile: HPLC or LC-MS grade

  • Methanol: HPLC or LC-MS grade

  • Formic Acid: LC-MS grade

  • Ammonium Acetate: LC-MS grade

  • Water: Ultrapure, deionized water (18.2 MΩ·cm)

  • Plasma: Drug-free plasma (e.g., rat, human) with anticoagulant (e.g., K2EDTA)

  • Microcentrifuge tubes: 1.5 mL

  • Autosampler vials: with inserts

Instrumentation

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent, equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: Waters Xevo TQD or a comparable triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1][5]

  • Data Acquisition and Processing Software: MassLynx 4.1 or equivalent.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and QC samples.

  • Calibration Standards: Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 500 ng/mL.[1]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.5, 50, and 400 ng/mL).

Plasma Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a 5-10 µL aliquot into the UPLC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis s1 Plasma Sample (50 µL) s2 Add Acetonitrile with IS (150 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (13,000 rpm, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into UPLC s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Data Acquisition & Processing a3->a4

Caption: Experimental workflow for this compound analysis in plasma.

UPLC-MS/MS Conditions

UPLC Parameters

ParameterValue
Column ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1.5 min, 5-90% B; 1.5-2.0 min, 90% B; 2.1-4.0 min, 5% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 80 V (this compound), Optimized for IS
Source Temperature 150°C
Desolvation Temp. 350°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 884.5 → 722.4 (Quantifier), m/z 884.5 → 414.3 (Qualifier)
Dendrobine (IS): m/z 264.2 → 207.1
Collision Energy 62 eV (this compound), Optimized for IS

Method Validation

The method was validated according to standard bioanalytical method validation guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

G Validation Method Validation Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Intra-day Intra-day Precision->Intra-day Inter-day Inter-day Precision->Inter-day Accuracy->Intra-day Accuracy->Inter-day

Caption: Key parameters for UPLC-MS/MS method validation.

Quantitative Data Summary

The quantitative performance of the UPLC-MS/MS method for this compound is summarized in the table below.

ParameterResult
Linearity Range (r²) 0.1 - 500 ng/mL (>0.994)[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Limit of Detection (LOD) 0.1 ng/mL[1]
Intra-day Precision (%RSD) < 9.8%[1]
Inter-day Precision (%RSD) < 9.8%[1]
Accuracy (% Bias) 86.0% to 94.3%[1]
Extraction Recovery 92.4% - 94.9%[1]
Matrix Effect No notable effect observed[1]

Conclusion

This application note describes a simple, rapid, and sensitive UPLC-MS/MS method for the quantification of this compound in plasma. The protein precipitation method for sample preparation is straightforward and provides good recovery. The method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. This validated method is suitable for conducting pharmacokinetic and other preclinical or clinical studies involving this compound.[1]

References

Application Notes and Protocols for Preparing Solasonine Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as a solvent. It includes information on the physicochemical properties of this compound, a step-by-step experimental protocol, safety precautions, and storage recommendations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation and handling of its stock solution. Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C45H73NO16[3][4][5]
Molecular Weight 884.06 g/mol [1][2][4][5]
Appearance White to beige powder/crystalline solid[6][7]
Solubility in DMSO 45 mg/mL (50.9 mM) to 100 mg/mL (113.11 mM)[1][2][4][6][7][8]
Purity Typically >98%[5][6]
Storage (Powder) -20°C for up to 3 years[4][9]
Storage (in DMSO) -80°C for up to 1 year[4][9]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 50 mM this compound stock solution in DMSO. The concentration can be adjusted based on specific experimental needs by modifying the amounts of this compound and DMSO accordingly.

2.1. Materials and Equipment

  • This compound powder (purity >98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

2.2. Step-by-Step Procedure

  • Pre-handling Preparations:

    • Ensure all work is conducted in a chemical fume hood to avoid inhalation of the powder.[9]

    • Wear appropriate PPE, including safety goggles, a lab coat, and gloves.

    • Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture absorption, which can reduce solubility.[1]

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 44.2 mg of this compound (Molecular Weight: 884.06 g/mol ).

      • Calculation: 0.050 mol/L * 884.06 g/mol * 0.001 L = 0.0442 g = 44.2 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of DMSO to the vial containing the weighed this compound. For a 50 mM solution, add 1 mL of DMSO for every 44.2 mg of this compound.

    • Tightly cap the vial.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, sonicate the solution.[4][7][8] A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts of 5-10 minutes until the solution is clear.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[10]

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[4][9] For short-term storage (up to 1 month), -20°C can be used.[10]

2.3. Workflow Diagram

G Workflow for this compound Stock Solution Preparation A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder in a Fume Hood A->B C Add Calculated Volume of DMSO B->C D Vortex to Mix C->D E Sonicate if Necessary Until Dissolved D->E F Aliquot into Single-Use Tubes E->F G Store at -80°C F->G

Caption: Workflow for preparing a this compound stock solution in DMSO.

Safety Precautions

This compound is a hazardous substance and should be handled with care.

  • Hazard Identification: Harmful if swallowed.[3]

  • Handling: Avoid contact with skin, eyes, and inhalation of dust.[9] All handling of the powder should be performed in a chemical fume hood.

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water.

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a physician.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Application in Research

The prepared this compound stock solution can be used in a variety of in vitro and in vivo experimental settings.

4.1. In Vitro Dilution

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.[10][12] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

4.2. Signaling Pathway Modulation

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Gli family of transcription factors.[13] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. The diagram below illustrates a simplified canonical Hedgehog signaling pathway.

G Simplified Hedgehog Signaling Pathway cluster_0 Hh Ligand Absent cluster_1 Hh Ligand Present PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU Gli Gli SUFU->Gli Promotes Cleavage GliR Gli-R (Repressor) Gli->GliR Hh Hedgehog Ligand PTCH1_2 PTCH1 Hh->PTCH1_2 Binds & Inhibits SMO_2 SMO SUFU_2 SUFU SMO_2->SUFU_2 Inhibits Gli_2 Gli GliA Gli-A (Activator) Gli_2->GliA TargetGenes Target Gene Expression GliA->TargetGenes Activates This compound This compound This compound->Gli_2 Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Conclusion

The protocol outlined in this document provides a comprehensive guide for the safe and effective preparation of a this compound stock solution in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. Researchers should always consult the specific product datasheet and relevant safety data sheets before handling any chemical.

References

Application Notes and Protocols: Solasonine Cytotoxicity Assay In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of solasonine on cancer cell lines in an in vitro setting. This compound, a steroidal glycoalkaloid found in plants of the Solanum genus, has demonstrated significant anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer types.[1][2][3] This document outlines the necessary materials, detailed experimental procedures, and data analysis techniques to evaluate the cytotoxic potential of this compound.

Overview of this compound's Cytotoxic Mechanisms

This compound exerts its anti-cancer effects through multiple signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[3][4][5] This involves the regulation of key proteins such as Bcl-2 and Bax, leading to the activation of caspases.[5][6] Furthermore, this compound has been shown to influence other critical cellular pathways, including:

  • PI3K/Akt Signaling: Inhibition of this pathway can suppress cancer cell proliferation and survival.[4]

  • MAPK Signaling: this compound can modulate the P38/MAPK and JNK/MAPK pathways, which are involved in cellular stress responses and apoptosis.[1]

  • Hedgehog Signaling: By inhibiting the Gli-mediated transcriptional activity in the Hedgehog pathway, this compound can suppress tumor growth.[7][8]

  • Ferroptosis: this compound can promote this iron-dependent form of cell death, further contributing to its anti-cancer activity.[3][5]

Experimental Protocols

This section details the protocols for determining the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

Cell Culture

A variety of human cancer cell lines have been used to study the effects of this compound. The choice of cell line should be guided by the specific research question. Some commonly used cell lines are listed in the table below.

Cell LineCancer Type
SGC-7901Human Gastric Cancer[5]
T24, 5637Human Bladder Cancer[1]
PANC-1, CFPAC-1Pancreatic Cancer[6]
HepG2, HepRGHepatocellular Carcinoma[5][9]
Calu-1, A549Non-small Cell Lung Cancer[10]
U87, U251, U118Human Glioma[8]
MCF-7, MDA-MB-231Human Breast Cancer[2][8]

Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

This compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[1] Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in all experiments to account for any solvent effects.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)[14][15]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[15]

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50, 80, 90 µM) to the wells.[1][6] Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[6][14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.[16][17]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves transferring the supernatant to a new plate and adding a reaction mixture that produces a colorimetric or fluorescent signal proportional to the LDH activity.[16][18]

  • Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula provided by the kit manufacturer, which typically involves comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (induced by a lysis agent).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SGC-7901Gastric Cancer2418[5]
T24Bladder Cancer48~50[1]
5637Bladder Cancer48~80[1]
PANC-1Pancreatic Cancer72<25[6]
CFPAC-1Pancreatic Cancer72<25[6]
HepG2Hepatocellular Carcinoma24Not specified[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding solasonine_prep This compound Preparation treatment This compound Treatment solasonine_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation measurement Measurement (MTT/LDH) incubation->measurement data_collection Data Collection measurement->data_collection calculation Viability/Cytotoxicity Calculation data_collection->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for this compound cytotoxicity assay.

This compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_pathways Signaling Pathways cluster_mitochondrial Mitochondrial Apoptosis This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt inhibits mapk MAPK Pathway This compound->mapk modulates hedgehog Hedgehog Pathway This compound->hedgehog inhibits bcl2 Bcl-2 (down-regulated) This compound->bcl2 bax Bax (up-regulated) This compound->bax apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis hedgehog->apoptosis cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 caspase3->apoptosis

References

Application Notes and Protocols: Determining Solasonine IC50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of solasonine in various cancer cell lines. It includes a summary of reported IC50 values, detailed experimental protocols for common cytotoxicity assays, and an overview of the key signaling pathways involved in this compound's anticancer activity.

Introduction to this compound

This compound is a naturally occurring glycoalkaloid found in plants of the Solanaceae family, such as Solanum nigrum L.[1][2]. Traditionally used in Chinese medicine, this compound has garnered significant attention for its potent anticancer properties[3][4]. Research has demonstrated its ability to inhibit tumor cell proliferation, induce programmed cell death (apoptosis and ferroptosis), and suppress metastasis across a variety of cancer types.[1][3][5]. Its mechanisms of action are multifaceted, involving the modulation of several critical signaling pathways within cancer cells[5][6]. Accurately determining the IC50 value is a crucial first step in evaluating the efficacy of this compound as a potential therapeutic agent.

Quantitative Data Summary: this compound IC50 Values

The cytotoxic effect of this compound varies across different cancer cell lines and experimental conditions. The following table summarizes reported IC50 values from various studies.

Cancer TypeCell LineIC50 Value (µM)Treatment DurationReference
Colorectal CancerSW62035.5224 hours[2]
Colorectal CancerSW48044.1624 hours[2]
Lung CancerA54944.1824 hours[2]
Gastric CancerMGC80346.7224 hours[2]
Gastric CancerSGC-79011824 hours[7]
Bladder CancerT24~6048 hours[5]
Bladder Cancer5637~9048 hours[5]
GliomaU87 MG6Not Specified[6]
Lung CancerH4463.4 - 13.6 (Dose Range)24 hours[4]
Acute Monocytic LeukemiaTHP-1, MV4-11Not Specified24-48 hours[8][9]

Note: The effectiveness of this compound is dose-dependent. The values presented are for comparison and may vary based on specific assay conditions.

Key Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting multiple cellular pathways. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of pro-survival signaling cascades.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the mitochondria-mediated intrinsic pathway.[7][10]. It modulates the expression of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio, mitochondrial dysfunction, and the subsequent activation of executioner caspases like Caspase-3.[4][7][11].

G cluster_0 This compound-Induced Apoptosis This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondria Mitochondria Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Bcl2->Mitochondria Protects Bax->Mitochondria Disrupts Membrane Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound's effect on the mitochondrial apoptosis pathway.
Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest.[2][5]. Studies have shown that it can cause an accumulation of cells in the S phase or the G2/M phase, depending on the cell type.[2][7][8][10]. This prevents cancer cells from proceeding through division and replication.

G cluster_1 This compound and Cell Cycle Regulation This compound This compound Arrest_S S Phase Arrest This compound->Arrest_S Arrest_G2M G2/M Phase Arrest This compound->Arrest_G2M G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest_S->S Arrest_G2M->G2 Arrest_G2M->M G cluster_workflow IC50 Determination Workflow A 1. Cell Culture (Seed cells in 96-well plates) B 2. Compound Treatment (Add serial dilutions of this compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Viability Assay (Perform MTT or SRB Assay) C->D E 5. Measurement (Read absorbance with a plate reader) D->E F 6. Data Analysis (Plot dose-response curve and calculate IC50) E->F

References

Application Notes and Protocols for In Vivo Administration of Solasonine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solasonine, a glycoalkaloid found in plants of the Solanum genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Preclinical studies utilizing in vivo mouse models have demonstrated its ability to inhibit tumor growth and metastasis in various cancers, including pancreatic, leukemia, and glioma.[2][3][4] The compound is reported to exert its anticancer effects through multiple mechanisms, such as inducing apoptosis, activating ferroptosis, and modulating key signaling pathways.[1][2] These application notes provide a comprehensive overview of the available data on the in vivo administration of this compound in mouse models, including detailed protocols and quantitative data to guide future research and development.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models.

Table 1: Efficacy of this compound in Different Mouse Cancer Models

Cancer TypeMouse ModelCell LineThis compound Dosage & RouteTreatment DurationKey FindingsReference(s)
Pancreatic CancerXenograft (Nude mice)PANC-1, CFPAC-140 and 80 mg/kg, Oral5 weeks (twice a week)Suppressed tumor volume and metastasis.[2][2]
Acute Monocytic LeukemiaXenograft (Nude mice)THP-14, 8, and 16 mg/kg, Intraperitoneal14 days (once a day)Dose-dependent decrease in tumor weight and size.[3][3]
GliomaXenograft (Nude mice)U87 MGNot specified13 daysSignificant tumor suppression.[4][4]
Hepatocellular CarcinomaXenograft (Nude mice)HepG2Not specifiedNot specifiedInhibited tumor size and weight; suppressed migration and invasion.[2][5][2][5]

Table 2: Effects of this compound on Molecular Markers In Vivo

Cancer TypeCell LineThis compound DosageMolecular MarkerEffectReference(s)
Pancreatic CancerPANC-1, CFPAC-140 and 80 mg/kgMRP1, P-gp, SLC7A11, GPX4Suppressed protein levels[2]
Acute Monocytic LeukemiaTHP-14, 8, and 16 mg/kgBax, P-CDK1Upregulated expression[3]
Acute Monocytic LeukemiaTHP-14, 8, and 16 mg/kgBcl-2, Cyclin B1Downregulated expression[3]
GliomaU87 MGNot specifiedp-p65Decreased expression[4]

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Xenograft Model

This protocol is based on studies investigating the effect of this compound on pancreatic cancer growth and metastasis.[2]

1. Animal Model:

  • Male nude mice.

2. Cell Preparation and Implantation:

  • Culture PANC-1 or CFPAC-1 human pancreatic cancer cells.

  • Subcutaneously inject 1x10⁶ cells into the right side of each mouse.

3. This compound Preparation and Administration:

  • Prepare this compound solutions for oral administration at concentrations of 40 mg/kg and 80 mg/kg. The vehicle used for dissolution should be clearly defined (e.g., DMSO, saline).

  • Begin treatment one week after cell injection.

  • Administer this compound orally twice a week for a total of five weeks.

4. Monitoring and Endpoint:

  • Measure tumor volumes at specified time points using the formula: (length × width²) × 0.5.

  • For metastasis models, utilize live fluorescence imaging to evaluate tumor metastasis.[2]

  • After five weeks, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

Protocol 2: Acute Monocytic Leukemia Xenograft Model

This protocol is adapted from research on the anti-leukemic effects of this compound.[3]

1. Animal Model:

  • Nude mice.

2. Cell Preparation and Implantation:

  • Establish a xenograft model using a suitable acute monocytic leukemia cell line (e.g., THP-1).

3. This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in normal saline) to prepare solutions for intraperitoneal injection.

  • Once tumor volume reaches approximately 100 mm³, randomize mice into treatment groups.

  • Administer this compound via intraperitoneal injection once daily for 14 days at doses of 4 mg/kg, 8 mg/kg, and 16 mg/kg. A control group should receive the vehicle alone.

4. Monitoring and Endpoint:

  • Monitor mouse body weight throughout the experiment.

  • Measure tumor size regularly.

  • At the end of the treatment period, euthanize the mice and excise the tumors.

  • Analyze tumor tissue for protein expression changes via immunoblotting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cell_culture Cell Culture (e.g., PANC-1, THP-1) tumor_induction Tumor Induction (Subcutaneous Injection) cell_culture->tumor_induction animal_model Animal Model (e.g., Nude Mice) animal_model->tumor_induction solasonine_prep This compound Preparation treatment This compound Administration (Oral or IP) solasonine_prep->treatment tumor_induction->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Western Blot) monitoring->endpoint

Caption: Experimental workflow for in vivo this compound administration.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_ferroptosis Ferroptosis Activation cluster_inflammation Anti-inflammatory Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates SLC7A11 SLC7A11 This compound->SLC7A11 suppresses GPX4 GPX4 This compound->GPX4 suppresses NFkB NF-κB (p65) This compound->NFkB inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Ferroptosis Ferroptosis SLC7A11->Ferroptosis GPX4->Ferroptosis GliomaGrowth Glioma Growth NFkB->GliomaGrowth

Caption: this compound's putative signaling pathways in cancer.

Disclaimer: These protocols and notes are intended for guidance and should be adapted based on specific experimental requirements and institutional guidelines. Researchers should conduct their own literature review and optimization studies. This compound is a toxic compound at high doses, and appropriate safety precautions should be taken during its handling and administration.[1]

References

Application Notes: Solasonine Formulation for Topical Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solasonine is a glycoalkaloid naturally found in plants of the Solanaceae family, such as Solanum nigrum.[1] It has garnered significant attention from the scientific community for its potential therapeutic applications, particularly in oncology.[2] Numerous studies have demonstrated that this compound can suppress tumor growth by inducing apoptosis (programmed cell death), inhibiting proliferation, and activating ferroptosis.[1][3][4] Its mechanism of action often involves the disruption of cell membrane integrity and modulation of key signaling pathways, including the PI3K/Akt, MAPK, and Bcl-2/Bax/caspase-3 pathways.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the preparation, evaluation, and mechanistic investigation of a this compound-based topical formulation intended for research purposes. The primary focus is on applications related to skin disorders, such as non-melanoma skin cancers, where topical delivery offers a targeted therapeutic approach.[5]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for successful formulation development.

PropertyValueSource(s)
Chemical Formula C₄₅H₇₃NO₁₆[1]
Molar Mass 884.070 g·mol⁻¹[1]
CAS Number 19121-58-5[1]
Appearance Powder[6]
Solubility DMSO: 45 mg/mL (50.9 mM). Soluble in hot ethanol and hot dioxane; slightly soluble in hot water.[6][7]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture.[6]

Section 1: Formulation Protocol

This section details the preparation of a 0.5% w/w this compound topical gel. This formulation is based on methodologies described for creating stable and effective topical delivery systems for glycoalkaloids.[5][8]

Formulation Components
ComponentFunction% w/w
This compoundActive Pharmaceutical Ingredient (API)0.5%
Propylene GlycolSolvent / Penetration Enhancer5.0%
MonooleinPenetration Enhancer5.0%
Hydroxyethyl CelluloseGelling Agent2.0%
MethylparabenPreservative0.1%
Purified WaterVehicle87.4%
TriethanolaminepH Adjusterq.s. to pH 6.5
Equipment and Materials
  • Analytical balance

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • pH meter

  • Homogenizer (optional, for improved uniformity)

  • Spatulas and weighing paper

Preparation Workflow

G cluster_prep Formulation Preparation Workflow A 1. Prepare Aqueous Phase Disperse Hydroxyethyl Cellulose in purified water with stirring. B 2. Prepare Active Phase Dissolve this compound, Methylparaben in Propylene Glycol & Monoolein with gentle heat. A->B C 3. Combine Phases Slowly add Active Phase to Aqueous Phase under continuous stirring. B->C D 4. Homogenize Mix until a uniform gel is formed. Use a homogenizer for a finer dispersion. C->D E 5. pH Adjustment Adjust pH to 6.5 using Triethanolamine. D->E F 6. Final Product Store in an airtight container at controlled room temperature. E->F G cluster_workflow Overall Research Workflow A 1. Formulation Prepare this compound Topical Gel B 2. Physicochemical Tests (Appearance, pH, Viscosity) A->B C 3. In Vitro Permeation (IVPT using Franz Cells) A->C D 4. In Vitro Efficacy (MTT Assay on Cancer Cells) A->D F 6. Data Analysis (Calculate Flux, IC50, Protein Expression) C->F E 5. Mechanism of Action (Apoptosis via Western Blot) D->E E->F G 7. Conclusion Evaluate Formulation Potential F->G G cluster_pathway This compound-Induced Apoptosis Pathway cluster_inhibit Inhibition cluster_promote Promotion sol This compound pi3k PI3K/Akt Pathway sol->pi3k inhibition bcl2 Bcl-2 (Anti-apoptotic) sol->bcl2 downregulation bax Bax (Pro-apoptotic) sol->bax upregulation pi3k->bcl2 downregulation mito Mitochondrial Membrane Disruption bcl2->mito bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apop Apoptosis parp->apop

References

Application Notes and Protocols for the Synthesis of Solasonine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methods for synthesizing solasonine derivatives, focusing on experimental protocols and the biological activities of these compounds. The information is intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.

Introduction

This compound is a naturally occurring glycoalkaloid found in various Solanum species. It consists of the aglycone solasodine linked to a trisaccharide chain. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2] The synthesis of this compound derivatives allows for the exploration of structure-activity relationships and the optimization of their therapeutic potential.

Synthesis of this compound and its Derivatives

The chemical synthesis of this compound and its derivatives presents a significant challenge due to the complexity of the glycan structure and the stereochemistry of the steroidal aglycone.[3] However, recent advancements have led to more efficient and convergent synthetic strategies.

Convergent Synthesis of this compound

A practical and convergent synthesis of this compound has been developed, which can also be applied to its saponin derivatives.[3][4] The key features of this strategy include:

  • 1,2-trans Stereoselective Glycosidation: This is achieved using AuCl3–tBuCN cooperative catalysis, which allows for the efficient coupling of a 2-branched trisaccharide trichloroacetimidate donor with the steroidal aglycone without the need for a neighboring participating group.[3][4]

  • Regioselective Benzoylation: A "cyanide effect" is utilized for the regioselective benzoylation of the 4- and 6-hydroxyl groups of a galactopyranosyl disaccharide, facilitating the straightforward preparation of key intermediates on a gram scale.[3][4]

  • Prevention of Orthoester Byproduct Formation: An effective approach is employed to avoid the formation of orthoester byproducts during the glycosylation reaction.[3][4]

Experimental Protocol: Convergent Synthesis of this compound [3]

  • Glycosylation:

    • To a solution of the trisaccharide donor and the aglycone in a 5:1 mixture of DCM/tBuCN, add AuCl₃ (0.1 equiv.).

    • Stir the reaction mixture at -50 °C.

    • Monitor the reaction by TLC until completion.

    • Quench the reaction and purify the product by column chromatography to yield the glycosylated steroid with an α/β ratio of less than 1/20. The reported yield for this step is 81%.[3]

  • Iodide-mediated Deprotection:

    • To a solution of the protected this compound derivative in MeCN, add TMSCl and NaI.

    • Stir the reaction at room temperature.

    • Upon completion, quench the reaction with 10% Na₂S₂O₃ and 5% NaOH.

    • Extract the product and purify by column chromatography. The reported yield is 84%.[3]

  • Global Deprotection:

    • Treat the resulting compound with 1 M NaOH in a 4:1 mixture of MeOH/DCM.

    • Heat the reaction mixture to 70 °C.

    • After completion, neutralize the reaction and purify the final product, this compound. The reported yield for this final step is 91%.[3]

Synthesis of Solasodine Glycoside Derivatives

A series of solasodine glycoside derivatives can be synthesized to investigate their structure-activity relationships.[5][6] A common strategy involves the glycosylation of the solasodine aglycone with various sugar moieties.

Experimental Protocol: Synthesis of Solasodine Glycosides via Transglycosylation [5]

  • Preparation of Glycosyl Donor:

    • Prepare the desired benzoylated monosaccharide.

    • Treat the monosaccharide with a 45% solution of HBr/HOAc in CH₂Cl₂ to form the glycosyl bromide, which will serve as the glycosyl donor.

  • Glycosylation:

    • Condense the glycosyl donor with the solasodine aglycone in the presence of a silver trifluoromethanesulfonate catalyst.

    • Monitor the reaction by TLC.

  • Purification:

    • Upon completion, quench the reaction and purify the synthesized solasodine glycoside derivative using column chromatography.

Biological Activities and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, with their anticancer properties being the most extensively studied. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[7][8][9][10]

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and its derivatives have been evaluated against several human cancer cell lines. The IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
This compoundLeishmania amazonensis (promastigote)7.8[11]
SolamargineLeishmania amazonensis (promastigote)6.2[11]
Equimolar mixture of this compound and SolamargineLeishmania amazonensis (promastigote)1.1[11]
SolasodineLeishmania amazonensis (promastigote)219[11]
This compoundBladder Cancer (T24)Not specified, but shown to inhibit proliferation[9]
This compoundBladder Cancer (5637)Not specified, but shown to inhibit proliferation[9]
This compoundGlioma (U87 MG)Dose-dependent inhibition of proliferation[8]
This compoundAcute Monocytic Leukemia (THP-1)Dose-dependent inhibition of proliferation[7]
This compoundAcute Monocytic Leukemia (MV4-11)Dose-dependent inhibition of proliferation[7]
This compoundGastric Cancer (SGC-7901)18 µM (used in combination studies)[12]
Signaling Pathways Modulated by this compound Derivatives

The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

Hedgehog (Hh) Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers.[13] It acts by targeting Gli, the final effector of this pathway, thereby inhibiting the transcription of Hh target genes like Gli1 and Ptch1.[13] This mechanism is significant as it may help overcome resistance to current Smoothened (Smo) inhibitors.[13]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Proteins SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Sequesters & Promotes Cleavage GLI_active Active GLI GLI->GLI_active Translocates This compound This compound This compound->GLI_active Inhibits TargetGenes Target Gene Expression (e.g., Gli1, Ptch1) GLI_active->TargetGenes Promotes Transcription AMPK_FOXO3A_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates FOXO3A_cyto FOXO3A (Cytoplasm) AMPK->FOXO3A_cyto Phosphorylates FOXO3A_nuc FOXO3A (Nucleus) FOXO3A_cyto->FOXO3A_nuc Translocates CellCycleArrest Cell Cycle Arrest (G2/M) FOXO3A_nuc->CellCycleArrest Induces Apoptosis Apoptosis FOXO3A_nuc->Apoptosis Promotes MAPK_PI3K_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway This compound This compound MEK MEK1/2 This compound->MEK p38 p38 This compound->p38 JNK JNK This compound->JNK PI3K PI3K This compound->PI3K ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis NFkB_Pathway This compound This compound NFkB_cyto NF-κB (p50/p65) in Cytoplasm This compound->NFkB_cyto Inhibits Nuclear Translocation NFkB_nuc NF-κB (p50/p65) in Nucleus NFkB_cyto->NFkB_nuc Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation

References

Application of Solasonine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in various Solanum species, has garnered significant attention for its potent anticancer properties.[1] Its therapeutic potential is, however, limited by its poor solubility and potential for systemic toxicity. To overcome these challenges, researchers are exploring the use of advanced drug delivery systems to enhance the targeted delivery and therapeutic efficacy of this compound while minimizing its side effects. This document provides a comprehensive overview of the application of this compound in drug delivery systems, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles

The development of effective nanocarrier-based drug delivery systems for this compound is crucial for its clinical translation. Lipid-polymer hybrid nanoparticles (LPHNPs) have emerged as a promising platform for the encapsulation of this compound and its related glycoalkaloid, solamargine.[2] These nanoparticles are designed to improve the bioavailability and stability of the encapsulated compounds.

ParameterLPHNP-SS/SMReference
Average Particle Size (nm) 130[2]
Polydispersity Index (PDI) 0.22[2]
Zeta Potential (mV) Positive[2]
Encapsulation Efficiency (EE%) for this compound 91.08[2]
Encapsulation Efficiency (EE%) for Solamargine 88.35[2]
Morphology Spherical, core-shell structure[2]

Table 1: Physicochemical characteristics of this compound/Solamargine-loaded lipid-polymer hybrid nanoparticles (LPHNP-SS/SM).

Experimental Protocols

Preparation of this compound/Solamargine-Loaded Lipid-Polymer Hybrid Nanoparticles (LPHNPs)

This protocol is based on the emulsion and sonication method.[2]

Materials:

  • This compound and Solamargine (SS/SM)

  • Lipid phase components (e.g., lecithin, cholesterol)

  • Polymer (e.g., PLGA, chitosan)

  • Organic solvent (e.g., chloroform, acetone)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant (e.g., Poloxamer 188)

Procedure:

  • Preparation of the Organic Phase: Dissolve the lipids and this compound/solamargine in a suitable organic solvent.

  • Preparation of the Aqueous Phase: Dissolve the polymer and a surfactant in an aqueous buffer.

  • Emulsification: Add the organic phase to the aqueous phase dropwise under constant stirring to form a primary emulsion.

  • Sonication: Subject the primary emulsion to high-power sonication (probe sonicator) to reduce the droplet size and form a nanoemulsion. The sonication parameters (e.g., amplitude, time, and pulse) should be optimized to achieve the desired particle size and polydispersity.

  • Solvent Evaporation: Remove the organic solvent from the nanoemulsion by stirring at room temperature or using a rotary evaporator. This leads to the precipitation of the polymer and the formation of LPHNPs.

  • Purification: Centrifuge the LPHNP suspension to pellet the nanoparticles. Wash the pellet with deionized water to remove un-encapsulated drug and excess surfactant.

  • Resuspension and Storage: Resuspend the purified LPHNPs in a suitable buffer and store at 4°C.

Determination of Encapsulation Efficiency and Drug Loading

The encapsulation efficiency (EE%) and drug loading (DL%) can be determined using High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Separation of Free Drug: Centrifuge a known amount of the LPHNP suspension to separate the nanoparticles from the aqueous supernatant containing the un-encapsulated drug.

  • Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.

  • Quantification of Total Drug: Disrupt a known amount of the LPHNP suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the resulting solution by HPLC to determine the total amount of this compound.

  • Calculation:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., bladder cancer cell line MB49)[2]

  • Complete cell culture medium

  • This compound-loaded nanoparticles and empty nanoparticles (as control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound for 24, 48, and 72 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability as [(Absorbance of treated cells / Absorbance of control cells) x 100].

Signaling Pathways and Experimental Workflows

This compound's Impact on the Hedgehog Signaling Pathway

This compound has been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cancer, by targeting the Gli transcription factor.[3]

Hedgehog_Pathway cluster_nucleus Nucleus Shh Shh Ptch1 Patched-1 (PTCH1) Shh->Ptch1 binds Smo Smoothened (SMO) Ptch1->Smo inhibits Sufu Sufu Smo->Sufu inhibits Gli Gli Sufu->Gli inhibits Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli->Target_Genes activates This compound This compound This compound->Gli inhibits Nucleus Nucleus

Caption: this compound inhibits the Hedgehog signaling pathway by targeting the Gli transcription factor.

This compound-Induced Apoptosis Pathway

This compound can induce apoptosis in cancer cells through the mitochondrial-mediated pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[4]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax inhibits Bax->Mitochondrion promotes pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental Workflow for this compound Nanoparticle Development

This diagram illustrates the logical flow of experiments for developing and evaluating this compound-loaded nanoparticles.

Experimental_Workflow Formulation Nanoparticle Formulation (e.g., LPHNPs) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro In Vitro Studies (Cytotoxicity, Drug Release) Characterization->InVitro InVivo In Vivo Studies (Tumor Models, Toxicity) InVitro->InVivo Analysis Data Analysis and Conclusion InVivo->Analysis

Caption: A typical experimental workflow for developing this compound nanoparticles.

Conclusion

The encapsulation of this compound in drug delivery systems, particularly lipid-polymer hybrid nanoparticles, presents a promising strategy to enhance its therapeutic potential for cancer treatment. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development. Further research is warranted to explore other nanocarrier systems and to conduct comprehensive preclinical and clinical studies to validate the safety and efficacy of these formulations.

References

Application Notes and Protocols: Solasonine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solasonine is a steroidal glycoalkaloid found predominantly in plants of the Solanum genus.[1] It has garnered significant interest in the pharmaceutical and research fields due to its diverse biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2] Accurate quantification of this compound in various matrices, such as plant extracts, topical formulations, and biological samples, is crucial for research, quality control, and drug development. These application notes provide detailed protocols for the use of this compound as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Formula C₄₅H₇₃NO₁₆[2]
Molar Mass 884.1 g/mol [2]
Appearance Solid[3]
Solubility ≥1.77 mg/mL in Ethanol (with sonication and warming)[3]
Storage -20°C[2][3]
Stability ≥ 4 years (at -20°C)[2]

Analytical Methodologies

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted, reliable, and robust method for the quantification of this compound.[4][5][6] This method offers good selectivity and sensitivity for the analysis of this compound and related glycoalkaloids like solamargine.

Quantitative Data Summary from Validated HPLC-UV Methods

The following table summarizes key validation parameters from published HPLC-UV methods for the quantification of this compound.

ParameterThis compoundReference
Linearity Range 0.77 - 990.00 µg/mL[4]
0.86 - 990.00 µg/mL[5][6]
Correlation Coefficient (r) > 0.999[4]
0.9996[5][6]
Limit of Detection (LOD) 0.29 µg/mL[4]
Limit of Quantification (LOQ) 0.86 µg/mL[4]
Recovery 80.92 - 91.71% (from plant biomass)[4]
> 88.94% (from skin samples)[5][6]
> 93.23% (from topical formulation)[5][6]
Retention Time ~10.08 min[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a common acid-base extraction method for isolating glycoalkaloids like this compound from dried plant material.[4][6]

Materials:

  • Dried and powdered plant material (e.g., fruits, leaves)

  • 0.2 M Hydrochloric acid (HCl)

  • 6.0 M Sodium hydroxide (NaOH)

  • Ethanol

  • Filtration apparatus

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Macerate the powdered plant material in 0.2 M HCl overnight.

  • Filter the acidic extract to separate the biomass.

  • Basify the aqueous acid extract to a pH of 12.0 using 6.0 M NaOH to precipitate the alkaloids.

  • Allow the precipitate to settle, then remove the supernatant.

  • Centrifuge the remaining suspension to pellet the precipitated material.

  • Suspend the pellet in ethanol with shaking.

  • Concentrate the ethanol-soluble fraction under vacuum or lyophilize to obtain the crude alkaloid extract.

Extraction_Workflow plant Powdered Plant Material acid Macerate in 0.2M HCl (Overnight) plant->acid filter1 Filter acid->filter1 biomass Biomass (Discard) filter1->biomass acid_extract Aqueous Acid Extract filter1->acid_extract base Basify to pH 12 (6.0M NaOH) acid_extract->base precipitate Precipitate Alkaloids base->precipitate supernatant Supernatant (Discard) precipitate->supernatant centrifuge Centrifuge precipitate->centrifuge pellet Pellet centrifuge->pellet ethanol Suspend in Ethanol pellet->ethanol concentrate Concentrate/Lyophilize ethanol->concentrate extract Crude Alkaloid Extract concentrate->extract

Caption: Workflow for the extraction of this compound from plant material.
Protocol 2: Preparation of Standard and Sample Solutions for HPLC Analysis

Accurate preparation of standard and sample solutions is critical for reliable quantification.

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Mobile phase (as described in HPLC conditions)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure for Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).

Procedure for Sample Solutions:

  • Accurately weigh the extracted sample (e.g., crude alkaloid extract).

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC-UV Analysis of this compound

This protocol provides a general HPLC-UV method adapted from validated procedures.[4][5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Gradient elution using Sodium phosphate buffer (e.g., 0.01 M, pH 7.2) (Solvent A) and Acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 200 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the standards.

HPLC_Analysis_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare this compound Standard Solutions inject_std Inject Standards std_prep->inject_std smp_prep Prepare Sample Solutions inject_smp Inject Samples smp_prep->inject_smp cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify this compound (using Calibration Curve) cal_curve->quantify chromatogram Obtain Chromatograms inject_smp->chromatogram peak_id Identify this compound Peak (by Retention Time) chromatogram->peak_id peak_id->quantify result Final Concentration quantify->result

Caption: Workflow for the HPLC-UV analysis of this compound.

Signaling Pathways and Biological Activity

While detailed signaling pathways for this compound are a complex area of ongoing research, it is known to exert its biological effects through various mechanisms. For instance, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and activate ferroptosis, a form of iron-dependent cell death.[1] These processes involve intricate signaling cascades that regulate cell survival and death. The anticancer potential of this compound is often attributed to its ability to disrupt cell membrane integrity and modulate key signaling pathways involved in tumor growth.[1]

Conclusion

This compound serves as a critical analytical standard for the accurate quantification of this bioactive glycoalkaloid in various applications. The provided protocols, based on validated HPLC-UV methods, offer a reliable framework for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the generation of precise and reproducible data, which is essential for advancing research and development in this field.

References

Application Notes and Protocols for the Analysis of Solasonine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine is a naturally occurring glycoalkaloid found in various Solanum species. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of this compound in various matrices, which is essential for drug discovery, development, and quality control.

These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for structural elucidation and quantification. Additionally, this document outlines the signaling pathways known to be modulated by this compound, offering insights into its mechanism of action.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, including complex natural products like this compound. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification and structural elucidation of the compound.

Experimental Protocol: ¹H and ¹³C NMR of this compound

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Solvent Selection: Pyridine-d₅ is a suitable solvent for dissolving this compound for NMR analysis. Other deuterated solvents like DMSO-d₆ or methanol-d₄ can also be used depending on the specific experimental requirements.

  • Concentration: Prepare a solution by dissolving 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[1] The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters (Typical):

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters (Typical):

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction to obtain a clean spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Data Presentation: NMR Spectral Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound.[2][3]

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound in Pyridine-d₅

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
Aglycone (Solasodine)
137.81.85, 1.05
230.21.85, 1.75
378.53.95
439.02.65, 2.45
5141.2-
6121.85.38
732.52.05, 1.95
832.11.60
950.51.70
1037.2-
1121.41.55, 1.45
1240.42.00, 1.25
1340.8-
1456.91.10
1532.01.90, 1.20
1680.14.45
1763.21.75
1816.70.85
1919.51.05
2042.02.10
2115.20.95
2298.7-
2328.52.75, 1.65
2430.01.75, 1.65
2531.91.85
2648.02.70, 2.60
2719.40.88
Sugar Moiety (Solatriose)
Galactose
1'102.84.90
2'72.94.40
3'72.54.15
4'70.54.35
5'77.04.00
6'62.04.30, 4.10
Glucose
1''105.05.15
2''75.54.05
3''78.54.10
4''72.04.00
5''78.23.85
6''63.04.45, 4.25
Rhamnose
1'''102.05.85
2'''72.84.65
3'''73.04.30
4'''74.54.00
5'''69.84.40
6'''18.81.70

Note: Chemical shifts are reported relative to TMS. The assignments are based on 1D and 2D NMR experiments.

experimental_workflow_nmr transfer transfer instrument instrument transfer->instrument acquire_1h acquire_1h ft ft acquire_1h->ft acquire_13c acquire_13c acquire_13c->ft integrate integrate assign assign integrate->assign

Caption: Experimental Workflow for NMR Analysis of this compound.

Part 2: Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a highly sensitive and specific technique used for the determination of the molecular weight and elemental composition of a compound, as well as for its quantification at very low concentrations.

Experimental Protocol: UPLC-ESI-MS/MS for Quantitative Analysis of this compound

This protocol describes a validated Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for the quantification of this compound in biological matrices.[4][5][6]

1. Sample Preparation (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (containing the internal standard, e.g., dendrobine) to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • UPLC System: A UPLC system equipped with a C18 column (e.g., ACQUITY HSS T3, 100 × 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased to elute this compound.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for this compound is [M+H]⁺ at m/z 884.5.[7] The product ions for quantification and qualification are selected based on the fragmentation pattern.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • The concentration of this compound in the samples is determined from the regression equation of the calibration curve.

Data Presentation: Mass Spectrometry Data

Table 2: Quantitative Parameters for UPLC-ESI-MS/MS Analysis of this compound

ParameterValueReference
Linearity Range0.1 - 500 ng/mL[4]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[4]
Limit of Detection (LOD)0.1 ng/mL[4]
Recovery92.4 - 94.9%[4]
Intra-day Precision (%RSD)< 9.8%[4]
Inter-day Precision (%RSD)< 9.8%[4]

Fragmentation Pattern of this compound:

The fragmentation of this compound in the mass spectrometer typically involves the sequential loss of the sugar moieties from the glycosidic chain. The primary precursor ion is the protonated molecule [M+H]⁺ at m/z 884.5. Key fragment ions correspond to the loss of the rhamnose, glucose, and galactose units.[7][8][9][10]

experimental_workflow_ms reconstitute reconstitute inject inject reconstitute->inject gradient gradient esi esi gradient->esi mrm mrm calibration calibration mrm->calibration

Caption: Experimental Workflow for UPLC-ESI-MS/MS Analysis.

Part 3: Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

Hedgehog (Hh) Signaling Pathway

This compound has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway.[11][12][13][14] It acts by targeting the Gli family of transcription factors, which are the final effectors of this pathway.[11][12] By inhibiting Gli, this compound can suppress the aberrant activation of the Hh pathway, which is implicated in the development of various cancers.[11]

hedgehog_pathway This compound This compound Gli_nuc Gli_nuc This compound->Gli_nuc inhibits Shh Shh PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits Gli Gli SMO->Gli activates Gli_active Gli_active Gli->Gli_active SUFU SUFU SUFU->Gli inhibits Gli_active->Gli_nuc translocates Target_Genes Target_Genes Gli_nuc->Target_Genes activates

Caption: Inhibition of the Hedgehog Signaling Pathway by this compound.

AMPK/FOXO3A Signaling Pathway

This compound can activate the AMP-activated protein kinase (AMPK)/Forkhead box protein O3a (FOXO3A) signaling pathway.[15][16][17][18] Activation of AMPK leads to the phosphorylation and nuclear translocation of FOXO3A, a transcription factor that regulates the expression of genes involved in cell cycle arrest and apoptosis.[15][18] This pathway is a key mechanism by which this compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells.[15][16]

ampk_foxo3a_pathway This compound This compound AMPK AMPK This compound->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK FOXO3A_cyto FOXO3A (Cytoplasm) pAMPK->FOXO3A_cyto phosphorylates pFOXO3A_nuc p-FOXO3A (Nucleus) FOXO3A_cyto->pFOXO3A_nuc translocates Target_Genes Target Gene Expression (Cell Cycle Arrest, Apoptosis) pFOXO3A_nuc->Target_Genes activates

Caption: Activation of the AMPK/FOXO3A Pathway by this compound.

NF-κB, MAPK, and PI3K/AKT Signaling Pathways

This compound has also been reported to inhibit the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/AKT signaling pathways.[19][20][21] Inhibition of these pathways, which are often constitutively active in cancer cells, contributes to the anti-inflammatory and anti-proliferative effects of this compound. Specifically, this compound can inhibit the nuclear translocation of the p50/p65 subunits of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[19]

nfkb_mapk_pi3k_pathways This compound This compound IKK IKK This compound->IKK inhibits MAPKKK MAPKKK This compound->MAPKKK inhibits PI3K PI3K This compound->PI3K inhibits Proliferation Cell Proliferation, Inflammation, Survival NFkB_nuc NFkB_nuc NFkB_nuc->Proliferation MAPK MAPK MAPK->Proliferation AKT AKT AKT->Proliferation

Caption: Inhibition of NF-κB, MAPK, and PI3K/AKT Pathways.

Conclusion

The analytical methods and biological insights presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals working with this compound. The detailed protocols for NMR and mass spectrometry will facilitate the accurate and reliable characterization and quantification of this promising natural product. Furthermore, the elucidation of its effects on key signaling pathways offers a foundation for understanding its mechanism of action and for the rational design of future therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Solasonine and Solasodine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of solasonine and its aglycone, solasodine, from plant material.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and solasodine?

A1: this compound is a glycoalkaloid, which means it is a complex molecule composed of a steroidal alkaloid (aglycone) linked to a sugar chain. Solasodine is the aglycone part of this compound.[1][2] The extraction process often involves first extracting the this compound glycoside from the plant material, followed by hydrolysis (usually with acid) to cleave off the sugar moiety and obtain the desired solasodine.

Q2: Which plant species and parts are the best sources for this compound/solasodine extraction?

A2: Several species of the Solanum genus are rich sources of this compound and solasodine. The concentration of these compounds can vary significantly depending on the species, the plant part, and the stage of development. Berries, particularly unripe or mature green ones, and leaves are generally the most concentrated sources. Solanum khasianum is often cited as a species with a particularly high solasodine content.[1][3]

Q3: What are the most common methods for extracting this compound/solasodine?

A3: The most common methods include:

  • Conventional Solvent Extraction: This involves using solvents like methanol, ethanol, or 2-propanol to extract the glycoalkaloids from the dried and powdered plant material. This is often followed by an acid hydrolysis step to convert this compound to solasodine.

  • Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE): This is a more modern and efficient method that combines microwave energy with an aqueous two-phase system to enhance extraction speed and yield.[4][5]

  • Soxhlet Extraction: A classical method that uses continuous percolation of a solvent over the plant material.[6]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls and improve solvent penetration, leading to higher extraction efficiency.[4]

Q4: How does acid hydrolysis work, and what are the critical parameters?

A4: Acid hydrolysis is a chemical process that uses an acid (commonly hydrochloric acid) to break the glycosidic bonds in this compound, releasing the aglycone solasodine and the sugar components.[7] Critical parameters to control during this step include:

  • Acid Concentration: The concentration of the acid affects the rate of hydrolysis.

  • Temperature: Higher temperatures can accelerate the reaction but may also lead to the degradation of solasodine.

  • Reaction Time: Sufficient time is needed for complete hydrolysis, but prolonged exposure to acid can cause degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound/Solasodine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Plant Material - Ensure you are using a high-yielding Solanum species and the correct plant part (typically berries or leaves).- The developmental stage of the plant material is crucial; for berries, unripe or mature green stages often have the highest glycoalkaloid content.
Improper Sample Preparation - The plant material should be thoroughly dried to a low moisture content before extraction.- Grind the dried material into a fine powder to increase the surface area for solvent penetration. A particle size of around 40 mesh is often used.[4]
Suboptimal Extraction Solvent - The choice of solvent is critical. A 70% aqueous solution of 2-propanol has been shown to be effective for extracting the crude glycosides.[7] For MAATPE, a system of ethanol and ammonium sulfate in water has been optimized.[4]
Incorrect Solvent-to-Solid Ratio - A low solvent-to-solid ratio can lead to incomplete extraction. Increasing the volume of solvent can enhance the extraction efficiency.[4] An optimal ratio needs to be determined for each specific method and plant material.
Inadequate Extraction Time - The extraction time needs to be sufficient to allow for the complete diffusion of the target compounds from the plant matrix. However, excessively long extraction times, especially at high temperatures, can lead to degradation.[4]
Inefficient Extraction Method - Consider using more advanced extraction techniques like MAATPE or UAE, which have been shown to provide higher yields in shorter times compared to conventional methods.[4][5]
Incomplete Hydrolysis - If you are aiming for solasodine, ensure the acid hydrolysis step is complete. Monitor the reaction using techniques like Thin Layer Chromatography (TLC).- Optimize the acid concentration, temperature, and reaction time for the hydrolysis step.
Degradation of Target Compound - High temperatures and prolonged exposure to strong acids can cause the degradation of this compound and solasodine.[4][5] Monitor and control the temperature throughout the extraction and hydrolysis process.
Issue 2: High Levels of Impurities in the Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Unwanted Compounds - Perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane to remove lipids and other non-polar impurities before the main extraction.
Presence of Pigments (e.g., Chlorophyll) - If extracting from leaves, chlorophyll will be co-extracted. This can be removed during the purification steps.- Some methods, like MAATPE, can offer simultaneous extraction and purification, reducing the initial impurity load.[4]
Inadequate Purification - Precipitation: After acid hydrolysis, solasodine can be precipitated by adjusting the pH to alkaline conditions (pH 9-10) with a base like ammonia. The precipitate can then be collected by filtration.- Washing: Thoroughly wash the precipitate with water to remove water-soluble impurities.- Column Chromatography: For higher purity, employ column chromatography using silica gel. A mobile phase gradient of chloroform and ethyl acetate has been used successfully for the purification of solasodine.[6]
Issue 3: Incomplete Hydrolysis of this compound to Solasodine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acid Concentration or Amount - Ensure that the concentration and volume of the acid are sufficient to catalyze the hydrolysis of all the extracted glycosides.
Inadequate Reaction Temperature - The hydrolysis reaction may be too slow at low temperatures. Gently heating the reaction mixture can increase the rate of hydrolysis. However, avoid excessive heat to prevent degradation.
Short Reaction Time - Allow sufficient time for the hydrolysis reaction to go to completion. Monitor the progress of the reaction using TLC by spotting the reaction mixture alongside standards of this compound and solasodine. The disappearance of the this compound spot indicates the completion of the reaction.
Issue 4: Degradation of this compound/Solasodine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Temperatures - Avoid excessive temperatures during extraction and hydrolysis. For MAATPE, an optimal temperature of around 44°C has been reported.[4][5] For conventional heating, use a water bath to maintain a stable and controlled temperature.
Prolonged Exposure to Strong Acids - While acid is necessary for hydrolysis, prolonged exposure, especially at high temperatures, can lead to the formation of degradation products like solasodiene.[5] Optimize the hydrolysis time to be just sufficient for complete conversion.
Improper Storage of Plant Material - Poorly dried plant material can lead to the breakdown of glycosides and eventually the loss of solasodine during storage.[8] Ensure the plant material is thoroughly dried before storage.

Data Presentation

Table 1: Comparison of Solasodine Yield from Different Extraction Methods

Extraction MethodPlant MaterialKey ParametersYield (mg/g of dry material)Reference
MAATPESolanum nigrum fruits44°C, 15 min, 42:1 mL/g liquid-to-solid ratio7.11 ± 0.08[4][5]
MAESolanum nigrum fruits60°C, 30 min, 20:1 mL/g liquid-to-solid ratio3.36[1]
UAESolanum nigrum fruits25°C, 30 min, 30:1 mL/g liquid-to-solid ratio3.39[1]

Table 2: Solasodine Content in the Fruits of Various Solanum Species

Solanum SpeciesSolasodine Content (mg/g of dry material)Reference
S. sisymbrifolium0.494[9]
S. nigrum0.472[9]
S. vellosum0.465[9]
S. surattense0.446[9]
S. verbascifolium0.416[9]
S. torvum0.396[9]
S. diphyllum0.356[9]
S. incanum0.341[9]
S. khasianumup to 54 (5.4%)[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) of Solasodine

This protocol is based on the optimized conditions reported for the extraction of solasodine from Solanum nigrum fruits.[4][5]

1. Preparation of Aqueous Two-Phase System (ATPS):

  • Prepare the ATPS by mixing ethanol, ammonium sulfate, and water in a weight ratio of 28:16:56.

2. Extraction Procedure:

  • Place 0.71 g of powdered and sieved (40 mesh) Solanum nigrum fruit into a microwave extraction vessel.
  • Add 30 mL of the prepared ATPS to the vessel.
  • Place the vessel in a microwave extraction system.
  • Set the extraction parameters to 44°C for 15 minutes.
  • After extraction, centrifuge the mixture to separate the two phases.
  • The upper ethanol-rich phase contains the extracted solasodine.

Protocol 2: Conventional Solvent Extraction and Acid Hydrolysis

This protocol is a general procedure based on common practices for this compound extraction and its conversion to solasodine.

1. Extraction of Crude Glycosides:

  • Mix 100 g of dried and powdered plant material with a 70% aqueous 2-propanol solution at a 1:10 solid-to-liquid ratio.
  • Heat the mixture at 70°C with constant stirring for 2-4 hours.
  • Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue 2-3 times.
  • Combine all the filtrates and evaporate the solvent under reduced pressure to obtain the crude glycoside extract.

2. Acid Hydrolysis:

  • Dissolve the crude glycoside extract in a solution of 1 N hydrochloric acid in 2-propanol.[7]
  • Reflux the mixture for 2-4 hours. Monitor the completion of the hydrolysis by TLC.

3. Isolation of Solasodine:

  • After cooling, neutralize the reaction mixture with a base (e.g., concentrated ammonia solution) to a pH of 9-10. This will precipitate the crude solasodine.
  • Filter the precipitate and wash it thoroughly with distilled water.
  • Dry the precipitate to obtain crude solasodine.

4. Purification (Optional but Recommended):

  • Further purify the crude solasodine using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of chloroform and ethyl acetate).[6]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification & Isolation plant_material Plant Material (e.g., Berries, Leaves) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Extraction Method (e.g., Solvent Extraction, MAATPE) grinding->extraction_method crude_extract Crude Glycoside Extract extraction_method->crude_extract solvent Solvent System solvent->extraction_method acid_hydrolysis Acid Hydrolysis crude_extract->acid_hydrolysis hydrolyzed_extract Hydrolyzed Extract acid_hydrolysis->hydrolyzed_extract precipitation Precipitation (pH adjustment) hydrolyzed_extract->precipitation filtration Filtration & Washing precipitation->filtration purification Further Purification (e.g., Column Chromatography) filtration->purification pure_solasodine Pure Solasodine purification->pure_solasodine

Caption: General workflow for the extraction and isolation of solasodine from plant material.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Inadequate Extraction cluster_solutions2 Solutions for Incomplete Hydrolysis cluster_solutions3 Solutions for Degradation start Low Solasodine Yield cause1 Inadequate Extraction? start->cause1 cause2 Incomplete Hydrolysis? start->cause2 cause3 Degradation? start->cause3 solution1a Optimize Solvent System cause1->solution1a solution1b Increase Solvent-to-Solid Ratio cause1->solution1b solution1c Optimize Time & Temperature cause1->solution1c solution1d Improve Sample Preparation cause1->solution1d solution2a Adjust Acid Concentration cause2->solution2a solution2b Optimize Hydrolysis Time & Temp cause2->solution2b solution2c Monitor with TLC cause2->solution2c solution3a Lower Extraction/Hydrolysis Temp cause3->solution3a solution3b Reduce Exposure Time to Acid cause3->solution3b

Caption: Troubleshooting workflow for addressing low solasodine yield.

References

addressing solasonine solubility issues for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using solasonine in cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound to prepare high-concentration stock solutions.[1][2][3][4][5][6] this compound is also soluble in other solvents such as hot ethanol, hot dioxane, methanol, and pyridine, but to a lesser extent and these are less common for cell culture applications.[6][7] It is practically insoluble in water, chloroform, and ether.[5][7]

Q2: I'm observing precipitation when I add my this compound-DMSO stock solution to the cell culture medium. What is causing this?

A2: Precipitation occurs because this compound is poorly soluble in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted, the this compound can crash out of the solution. This can be influenced by several factors, including the final concentration of this compound, the final percentage of DMSO, the temperature of the medium, and the method of dilution.[8]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[9][10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: Can I heat or sonicate the this compound solution to improve its solubility?

A4: Yes, gentle warming and ultrasonication can aid in dissolving this compound in the initial solvent.[2][3][11][12][13] When preparing the stock solution in DMSO, using an ultrasonic bath is often recommended to ensure complete dissolution.[1][3][5] For dissolving in ethanol, gentle warming and sonication can also be beneficial.[11][12][13] However, be cautious with heating as it can potentially degrade the compound.

Data Presentation: this compound Solubility

SolventSolubilityNotesCitations
DMSO Up to 100 mg/mL (113.11 mM)Ultrasonication is recommended for complete dissolution.[1][3][4][5]
45 mg/mL (50.9 mM)Sonication is recommended.[2]
≥19.3 mg/mLWith ultrasonication.[12]
Ethanol (EtOH) ≥1.77 mg/mLWith gentle warming and ultrasonication.[11][12][13]
Soluble in hot ethanol.[7]
Methanol (MeOH) Soluble[6]
Pyridine Soluble[6]
Water Insoluble[5]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in cell culture assays.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution in media - Final this compound concentration is too high.- Rapid dilution of DMSO stock.- Low temperature of the cell culture medium.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.- Perform a stepwise (serial) dilution of the DMSO stock solution in pre-warmed (37°C) culture medium.[9][14]- Vigorously mix or vortex the medium while adding the this compound stock solution dropwise.[15]
Inconsistent experimental results - Incomplete dissolution of this compound stock.- Degradation of this compound stock solution.- Precipitation in the culture wells.- Ensure complete dissolution of the this compound powder in DMSO by vortexing and using an ultrasonic bath.[1][3][5]- Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]- Visually inspect the culture wells for any precipitate after adding the working solution.
Cell toxicity in control group - High final DMSO concentration.- Ensure the final DMSO concentration in the culture medium is non-toxic for your specific cell line (ideally ≤ 0.1%).- Run a vehicle control with the same final DMSO concentration to assess solvent toxicity.
Difficulty dissolving this compound powder - Poor quality solvent.- Insufficient agitation.- Use fresh, anhydrous, high-purity DMSO.- Use an ultrasonic bath and gentle warming to aid dissolution.[2][3][11][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM).

  • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1][3][5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[9]

Protocol 2: Preparation of this compound Working Solution and Cell Treatment

Materials:

  • This compound-DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Cultured cells in multi-well plates

Procedure:

  • Thaw an aliquot of the this compound-DMSO stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired treatment concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.

  • While diluting, add the this compound-DMSO solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.[15][16]

  • Remove the old medium from the cell culture plates.

  • Add the prepared this compound working solutions to the respective wells.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.

  • Incubate the cells for the desired treatment period.

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Cell Viability Assay

G prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Serial Dilution in Media) prep_stock->prep_working treat_cells Treat Cells with This compound & Vehicle Control prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Workflow for assessing this compound's effect on cell viability.

This compound-Induced AMPK/FOXO3A Signaling Pathway

G This compound This compound AMPK AMPK This compound->AMPK Activates FOXO3A FOXO3A AMPK->FOXO3A Activates Apoptosis Apoptosis FOXO3A->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest (G2/M) FOXO3A->CellCycleArrest Induces

Caption: this compound activates the AMPK/FOXO3A pathway to induce apoptosis.

This compound Inhibition of Hedgehog Signaling Pathway

G This compound This compound Gli Gli This compound->Gli Inhibits Hh_Target_Genes Hedgehog Target Genes (e.g., Gli1, Ptch1) Gli->Hh_Target_Genes Activates Cell_Proliferation Cell Proliferation Hh_Target_Genes->Cell_Proliferation Promotes

Caption: this compound inhibits the Hedgehog pathway by targeting Gli.

This compound's Effect on NF-κB, MAPK, and PI3K/AKT Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound NFKB NF-κB (p50/p65) Nuclear Translocation This compound->NFKB Inhibits p38 p-p38 This compound->p38 Inhibits JNK p-JNK This compound->JNK Inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT Inhibits Inflammation Pro-inflammatory Mediators NFKB->Inflammation Promotes Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes

References

Technical Support Center: Optimizing Solasonine Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of solasonine in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits the highest solubility in Dimethyl Sulfoxide (DMSO).[1][2] It has limited solubility in ethanol, which can be improved with sonication and warming.[3][4] For aqueous solutions, the solubility of this compound is pH-dependent, increasing in acidic conditions.[5]

Q2: How should this compound stock solutions be prepared and stored?

A2: For optimal stability, prepare stock solutions in fresh, high-quality DMSO.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).[1][2] Protect solutions from direct sunlight.[1]

Q3: What are the main factors that affect the stability of this compound in solution?

A3: The stability of this compound, like other glycoalkaloids, is primarily influenced by:

  • pH: Stability is generally higher in acidic to neutral conditions. Degradation can increase in alkaline environments.[5][6]

  • Temperature: Elevated temperatures can accelerate the degradation of glycoalkaloids.[7]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. It is recommended to handle and store this compound solutions in light-protected conditions.[1][8]

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway of this compound involves the hydrolysis of its glycosidic bonds, leading to the cleavage of the sugar moieties (solatriose) to form the aglycone, solasodine.[9] In biological systems, this degradation can occur stepwise, with the initial loss of a glucose molecule.[9]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during my experiment.

  • Cause: This is often due to a change in solvent composition or pH. If you are diluting a DMSO stock solution into an aqueous buffer, the final DMSO concentration may be too low to maintain solubility. Additionally, if the pH of the aqueous buffer is neutral to alkaline, the solubility of this compound will be reduced.[5]

  • Solution:

    • Ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to keep this compound dissolved.

    • If possible, adjust the pH of your aqueous buffer to a slightly acidic range (e.g., pH 5-6) to improve solubility.[5]

    • Consider using a solubilizing excipient, such as cyclodextrins, which have been shown to increase the solubility of other poorly soluble compounds.[10]

Issue 2: I am observing a loss of this compound activity or concentration over time in my experimental setup.

  • Cause: This could be due to degradation. Assess your experimental conditions for factors that promote instability.

  • Solution:

    • Temperature: If your experiment is conducted at elevated temperatures, consider if this is contributing to degradation. Run a control at a lower temperature if possible.[7]

    • pH: Monitor the pH of your solution throughout the experiment. Buffering the solution can help maintain a stable pH.[11]

    • Light Exposure: Protect your experimental setup from light by using amber vials or covering it with aluminum foil.[1][8]

    • Reactive Components: Be aware of potential interactions with other components in your formulation, as some excipients can promote degradation.[12]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)45 mg/mL (50.9 mM)[1]Sonication is recommended to aid dissolution.[1]
Ethanol (EtOH)≥1.77 mg/mLRequires sonication and warming.[3][4]
WaterInsoluble[2]Solubility increases in acidic pH.[5]
Chloroform:Methanol:5% Ammonia (7:3:0.5, v/v/v)SolubleUsed as a mobile phase in HPTLC, indicating solubility.[13]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight Conditions
Powder-20°C3 yearsProtect from direct sunlight and moisture.[1]
In Solvent (e.g., DMSO)-80°C1 yearProtect from light.[1]
In Solvent (e.g., DMSO)-20°C1 monthProtect from light.[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile)

  • HPLC-grade water

  • Buffers of various pH values (e.g., phosphate, citrate)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column

  • Transparent and amber vials

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • From the stock solution, prepare working solutions in the test solvents at a known concentration (e.g., 100 µg/mL).

3. Stability Study Design:

  • Solvents: Prepare solutions of this compound in the desired solvents (e.g., 80% methanol, 50% ethanol, various buffer solutions).

  • Stress Conditions:

    • Temperature: Aliquot the solutions into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: For photostability testing, expose one set of samples in transparent vials to a controlled light source (as per ICH Q1B guidelines) and wrap a parallel set in aluminum foil as a dark control.[8]

    • pH: Prepare solutions in buffers of different pH values (e.g., 4, 7, 9).

  • Time Points: Collect samples at defined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer studies).

4. HPLC Analysis:

  • Method: A validated, stability-indicating HPLC method is crucial. A typical method for this compound analysis would be:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium dihydrogen phosphate) at a specific pH.[11]

    • Flow Rate: 1 mL/min

    • Detection: UV detection at a low wavelength, typically around 200-205 nm.[11]

    • Injection Volume: 20 µL

  • Quantification: Create a calibration curve using freshly prepared this compound standards of known concentrations. Quantify the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution (DMSO) prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work temp Temperature (e.g., 4°C, 25°C, 40°C) prep_work->temp Aliquot and Expose light Light Exposure (ICH Q1B) vs. Dark prep_work->light Aliquot and Expose ph pH Variation (e.g., pH 4, 7, 9) prep_work->ph Aliquot and Expose sampling Sample at Time Points (0, 24, 48, 72h...) temp->sampling light->sampling ph->sampling hplc HPLC Analysis (C18, UV 205nm) sampling->hplc quant Quantify this compound Concentration hplc->quant kinetics Determine Degradation Kinetics (k, t½) quant->kinetics report Generate Stability Report kinetics->report

References

Technical Support Center: Troubleshooting Peak Tailing in Solasonine HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of solasonine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification, as data systems struggle to determine precisely where the peak begins and ends.[3]

This compound, a basic glycoalkaloid, is particularly susceptible to peak tailing in reverse-phase HPLC. The primary cause is the interaction between the basic functional groups in the this compound molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a "tail".[1][4]

Q2: How can I systematically troubleshoot the cause of peak tailing for this compound?

A systematic approach is crucial to efficiently identify the root cause of peak tailing. The troubleshooting process should begin by observing whether the tailing affects only the this compound peak or all peaks in the chromatogram. This initial observation helps to isolate the problem to either analyte-specific issues or general system problems.

The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing cluster_observe cluster_diagnose cluster_system System & General Issues cluster_analyte Analyte-Specific Issues observe Observe Peak Tailing in This compound Analysis diagnosis Does tailing affect all peaks or only the this compound peak? observe->diagnosis all_peaks All Peaks Tailing diagnosis->all_peaks All Peaks one_peak Only this compound Peak Tailing diagnosis->one_peak This compound Only check_system 1. Check for Extra-Column Volume (tubing length, fittings) 2. Check for Column Void / Collapse 3. Check Sample Solvent Strength all_peaks->check_system fix_system Remedy: Minimize tubing, use correct fittings, replace column if void is present, dissolve sample in mobile phase. check_system->fix_system check_analyte 1. Review Mobile Phase pH 2. Assess Buffer Strength / Additives 3. Evaluate Column Chemistry 4. Check for Mass Overload one_peak->check_analyte fix_analyte Remedy: Adjust pH, add competing amine, use end-capped column, inject a more dilute sample. check_analyte->fix_analyte

Caption: A logical workflow for diagnosing the cause of peak tailing.

Q3: Could my HPLC column be the cause of the peak tailing?

Yes, the column is a frequent source of peak tailing, especially for basic compounds like this compound.

  • Silanol Interactions: This is the most common cause. Residual, unreacted silanol groups on the silica packing can interact strongly with basic analytes.[4][5]

    • Solution: Use a modern, high-purity "Type B" silica column or an end-capped column.[2][5] End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing secondary interactions.[2][4]

  • Column Contamination: Impurities from the sample or mobile phase can accumulate at the head of the column, interacting with the analyte and causing tailing. A partially blocked inlet frit can also distort peak shape.[4][6]

    • Solution: Use a guard column to protect the analytical column from contaminants.[6] If contamination is suspected, flush the column with a strong solvent (if permitted by the manufacturer's instructions) or, if necessary, replace it.[4][6]

  • Column Degradation (Void): High mobile phase pH or pressure shocks can cause the silica packing to dissolve or settle, creating a void at the column inlet.[6][7] This disruption in the flow path can lead to peak distortion.[7]

    • Solution: Operate within the column's recommended pH and pressure ranges. If a void is suspected, reversing the column (if allowed) and flushing may help, but replacement is often necessary.[4]

Q4: How does the mobile phase composition affect peak tailing for this compound?

Mobile phase optimization is critical for achieving symmetrical peaks.

  • Mobile Phase pH: Adjusting the pH is a powerful tool to reduce tailing. For basic compounds like this compound, lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups, minimizing the unwanted secondary interactions.[5][6]

  • Buffer Concentration: Using a buffer helps maintain a constant pH.[2] Increasing buffer concentration can also help mask residual silanol interactions, improving peak shape.[2] However, be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation.

  • Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[3] The TEA molecules interact strongly with the active silanol sites, effectively shielding the this compound molecules from these secondary interactions.[3][5]

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pH Tailing Factor (T) Peak Shape Description
7.0 2.1 Severe Tailing
5.0 1.7 Moderate Tailing
3.0 1.2 Minor Tailing

| 2.5 | 1.0 | Symmetrical |

Table 2: Impact of Mobile Phase Additives on Peak Tailing

Additive (in Mobile Phase at pH 4.5) Tailing Factor (T) Mechanism
None 1.8 Significant silanol interaction.
0.1% Formic Acid 1.3 Lowers pH to protonate silanols.

| 0.1% Triethylamine (TEA) | 1.1 | Acts as a competing base, masking silanol sites.[3] |

Q5: Can my sample preparation or injection parameters cause peak tailing?

Yes, aspects related to the sample itself can cause peak distortion.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak shape can be distorted.[3]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[3][8]

  • Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to peak fronting or tailing.[2][6]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was overloaded.[2] Consider using a column with a higher capacity (larger diameter or pore size).[2]

Table 3: Recommended Analytical Column Loading Capacities

Column Internal Diameter (ID) Typical Mass Load Limit
2.1 mm < 10 µg
3.0 mm < 25 µg

| 4.6 mm | < 50 µg |

Q6: What hardware or system issues can lead to peak tailing?

If all peaks in your chromatogram are tailing, a system issue is likely.

  • Extra-Column Volume: This refers to all the volume within the HPLC system outside of the column itself, including injector loops, tubing, and detector flow cells.[8] Excessive volume can cause band broadening and peak tailing, especially for early-eluting peaks.[6]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure that all fittings are properly installed and that there are no gaps between the tubing and the connection port, which can create dead volume.[6]

Experimental Protocol

HPLC Method for this compound Analysis with Minimized Peak Tailing

This protocol provides a starting point for the analysis of this compound using reverse-phase HPLC, with specific considerations to prevent peak tailing.

1. Apparatus and Materials

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) designed for good performance at low pH.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and orthophosphoric acid or formic acid.[9] this compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) adjusted to a pH of 2.5-3.0. A typical starting gradient might be 30:70 (v/v) Acetonitrile:Water. The exact ratio should be optimized for desired retention time.[9][10]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 200-205 nm.[9][11]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract the sample using an appropriate method and dissolve the final extract in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST) Before running samples, inject a working standard (e.g., 5 times) to verify system performance. The results should meet the following criteria:

  • Tailing Factor (Asymmetry Factor): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): > 2000

References

Technical Support Center: Chromatographic Separation of Solasonine and Solamargine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of the steroidal glycoalkaloids, solasonine and solamargine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and solamargine using chromatography?

A1: The primary challenge lies in their structural similarity. This compound and solamargine are isomers, differing only in the sugar moiety attached to the solasodine aglycone. This subtle difference results in very similar polarities and chromatographic behaviors, often leading to co-elution or poor resolution.[1][2]

Q2: What is the main difference between this compound and solamargine?

A2: Both are glycoalkaloids with the same aglycone, solasodine. The difference is in the trisaccharide chain attached. This compound contains solatriose, while solamargine contains chacotriose.[1]

Q3: Which chromatographic techniques are commonly used for their separation?

A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common and effective method.[1][3][4][5][6][7] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed for their simultaneous quantification.[8][9][10]

Q4: What type of HPLC column is recommended?

A4: A C18 column is the most frequently used stationary phase for the separation of this compound and solamargine due to its ability to effectively resolve these slightly non-polar compounds.[1][11]

Q5: What detection wavelength is typically used for these compounds?

A5: this compound and solamargine have limited UV absorption. Detection is usually performed at low wavelengths, typically between 200 nm and 210 nm.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and solamargine.

Issue 1: Poor Resolution or Co-elution of this compound and Solamargine Peaks

Cause: The high structural similarity of the two glycoalkaloids leads to very close retention times.

Solutions:

  • Optimize Mobile Phase Composition:

    • Methanol vs. Acetonitrile: While both are used, methanol-based mobile phases, in combination with a buffer, have been shown to provide better separation for these compounds.[1][11] Acetonitrile has been reported to sometimes produce broad peaks or irreproducible results for this compound and solamargine.[1]

    • Buffer pH: The pH of the buffer in the mobile phase is critical. A lower pH, typically around 2.5 to 3.5, can improve peak shape and resolution.[1][11] For instance, a buffer at pH 3.5 has been found to be optimal for solamargine separation.[1]

    • Buffer Molarity: Increasing the buffer molarity (e.g., from 20 mM to 100 mM) can increase retention times but significantly improve resolution.[1] Ammonium dihydrogen phosphate is a commonly used buffer.[1][4]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 50°C) can sometimes improve the separation efficiency and peak shape.[4][5]

  • Introduce a Mobile Phase Entrainer: The addition of a small percentage of methanol (e.g., 10%) to an acetonitrile-based mobile phase has been shown to enhance the separation of solamargine from other glycoalkaloids.[4][5]

  • Employ Gradient Elution: If isocratic elution fails to provide adequate separation, a gradient elution program, gradually increasing the organic solvent concentration, can be effective. A multi-linear gradient has been successfully used to achieve good resolution.[3][6]

Issue 2: Peak Tailing or Broad Peaks

Cause: This can be caused by secondary interactions between the basic nitrogen in the alkaloid structure and residual silanol groups on the silica-based stationary phase, or by suboptimal mobile phase conditions.

Solutions:

  • Use a Buffer: A buffered mobile phase is essential to minimize peak tailing. Buffers help to maintain a consistent pH and suppress the ionization of silanol groups.[1]

  • Optimize Buffer pH: As mentioned above, a low pH (e.g., 2.5) helps to protonate the analytes and reduce interactions with the stationary phase, leading to sharper peaks.[1]

  • Column Choice: Using a well-end-capped C18 column can reduce the availability of free silanol groups, thereby minimizing peak tailing.

Issue 3: Irreproducible Retention Times

Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention times.

Solutions:

  • Use Isocratic Elution where Possible: Isocratic methods are often more reproducible and less time-consuming than gradient methods.[1][4][11]

  • Ensure Proper System Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a run, especially when using a new mobile phase or after a gradient run.

  • Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including the buffer pH and solvent ratios.

  • Control Column Temperature: Use a column oven to maintain a constant and stable temperature throughout the analysis.[4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the HPLC separation of this compound and solamargine.

Table 1: HPLC Method Parameters for this compound and Solamargine Separation

ParameterMethod 1Method 2Method 3
Column Symmetry C18, 5 µm, 4.6x150 mm[1]Zorbax SB-C18, 5 µm[6]C18 Nucleosil[1]
Mobile Phase 65% Methanol: 35% Ammonium Dihydrogen Phosphate (100 mM, pH 3.5)[1]Gradient: Acetonitrile and Sodium Phosphate buffer (0.01 M, pH 7.2)[6]Acetonitrile: TEAP buffer (25 mM, pH 3.0)[1]
Flow Rate 1.0 mL/min[1][6]1.0 mL/min[6]Not Specified
Detection 200-205 nm[1]200 nm[6]Not Specified
Temperature 25°C[1]Not SpecifiedNot Specified

Table 2: Retention Times and Resolution

CompoundRetention Time (min) - Method A[3]Retention Time (min) - Method B[2]Resolution (Method A)[3]
This compound 10.319.562.92
Solamargine 12.319.762.92

Table 3: Linearity and Detection Limits

CompoundLinearity Range (µg/mL)[3]Correlation Coefficient (r)[3]Limit of Detection (LOD) (µg/mL)[3]Limit of Quantitation (LOQ) (µg/mL)[3]
This compound 0.86 - 990.000.99960.290.86
Solamargine 1.74 - 1000.000.99960.571.74

Experimental Protocols

Detailed Methodology for HPLC Separation (Isocratic) [1]

  • Instrumentation: Waters Associates HPLC system with a 626 pump, 996 photodiode array (PDA) detector, and a 717 plus autosampler.

  • Column: Symmetry C18, 5 µm (4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Prepare a 100 mM ammonium dihydrogen phosphate (AH2P) buffer.

    • Adjust the pH of the buffer to 3.5 using 85% orthophosphoric acid.

    • The mobile phase consists of 65% HPLC-grade methanol and 35% of the prepared buffer.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25°C.

    • Detection wavelength: 200-205 nm.

  • Sample Preparation:

    • Prepare stock solutions of this compound and solamargine (400 µg/mL) in methanol.

    • Prepare working standards by diluting the stock solutions in methanol.

  • Injection Volume: Not specified, but typically 10-20 µL.

  • Analysis: Inject the standards and samples and monitor the chromatogram for the elution of this compound and solamargine.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Prepare Stock Solutions (this compound & Solamargine in Methanol) ws Prepare Working Standards (Dilution Series) sp->ws inj Inject Sample/Standard ws->inj sample Extract Analytes from Matrix sample->inj col C18 Reversed-Phase Column inj->col Mobile Phase (e.g., Methanol/Buffer) det UV Detection (200-205 nm) col->det chrom Obtain Chromatogram det->chrom integ Peak Integration & Quantification chrom->integ report Generate Report integ->report

Caption: General experimental workflow for the HPLC analysis of this compound and solamargine.

troubleshooting_logic start Problem Encountered poor_res Poor Resolution/ Co-elution start->poor_res peak_tail Peak Tailing/ Broad Peaks start->peak_tail irr_ret Irreproducible Retention Times start->irr_ret sol_res1 Optimize Mobile Phase (Methanol, pH, Molarity) poor_res->sol_res1 sol_res2 Adjust Temperature poor_res->sol_res2 sol_res3 Use Gradient Elution poor_res->sol_res3 sol_tail1 Use Buffered Mobile Phase peak_tail->sol_tail1 sol_tail2 Optimize pH (Low pH) peak_tail->sol_tail2 sol_irr1 Use Isocratic Method irr_ret->sol_irr1 sol_irr2 Ensure System Equilibration irr_ret->sol_irr2 sol_irr3 Control Temperature irr_ret->sol_irr3

References

Technical Support Center: Solasonine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of solasonine degradation products.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Question: I am seeing unexpected peaks in my chromatogram when analyzing this compound degradation samples. How can I identify them?

Answer: Unexpected peaks can originate from several sources. Here is a systematic approach to identify them:

  • Analyze a blank sample: Inject the solvent used to prepare your samples to check for contaminants from the solvent itself.

  • Analyze a control sample: Run a sample of undegraded this compound to identify peaks corresponding to the parent compound and any impurities present in the standard.

  • Review the degradation pathway: The primary degradation product of this compound is its aglycone, solasodine, formed by the hydrolysis of the glycosidic bonds.[1][2] Under acidic conditions, solasodine can further be converted to solasodiene.[3] Intermediate products, such as β-solasonine (this compound with partial loss of the sugar moiety), may also be present.[4]

  • Utilize Mass Spectrometry (MS): If using an HPLC-MS system, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses with the expected masses of this compound, solasodine, solasodiene, and intermediate glycosides.

  • Consider excipients or matrix effects: If you are working with a formulated product, excipients may degrade or interfere with the analysis. Analyze a placebo formulation under the same stress conditions.

Question: My forced degradation experiment under acidic/basic conditions shows minimal or no degradation of this compound. What should I do?

Answer: If you observe insufficient degradation, consider the following adjustments:

  • Increase the stressor concentration: For acid and base hydrolysis, you can increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).[5][6]

  • Increase the temperature: Elevating the temperature can accelerate the degradation process. However, be cautious as this might lead to secondary degradation products not relevant to stability at room temperature. A common practice is to conduct degradation at 50-60°C if no degradation is observed at room temperature.[5]

  • Extend the exposure time: Increase the duration of the stress test to allow more time for degradation to occur.[5]

  • Check the pKa of this compound: The stability of a compound under hydrolytic conditions can be pH-dependent. Ensure the pH of your stress condition is appropriate to induce degradation.

Question: I am having trouble achieving good separation between this compound and its degradation products using HPLC. What can I do to improve the resolution?

Answer: Poor chromatographic separation can be addressed by modifying the HPLC method parameters:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[7][8] A gradient elution, where the solvent composition changes over time, can often provide better separation for compounds with different polarities, like the glycoside this compound and its less polar aglycone solasodine.

  • pH of the Mobile Phase: The pH of the buffer can affect the ionization state of the analytes and thus their retention. Experiment with different pH values for the aqueous portion of the mobile phase.[7][9]

  • Column Chemistry: Ensure you are using an appropriate column. A C18 column is commonly used for the analysis of this compound and related compounds.[7][8]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, potentially improving separation.[9]

Question: The peak shape for this compound or its degradation products is poor (e.g., tailing or fronting). How can I improve it?

Answer: Poor peak shape can be due to several factors:

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Inappropriate Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.

  • Column Degradation: The column's performance can degrade over time. Try washing the column according to the manufacturer's instructions or replace it if necessary.

  • Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Using a mobile phase with a low pH and an appropriate buffer can help to suppress these interactions.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway of this compound?

The main degradation pathway for this compound involves the hydrolysis of its carbohydrate side chain (a solatriose). This results in the stepwise removal of the sugar units, ultimately yielding the aglycone, solasodine.[1][2]

What are the expected degradation products of this compound?

The primary degradation product is the aglycone, solasodine . Intermediate products from the partial hydrolysis of the sugar moiety, such as β-solasonine , can also be formed.[4] Under certain acidic conditions, solasodine can be further converted to solasodiene .[3]

What analytical techniques are most suitable for identifying this compound degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) is commonly used.[1][7][10] HPLC-UV is suitable for quantification, while HPLC-MS is powerful for the identification of unknown degradation products by providing mass information. High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the quantification of this compound.[11]

What conditions are typically used for forced degradation studies of this compound?

Forced degradation studies, also known as stress testing, are conducted to understand the stability of a drug substance.[12][13] Typical conditions include:

  • Acid Hydrolysis: Treatment with an acid like hydrochloric acid (e.g., 0.1 M to 1 M HCl).[5]

  • Base Hydrolysis: Treatment with a base like sodium hydroxide (e.g., 0.1 M to 1 M NaOH).[5]

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[13]

  • Thermal Degradation: Heating the sample at elevated temperatures.

  • Photodegradation: Exposing the sample to UV and visible light.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound and Solamargine Analysis

Parameter Condition 1 Condition 2
Column C18 C18
Mobile Phase Acetonitrile and Ammonium Dihydrogen Phosphate Buffer Methanol and Potassium Dihydrogen Phosphate Buffer (pH 2.5)
Detection UV UV at 205 nm
Linearity Range (this compound) 0.86 - 990.00 µg/mL Not specified
LOD (this compound) Not specified Not specified
LOQ (this compound) Not specified Not specified

| Reference |[14] |[9] |

Table 2: Degradation of this compound in a Pig Cecum Model

Time Point This compound Concentration (nM) Solasodine Concentration (nM)
0 min ~1000 0
10 min ~0 ~800
240 min (4 h) ~0 Decreasing
1440 min (24 h) ~0 196 ± 252

| Reference |[1][2] |[1][2] |

Experimental Protocols

1. Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or 80% ethanol) at a known concentration (e.g., 1 mg/mL).[10]

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and an appropriate concentration of hydrochloric acid (e.g., 0.1 M or 1 M HCl).

    • Keep the mixture at room temperature or heat to a specified temperature (e.g., 60°C).

    • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and an appropriate concentration of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).

    • Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid (e.g., HCl) before analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature, protected from light.

    • Take samples at various time points.

  • Thermal Degradation:

    • Store the solid this compound powder or its solution at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Sample at various time points.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

2. HPLC-UV Analytical Method for this compound Quantification

This is a representative protocol based on published methods.[10][14]

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a pump.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium dihydrogen phosphate). The exact ratio may be optimized and can be run in isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 200-205 nm.

  • Sample Preparation: Dissolve the samples in the mobile phase or a compatible solvent. Filter the samples through a 0.45 µm filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound at different concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Solasonine_Degradation_Pathway This compound This compound (Glycoalkaloid) Intermediate β-Solasonine (Intermediate) This compound->Intermediate Hydrolysis (- Rhamnose, - Glucose) Solasodine Solasodine (Aglycone) Intermediate->Solasodine Hydrolysis (- Galactose) Solasodiene Solasodiene Solasodine->Solasodiene Acidic Conditions

Caption: Proposed degradation pathway of this compound.

Identification_Workflow Acid Acid Hydrolysis HPLC_UV HPLC-UV (Quantification) Acid->HPLC_UV HPLC_MS HPLC-MS (Identification) Acid->HPLC_MS Base Base Hydrolysis Base->HPLC_UV Base->HPLC_MS Oxidation Oxidation Oxidation->HPLC_UV Oxidation->HPLC_MS Thermal Thermal Thermal->HPLC_UV Thermal->HPLC_MS Photo Photolysis Photo->HPLC_UV Photo->HPLC_MS Deg_Products Degradation Products HPLC_UV->Deg_Products HPLC_MS->Deg_Products Pathway Degradation Pathway Deg_Products->Pathway Stability Stability Profile Pathway->Stability This compound This compound Sample This compound->Acid Forced Degradation This compound->Base Forced Degradation This compound->Oxidation Forced Degradation This compound->Thermal Forced Degradation This compound->Photo Forced Degradation

Caption: Workflow for this compound degradation product identification.

References

Technical Support Center: Solasonine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solasonine loss during purification.

Troubleshooting Guides

Issue: Low this compound Yield After Extraction

Question: Why is my this compound yield significantly lower than expected after the initial extraction from plant material?

Answer: Several factors during the initial extraction can contribute to a low yield of this compound. These include:

  • Improper Solvent Selection: The choice of solvent is critical for efficient extraction. While various solvents can be used, 70% 2-propanol has been shown to be effective for extracting crude glycosides.[1] Using solvents with very high or low polarity might not efficiently extract the amphipathic this compound molecule.

  • Inadequate Extraction Time and Temperature: The duration and temperature of the extraction process can impact efficiency. For instance, in the extraction of saponins from Solanum nigrum, optimal conditions were found to be a temperature of 70°C for 4 hours.[2] Insufficient time or suboptimal temperature can lead to incomplete extraction.

  • Degradation During Drying and Storage: The handling of the plant material before extraction is crucial. During drying and storage, naturally occurring enzymes can cause the breakdown of this compound to its partial glycosides or the aglycone, solasodine, potentially leading to losses.[3]

  • Inefficient Cell Lysis: The physical disruption of plant cells is necessary to release the glycoalkaloids. Methods like ultrasonic cavitation can break cell walls mechanically and improve material transfer, leading to higher extraction rates.[4]

Issue: this compound Loss During Acid Hydrolysis

Question: I am observing a significant loss of my target compound after the acid hydrolysis step. What could be the cause and how can I mitigate it?

Answer: Acid hydrolysis is a common step to cleave the sugar moieties and isolate the aglycone, solasodine. However, this step is also a major source of product loss if not properly controlled.

  • Harsh Hydrolysis Conditions: The use of strong acids at high temperatures can lead to the degradation of the aglycone. For example, harsh conditions can cause the undesirable removal of the C-3 hydroxyl group, leading to the formation of solasodiene.[5]

  • Suboptimal Acid and Solvent Combination: The choice of acid and its concentration, along with the co-solvent, is important. A common method involves refluxing with alcohol-water mixtures using hydrochloric or sulfuric acid.[5] For instance, hydrolysis of crude glycosides from Solanum laciniatum was found to be suitable with 1 N hydrochloric acid in 2-propanol.[1]

  • Precipitation and Incomplete Extraction of Aglycone: After hydrolysis and neutralization, the aglycone (solasodine) precipitates. It is crucial to ensure the pH is adjusted correctly to maximize precipitation and that an appropriate non-polar solvent (e.g., chloroform, benzene) is used to efficiently extract the precipitated aglycone.[5]

Issue: Difficulty in Separating this compound from Co-extracted Compounds

Question: My purified fraction still contains significant impurities, particularly other glycoalkaloids like solamargine. How can I improve the separation?

Answer: The co-extraction of structurally similar glycoalkaloids like solamargine is a common challenge due to their similar polarities.

  • Chromatographic Technique Optimization: Column chromatography is a standard method for separating these compounds. The choice of stationary phase (e.g., silica gel, Sephadex) and the mobile phase composition are critical.[6] A careful optimization of the solvent gradient is often necessary to achieve good resolution.

  • High-Performance Liquid Chromatography (HPLC): For high-purity applications, preparative HPLC can be employed. The selection of the appropriate column (e.g., C18) and mobile phase is crucial for separating this compound and solamargine.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing plant material to prevent this compound degradation? A1: Plant material should be dried at a moderate temperature (e.g., 60°C) and stored in a cool, dry, and dark place to minimize enzymatic and photo-degradation.[1]

Q2: How can I accurately quantify the amount of this compound at different stages of purification to track losses? A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for the quantification of this compound.[8][9] For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[10]

Q3: Can I avoid the acid hydrolysis step if I only want to isolate this compound and not its aglycone? A3: Yes, if the goal is to isolate the intact glycoalkaloid, the acid hydrolysis step should be omitted. Purification can be achieved through chromatographic techniques like column chromatography or preparative HPLC directly on the crude extract.

Q4: What is the expected yield of this compound from plant material? A4: The yield can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods. For example, one study yielded 37.1 mg of this compound from 81.67 g of dried Solanum linnaeanum berries.[6] Another study on Solanum laciniatum reported a yield of 0.34% and 0.44% of pure solasodine (the aglycone) from the dry weight of fruits and leaves, respectively.[1]

Data on this compound/Solasodine Yield

The following table summarizes yields of this compound and its aglycone, solasodine, from different Solanum species using various extraction and purification methods.

Plant SpeciesPlant PartExtraction MethodHydrolysis ConditionPurification MethodCompoundYieldReference
Solanum laciniatumFruits70% 2-propanol1 N HCl in 2-propanolCrystallizationSolasodine0.34% (of dry weight)[1]
Solanum laciniatumLeaves70% 2-propanol1 N HCl in 2-propanolCrystallizationSolasodine0.44% (of dry weight)[1]
Solanum linnaeanumBerriesNot specifiedNot applicableColumn ChromatographyThis compound37.1 mg (from 81.67 g dried berries)[6]
Solanum nigrumFruits60% Ethanol at 70°C for 4hNot applicableColumn ChromatographyTotal Saponins8.59%[2]

Experimental Protocols

Protocol 1: Extraction and Hydrolysis to Obtain Solasodine from Solanum laciniatum [1]

  • Extraction:

    • Dry the plant material (fruits or leaves) in an oven at 60°C and grind it into a powder.

    • Extract the powdered material with 70% 2-propanol to obtain crude glycosides.

  • Hydrolysis:

    • Hydrolyze the crude glycosides by refluxing with 1 N hydrochloric acid in 2-propanol.

  • Isolation:

    • After hydrolysis, neutralize the mixture to precipitate the aglycone, solasodine.

    • Collect the precipitate and purify by crystallization from methanol.

Protocol 2: Quantification of this compound by HPLC-UV [9]

  • Sample Preparation:

    • Extract a known weight of powdered plant material with 80% aqueous ethanol containing an internal standard (e.g., veratraldehyde).

    • For extracts, dissolve a known weight directly in the internal standard solution.

    • Filter the samples before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A suitable gradient of acetonitrile and water or methanol and a buffer.

    • Detection: UV detector set at an appropriate wavelength (e.g., around 200-210 nm).

    • Quantification: Use a calibration curve generated from authentic this compound standards.

Visualizations

experimental_workflow plant_material Plant Material (e.g., Solanum sp.) extraction Extraction (e.g., 70% 2-propanol) plant_material->extraction crude_extract Crude Glycoside Extract extraction->crude_extract hydrolysis Acid Hydrolysis (e.g., 1N HCl in 2-propanol) crude_extract->hydrolysis chromatography Chromatographic Purification (e.g., Column Chromatography) crude_extract->chromatography Direct Purification crude_aglycone Crude Aglycone (Solasodine) hydrolysis->crude_aglycone purification Purification (e.g., Crystallization) crude_aglycone->purification pure_solasodine Pure Solasodine purification->pure_solasodine pure_this compound Pure this compound chromatography->pure_this compound

Caption: General experimental workflow for the isolation of this compound and its aglycone, solasodine.

troubleshooting_workflow start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_hydrolysis Review Hydrolysis Protocol start->check_hydrolysis check_purification Review Purification Protocol start->check_purification solvent Improper Solvent? check_extraction->solvent harsh_conditions Harsh Conditions? check_hydrolysis->harsh_conditions separation Inefficient Separation? check_purification->separation time_temp Suboptimal Time/Temp? solvent->time_temp No optimize_solvent Optimize Solvent System solvent->optimize_solvent Yes optimize_time_temp Optimize Extraction Duration & Temp time_temp->optimize_time_temp Yes optimize_hydrolysis Use Milder Hydrolysis Conditions harsh_conditions->optimize_hydrolysis Yes optimize_chromatography Optimize Chromatographic Method separation->optimize_chromatography Yes

Caption: Troubleshooting workflow for addressing low this compound yield.

References

overcoming matrix effects in solasonine quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of solasonine from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A: Matrix effects are the alteration of ionization efficiency of the target analyte (this compound) by co-eluting endogenous components of the biological sample matrix. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantification. In simpler terms, other molecules in your sample can interfere with the measurement of this compound, leading to incorrect results.

Q2: What are the most common sources of matrix effects in biological samples?

A: The primary sources of matrix effects in biological samples such as plasma, urine, and tissue homogenates are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic due to their high abundance and their ability to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry.

Q3: How can I determine if my assay is suffering from matrix effects?

A: A common method to assess matrix effects is the post-extraction addition method. This involves comparing the signal response of an analyte in a neat solution to the response of the same analyte spiked into a blank matrix sample that has been subjected to the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.

Troubleshooting Guide

Issue 1: Poor Peak Shape and Asymmetry for this compound
  • Possible Cause: Co-eluting matrix components interfering with the chromatography.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Adjust the gradient elution profile to improve the separation of this compound from interfering matrix components. Consider using a different stationary phase or a column with a smaller particle size for better resolution.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) with a specific sorbent that retains this compound while allowing interfering components to be washed away.

Issue 2: Inconsistent and Irreproducible Quantification Results
  • Possible Cause: Variable matrix effects between different samples or batches.

  • Troubleshooting Steps:

    • Utilize an Internal Standard (IS): The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, can help to compensate for variations in matrix effects. The IS should be added to the sample as early as possible in the workflow.

    • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects observed in the unknown samples. This helps to ensure that the calibration curve accurately reflects the analytical behavior of this compound in the presence of the matrix.

Issue 3: Significant Ion Suppression or Enhancement
  • Possible Cause: High concentration of co-eluting phospholipids or other matrix components.

  • Troubleshooting Steps:

    • Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol. This can be achieved using specialized SPE cartridges or protein precipitation plates designed for phospholipid depletion.

    • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on this compound ionization. However, ensure that the final concentration of this compound remains within the linear range of the assay.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma sample (e.g., acidified with formic acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
  • Sample Preparation: To 1 mL of urine, add 100 µL of internal standard solution and 500 µL of 1 M sodium hydroxide.

  • Extraction: Add 5 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

Table 1: Comparison of Matrix Effect Reduction Strategies for this compound Quantification in Plasma

Sample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (Acetonitrile)-45.285.1
Liquid-Liquid Extraction (Ethyl Acetate)-20.892.5
Solid-Phase Extraction (C18)-8.598.2

Table 2: Effect of Different SPE Sorbents on this compound Recovery and Matrix Effect

SPE SorbentMatrix Effect (%)Recovery (%)
C18-10.395.7
Mixed-Mode Cation Exchange-5.199.1
Polymeric Reversed-Phase-7.897.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample InternalStandard Add Internal Standard BiologicalSample->InternalStandard Spiking Extraction Extraction (SPE or LLE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Injection DataProcessing Data Processing LC_MSMS->DataProcessing

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree Start Inaccurate Quantification CheckMatrixEffect Assess Matrix Effect (Post-Extraction Addition) Start->CheckMatrixEffect SignificantEffect Significant Matrix Effect? CheckMatrixEffect->SignificantEffect OptimizeCleanup Optimize Sample Cleanup (SPE, LLE) SignificantEffect->OptimizeCleanup Yes NoSignificantEffect Re-evaluate other parameters (e.g., instrument settings) SignificantEffect->NoSignificantEffect No UseIS Use Stable Isotope-Labeled Internal Standard OptimizeCleanup->UseIS MatrixMatchedCal Use Matrix-Matched Calibration UseIS->MatrixMatchedCal

Caption: Troubleshooting decision tree for matrix effects.

Technical Support Center: Enhancing the Bioavailability of Solasonine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of solasonine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation Strategies

Q1: My experiment requires enhancing the oral bioavailability of this compound. Which formulation strategies are most effective?

A1: Due to its poor water solubility, several strategies can be employed to enhance the oral bioavailability of this compound. The most common and effective approaches include:

  • Nanoformulations:

    • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like this compound, improving their solubility and absorption.

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can incorporate lipophilic molecules, offering advantages like controlled release and improved stability.

    • Lipid-Polymer Hybrid Nanoparticles (LPHNs): These combine the advantages of both polymeric nanoparticles and liposomes, offering a stable core for drug loading and a biocompatible shell.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

The choice of strategy depends on factors such as the desired release profile, stability requirements, and scalability of the formulation process.

dot

Caption: Logical workflow for selecting a bioavailability enhancement strategy for this compound.

Troubleshooting Nanoformulations

Q2: I am preparing this compound-loaded liposomes using the thin-film hydration method, but my encapsulation efficiency is very low. What could be the issue?

A2: Low encapsulation efficiency (EE) is a common challenge when working with hydrophobic compounds like this compound. Here are some potential causes and troubleshooting steps:

  • Lipid Composition: The choice of lipids is crucial. Ensure the lipid bilayer composition is suitable for encapsulating a bulky molecule like this compound. Consider using a mixture of lipids with different chain lengths and saturation.

  • Drug-to-Lipid Ratio: An inappropriate drug-to-lipid ratio can lead to drug precipitation or failure to incorporate into the bilayer. Experiment with different ratios to find the optimal concentration.

  • Hydration Conditions: The temperature and duration of hydration are critical. Ensure the hydration is performed above the phase transition temperature (Tc) of the lipids to ensure the bilayers are in a fluid state, which facilitates drug intercalation.

  • Sonication/Extrusion: Over-sonication can disrupt the liposomes and lead to drug leakage. Optimize the sonication time and power. Alternatively, extrusion through polycarbonate membranes can produce more uniform vesicles with potentially higher EE.

  • Solubility in Organic Solvent: Ensure that both the lipids and this compound are fully dissolved in the organic solvent before forming the thin film. Incomplete dissolution can lead to poor drug distribution in the film.

Q3: My this compound-loaded solid lipid nanoparticles (SLNs) are showing particle aggregation and instability during storage. How can I improve their stability?

A3: Particle aggregation is a common stability issue with SLNs. Here are some factors to consider:

  • Surfactant Concentration: The type and concentration of the surfactant are critical for stabilizing the nanoparticles. Insufficient surfactant can lead to aggregation. Screen different surfactants and optimize their concentration.

  • Zeta Potential: A low zeta potential (close to zero) can indicate colloidal instability. Aim for a zeta potential of at least ±30 mV to ensure sufficient electrostatic repulsion between particles. You may need to adjust the pH or add charged lipids to the formulation.

  • Lipid Polymorphism: The lipid core of SLNs can undergo polymorphic transitions during storage, which can lead to drug expulsion and particle growth. Select lipids that form a stable crystalline structure. Annealing the SLN dispersion at a temperature just below the lipid's melting point for a short period can sometimes promote the formation of a more stable polymorphic form.

  • Storage Temperature: Store the SLN dispersion at an appropriate temperature. Freezing and thawing cycles can cause irreversible aggregation.

Troubleshooting Other Formulation Methods

Q4: I am having difficulty forming a stable inclusion complex between this compound and cyclodextrin. What should I check?

A4: The formation of a stable inclusion complex depends on the "goodness of fit" between the host (cyclodextrin) and guest (this compound) molecules.

  • Type of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate to accommodate the this compound molecule. For a large molecule like this compound, you might need to use β-cyclodextrin or γ-cyclodextrin, or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Method of Preparation: The kneading method is often suitable for poorly water-soluble drugs. Ensure thorough kneading for an adequate amount of time to facilitate complex formation.[1][2] Other methods like co-precipitation or freeze-drying could also be explored.

  • Stoichiometry: The molar ratio of this compound to cyclodextrin is important. You may need to experiment with different ratios to achieve optimal complexation.

  • Presence of Water: A small amount of water is often necessary to facilitate the hydrophobic interactions that drive complex formation.

Q5: My self-emulsifying drug delivery system (SEDDS) for this compound is not forming a stable emulsion upon dilution. What could be the problem?

A5: The self-emulsifying properties of a SEDDS formulation are highly dependent on the choice and ratio of its components.

  • Oil, Surfactant, and Co-surfactant Selection: The selection of these components is critical. The oil must be able to solubilize this compound, and the surfactant and co-surfactant must have an appropriate Hydrophilic-Lipophilic Balance (HLB) to promote the formation of a stable microemulsion.

  • Component Ratios: The ratio of oil, surfactant, and co-surfactant is crucial. Pseudo-ternary phase diagrams are essential tools for identifying the optimal ratios that result in a stable microemulsion region.

  • Drug Precipitation: The drug may precipitate out of the formulation upon dilution. This can be due to a low solubility of the drug in the final emulsion. You may need to adjust the formulation to increase the drug's solubility in the dispersed phase.

Data Presentation: Comparative Pharmacokinetic Parameters

While direct comparative studies on the oral bioavailability of different this compound formulations are limited, the following table presents pharmacokinetic data for unformulated this compound in rats. This data can serve as a baseline for evaluating the enhancement achieved with different formulation strategies. It is expected that nanoformulations and other advanced delivery systems would lead to a significant increase in Cmax and AUC, and potentially a change in Tmax.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
This compound (Oral)2015.3 ± 4.21.5 ± 0.598.7 ± 23.5[3]
This compound (Intravenous)51256.4 ± 345.10.081589.2 ± 412.3[3]

Note: The intravenous data is provided for calculation of absolute bioavailability. The oral bioavailability of unformulated this compound is low.

Experimental Protocols

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This method involves the dissolution of lipids and this compound in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated to form liposomes.[4][5][6]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 to 1:50).

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the Tc of the lipids (e.g., 40-50°C). A thin, uniform lipid film should form on the inner wall of the flask.

  • Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.

  • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.

  • Agitate the flask by hand or on a vortex mixer until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method involves the emulsification of a melted lipid phase containing the drug in a hot aqueous surfactant solution, followed by cooling to form solid nanoparticles.[7][8]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound in the melted lipid with stirring to form the lipid phase.

  • In a separate beaker, heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., using an Ultra-Turrax) at a high stirring rate for a few minutes to form a coarse pre-emulsion.

  • Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

Preparation of this compound-Cyclodextrin Inclusion Complexes by the Kneading Method

This method involves the formation of a paste of the drug and cyclodextrin, which is then dried and sieved.[1][2]

Materials:

  • This compound

  • β-Cyclodextrin or a derivative (e.g., HP-β-CD)

  • Water-methanol mixture (1:1 v/v)

Procedure:

  • Place the cyclodextrin in a mortar and add a small amount of the water-methanol mixture to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with a pestle.

  • Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure intimate contact and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a fine-mesh sieve.

Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)

This involves screening for suitable oils, surfactants, and co-surfactants, and then optimizing their ratios to form a stable system.[9][10]

Materials:

  • This compound

  • Oils (e.g., Labrafil®, Capryol®)

  • Surfactants (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactants (e.g., Transcutol®, PEG 400)

Procedure:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound-Loaded SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the microemulsion region. Dissolve the required amount of this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

Signaling Pathways and Experimental Workflows

dot

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation Solubility Screening Solubility Screening Select Excipients Select Excipients Solubility Screening->Select Excipients Prepare Formulations Prepare Formulations Select Excipients->Prepare Formulations Liposomes, SLNs, SEDDS, etc. Particle Size & Zeta Potential Particle Size & Zeta Potential Prepare Formulations->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Prepare Formulations->Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release Particle Size & Zeta Potential->In Vitro Drug Release Encapsulation Efficiency->In Vitro Drug Release In Vitro Cell Studies Cytotoxicity, Uptake In Vitro Drug Release->In Vitro Cell Studies In Vivo Pharmacokinetics AUC, Cmax, Tmax In Vitro Cell Studies->In Vivo Pharmacokinetics In Vivo Efficacy Studies In Vivo Efficacy Studies In Vivo Pharmacokinetics->In Vivo Efficacy Studies

Caption: Experimental workflow for developing and evaluating this compound formulations.

dot

signaling_pathway cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway inhibits MAPK Pathway (p38, JNK) MAPK Pathway (p38, JNK) This compound->MAPK Pathway (p38, JNK) inhibits Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway activates Inhibition of Pro-inflammatory Mediators Inhibition of Pro-inflammatory Mediators NF-κB Pathway->Inhibition of Pro-inflammatory Mediators Apoptosis Apoptosis MAPK Pathway (p38, JNK)->Apoptosis Mitochondrial Pathway->Apoptosis

Caption: Simplified diagram of signaling pathways affected by this compound.[1][11]

References

preventing solasonine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Solasonine Formulation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of this compound in aqueous solutions and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound's poor aqueous solubility stems from its chemical structure. It is a glycoalkaloid, consisting of a large, non-polar (lipophilic) steroidal aglycone called solasodine and a polar trisaccharide (sugar) chain.[1][2] While the sugar moiety improves water solubility compared to the aglycone alone, the dominant non-polar steroid structure results in the molecule being practically insoluble in water.[3]

Q2: What is the reported aqueous solubility of this compound?

A2: The aqueous solubility of this compound is approximately 0.41 g/L. It is classified as a very weakly acidic compound. Due to its low solubility, achieving desired concentrations for in-vitro and in-vivo studies can be challenging without specific formulation strategies.

Q3: How does pH influence the solubility of this compound?

A3: As a weakly basic compound with a pKa of 9.54 for its strongest basic site, the solubility of this compound is pH-dependent. In acidic conditions (lower pH), the nitrogen atom in the solasodine structure can become protonated, forming a more soluble salt. Conversely, as the pH increases and becomes more alkaline, this compound becomes less protonated and its solubility generally decreases, increasing the risk of precipitation.[4][5] The inhibition of mycelium development by this compound has been shown to increase with rising pH, which may be related to its molecular state in the solution.[5][6]

Q4: Can this compound aggregate in solution?

A4: While direct studies on this compound aggregation are limited in the provided results, poorly soluble compounds often exhibit a tendency to self-aggregate or form clusters in aqueous media to minimize the contact between their hydrophobic surfaces and water.[7][8] This aggregation can be a precursor to precipitation. Factors like high concentration, ionic strength, and temperature can influence this behavior.

Troubleshooting Guides

Problem 1: My this compound precipitated immediately after I added my stock solution to an aqueous buffer.

  • Cause: This common issue, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound has low solubility. The rapid change in solvent polarity causes the compound to exceed its solubility limit and precipitate.

  • Solution Workflow:

  • Verify pH: Check the pH of your final aqueous solution. If your buffer is neutral or alkaline, the solubility of this compound will be minimal. Consider using a more acidic buffer if your experimental conditions permit.[4]

  • Reduce Final Concentration: Your target concentration may be too high for the chosen aqueous medium. Try preparing a more dilute solution.

  • Use a Co-solvent: Include a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. This can increase the overall solvating power of the medium. Be sure to validate the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.[9][10]

  • Modify Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in polarity can sometimes prevent immediate precipitation.

Problem 2: I am seeing a solid precipitate form in my this compound solution over time.

  • Cause: This indicates that the solution is supersaturated and thermodynamically unstable. Over time, the dissolved this compound molecules nucleate and grow into solid crystals. This can be triggered by temperature fluctuations, vibrations, or the presence of impurities.

  • Solutions:

    • Employ Precipitation Inhibitors: Certain polymers can be included in the formulation to inhibit crystal nucleation and growth, thereby maintaining a supersaturated state for a longer duration.[11]

    • Complexation: Using cyclodextrins can form inclusion complexes with this compound, where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity, enhancing its apparent water solubility.[11][12]

    • Particle Size Reduction: For suspensions, reducing the particle size to the nanometer range (nanosuspension) can improve the dissolution rate and stability.[13][14]

Data and Physicochemical Properties

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConditionsSource
Water0.41 g/LStandard conditions
DMSO100 mg/mLRequires sonication[15]
DMSO45 mg/mL (50.9 mM)Sonication is recommended[16]
Ethanol (EtOH)≥1.77 mg/mLRequires sonication and warming[17]
Methanol (MeOH)SolubleData suggests crystallization from MeOH[15]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC45H73NO16[15][17]
Molecular Weight884.06 g/mol [16][17]
pKa (Strongest Acidic)11.89
pKa (Strongest Basic)9.54
logP0.9
Polar Surface Area258.71 Ų

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 884.06 g/mol )

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Ultrasonic bath

  • Procedure:

    • Weigh out 44.2 mg of this compound powder and place it into a suitable sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex briefly to wet the powder.

    • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes to facilitate dissolution.[15][16] The solution should become clear. Gentle warming (e.g., to 37°C) can be applied if needed, but avoid excessive heat.[17]

    • Once fully dissolved, the stock solution is ready. Store at -20°C for long-term storage.[16][17] Before use, thaw at room temperature and vortex to ensure homogeneity.

Protocol 2: General Method for pH-Based Solubility Enhancement

This protocol provides a framework for identifying a suitable acidic pH to maintain this compound solubility in an aqueous buffer.

  • Materials:

    • Concentrated this compound stock solution (e.g., 50 mM in DMSO from Protocol 1)

    • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

    • pH meter

    • Vortex mixer

  • Procedure:

    • Determine the desired final concentration of this compound for your experiment.

    • In separate tubes, add the required volume of your this compound stock solution to achieve the target concentration in a final volume of 1 mL. For example, for a 100 µM final concentration, add 2 µL of a 50 mM stock.

    • To each tube, slowly add the corresponding pH buffer to reach the 1 mL final volume. Add the buffer dropwise while continuously vortexing to minimize immediate precipitation.

    • Visually inspect each tube for turbidity or precipitate immediately after preparation and again after a set incubation period (e.g., 1 hour) at the experimental temperature.

    • The optimal buffer will be the one with the lowest pH that keeps the this compound fully dissolved without negatively impacting the experimental system.

    • Important: Always run a vehicle control using the same concentration of DMSO and the chosen acidic buffer to account for any effects of the solvent or pH on your experiment.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed in Aqueous Solution check_ph 1. Check pH of Solution start->check_ph ph_ok Is pH acidic (e.g., < 7)? check_ph->ph_ok adjust_ph ACTION: Lower pH (Use acidic buffer if possible) ph_ok->adjust_ph No check_conc 2. Check Final Concentration ph_ok->check_conc Yes adjust_ph->check_ph conc_ok Is concentration as low as possible? check_conc->conc_ok lower_conc ACTION: Reduce final This compound concentration conc_ok->lower_conc No use_cosolvent 3. Consider Formulation Strategy conc_ok->use_cosolvent Yes lower_conc->check_conc strategy ACTION: Add co-solvent (e.g., DMSO, EtOH) to final solution or use complexation agents (e.g., cyclodextrins) use_cosolvent->strategy success This compound Remains in Solution strategy->success fail Precipitation Persists: Re-evaluate experimental needs or consider advanced formulation strategy->fail SolubilityFactors center This compound Precipitation ph High pH (Neutral/Alkaline) ph->center promotes solvent Low Co-solvent Concentration solvent->center promotes concentration High this compound Concentration (Supersaturation) concentration->center promotes temp Low Temperature temp->center promotes sol_ph Decrease pH (Acidic Buffer) sol_ph->ph mitigates sol_solvent Increase Co-solvent (e.g., DMSO, EtOH) sol_solvent->solvent mitigates sol_conc Decrease Concentration or Use Inhibitors sol_conc->concentration mitigates sol_temp Increase Temperature (Warming/Sonication) sol_temp->temp mitigates

References

Technical Support Center: Optimization of Mobile Phase for Solasonine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for solasonine analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical mobile phases used for this compound analysis by LC-MS/MS?

A1: For reversed-phase LC-MS/MS analysis of this compound, the most common mobile phases consist of a mixture of water and an organic solvent, typically methanol or acetonitrile.[1] To improve chromatographic peak shape and enhance ionization efficiency in the mass spectrometer, various additives are often included. Common mobile phase A (aqueous) components include water with 0.1% formic acid, while mobile phase B (organic) is often methanol or acetonitrile with 0.1% formic acid.[2] Some methods also utilize buffers such as ammonium formate or ammonium acetate.[3]

Q2: Why is a mobile phase modifier like formic acid or ammonium formate necessary?

A2: Mobile phase modifiers are crucial for several reasons in the LC-MS/MS analysis of this compound. Formic acid, for instance, helps to protonate the basic nitrogen atoms in the this compound structure, which is beneficial for achieving good peak shapes on C18 columns by minimizing undesirable interactions with residual silanols on the stationary phase.[4][5] Additionally, a low pH mobile phase promotes the formation of [M+H]⁺ ions in the electrospray ionization (ESI) source, leading to enhanced sensitivity and more stable signal intensity.[1] Ammonium formate and ammonium acetate can also act as buffering agents and improve the volatility of the mobile phase, which is advantageous for ESI.[3][6]

Q3: Should I use a gradient or isocratic elution for this compound analysis?

A3: The choice between gradient and isocratic elution depends on the complexity of your sample matrix and the desired analysis time.

  • Gradient Elution: This is the most common approach, especially for complex samples containing multiple analytes with varying polarities. A gradient program, where the proportion of the organic solvent is increased over time, allows for the effective separation of this compound from other sample components and can help in achieving sharper peaks for late-eluting compounds.[7][8]

  • Isocratic Elution: An isocratic method, which uses a constant mobile phase composition, can be simpler to develop and may be suitable for less complex samples where this compound is the primary analyte of interest.[9] However, it may lead to broader peaks and longer run times if other, more strongly retained compounds are present.

Q4: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?

A4: Poor peak shape is a common issue in LC analysis. Here are some potential causes and solutions:

  • Secondary Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution: Lowering the pH of the mobile phase by adding an acid like formic acid can suppress the ionization of silanol groups and reduce these interactions.[4][5] Using a column with end-capping or a hybrid particle technology can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[10]

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Solution: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low this compound Signal Improper mobile phase pH affecting ionization.Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote the formation of [M+H]⁺ ions.[2]
Incompatible mobile phase additives.Avoid non-volatile buffers like phosphate buffers when using ESI-MS. Stick to volatile additives like formic acid, ammonium formate, or ammonium acetate.[9]
Incorrect mobile phase composition.Verify the correct preparation and composition of your mobile phases. Ensure proper mixing if using an online mixer.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements of all components. Minor variations in pH or additive concentration can affect retention time.[11]
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
High Backpressure Particulate matter from the sample or mobile phase.Filter your samples and mobile phases before use.[10]
Precipitation of buffer salts.If using buffers, ensure they are fully dissolved and compatible with the organic solvent concentration. Flush the system with water when switching between buffered and high organic mobile phases to prevent precipitation.[11]
Column frit blockage.Use a guard column or an in-line filter to protect the analytical column.[10]
Peak Splitting Partially blocked column inlet frit.Back-flush the column (if permitted by the manufacturer) or replace the frit.
Injection solvent stronger than the mobile phase.Prepare your standards and samples in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[10]

Quantitative Data Summary

The following table summarizes typical mobile phase compositions and chromatographic conditions reported for the LC-MS/MS analysis of this compound and related glycoalkaloids.

Mobile Phase A Mobile Phase B Column Elution Type Reference
0.1% Formic acid in waterMethanolC18Gradient[2]
0.5% (v/v) Formic acid in waterAcetonitrile:2-propanol:formic acid (94.5:5:0.5, v/v/v)C18Gradient[7][12]
Water with 0.2% formic acidMethanol with 0.1% formic acidC18Gradient[13]
Acetonitrile and sodium phosphate buffer (pH 7.2; 0.01 M) (36.5:63.5 v/v)-C18Isocratic[14]
Methanol:KH2PO4 buffer (pH 2.5) (75:25 %v/v)-C18Isocratic[9]

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for this compound LC-MS/MS analysis.

  • Initial Conditions Selection:

    • Column: Start with a standard C18 column (e.g., 2.1 or 4.6 mm i.d., 50-150 mm length, <3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Flow Rate: Set an appropriate flow rate based on the column diameter (e.g., 0.2-0.4 mL/min for 2.1 mm i.d.).

    • Initial Gradient: Begin with a broad scouting gradient (e.g., 5-95% B over 10-15 minutes) to determine the approximate elution time of this compound.

  • Organic Solvent Evaluation:

    • Perform injections using both methanol and acetonitrile as mobile phase B with the same gradient profile.

    • Compare the peak shape, retention time, and signal intensity for this compound. Select the organic solvent that provides better chromatography and sensitivity.

  • Gradient Optimization:

    • Based on the scouting gradient, design a more focused gradient around the elution time of this compound.

    • Adjust the gradient slope to improve the resolution between this compound and any closely eluting interfering peaks. A shallower gradient will increase resolution but also analysis time.

  • Mobile Phase Additive Evaluation:

    • If peak shape is still suboptimal, consider evaluating other mobile phase additives.

    • Prepare mobile phases with different concentrations of formic acid (e.g., 0.05% to 0.2%) or test alternative additives like ammonium formate (e.g., 5-10 mM) or ammonium acetate.

    • Inject the this compound standard with each mobile phase composition and evaluate the impact on peak shape and signal intensity.

  • Method Verification:

    • Once the optimal mobile phase and gradient have been determined, verify the method's performance by analyzing samples with varying concentrations of this compound to check for linearity and consistency.

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start 1. Initial Setup cluster_organic 2. Organic Solvent Selection cluster_gradient 3. Gradient Optimization cluster_additives 4. Additive Optimization cluster_end 5. Finalization start Select C18 Column & Initial Mobile Phases (Water/Organic + 0.1% Formic Acid) scout_gradient Run Scouting Gradient start->scout_gradient eval_organic Evaluate Methanol vs. Acetonitrile decision_organic Better Peak Shape & Sensitivity? eval_organic->decision_organic optimize_gradient Refine Gradient Slope for Resolution decision_organic->optimize_gradient Select Best Solvent scout_gradient->eval_organic decision_additive Improved Performance? optimize_gradient->decision_additive eval_additives Test Alternative Additives (e.g., Ammonium Formate) eval_additives->decision_additive decision_additive->eval_additives No final_method Final Optimized Method decision_additive->final_method Yes

Caption: Workflow for the systematic optimization of the mobile phase in LC-MS/MS.

References

dealing with low recovery of solasonine during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for solasonine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Below you will find frequently asked questions and a detailed troubleshooting guide to address common issues, particularly low recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of this compound?

A1: The recovery of this compound is influenced by several factors. The most critical are the choice of extraction solvent, the pH of the extraction medium, temperature, and the liquid-to-solid ratio.[1] The type and preparation of the plant material, including drying and grinding, are also fundamentally important.[2][3]

Q2: Which solvent is best for extracting this compound?

A2: Alcohols such as methanol, ethanol, and propanol are effective for extracting this compound and its parent glycosides.[4] Methanol, in particular, has been shown to be very successful for the extraction of this compound and solamargine.[4][5] The polarity of the solvent is key; for instance, acetone, having intermediate polarity, tends to extract fewer components.[5]

Q3: How does pH impact this compound solubility and recovery?

A3: The solubility of this compound is highly pH-dependent. In acidic conditions, its solubility increases significantly.[6] This principle is the basis for acid-base extraction methods, where the powdered plant material is first treated with an acid to dissolve the alkaloids, followed by precipitation under alkaline conditions.[4]

Q4: Can high temperatures damage this compound during extraction?

A4: Yes, while elevated temperatures can enhance extraction efficiency, excessively high temperatures or prolonged exposure can lead to the degradation of this compound.[1] For instance, one optimized microwave-assisted method identified an optimal temperature of 44°C.[7][8] Another study noted the optimal temperature for saponin extraction (including related compounds) was 70°C.[9] Drying plant material above 100°C can also cause a severe loss of product.[3]

Q5: What is a typical yield for this compound extraction?

A5: this compound yield varies widely based on the plant source, its maturity, and the extraction method used. As a reference, one study on Solanum nigrum reported a this compound concentration of 0.4 mg/g from ethanol extracts and 0.28 mg/g from water extracts.[2] An optimized microwave-assisted aqueous two-phase extraction (MAATPE) from the fruits of Solanum nigrum achieved a maximum yield of 7.11 ± 0.08 mg/g.[7][8]

Troubleshooting Guide: Low this compound Recovery

Low recovery is a common issue in natural product extraction. The key to troubleshooting is to determine at which stage the analyte is being lost. Systematically evaluate each step of your protocol.

Logical Flow for Troubleshooting

G cluster_0 Initial Problem cluster_1 Analysis of Fractions cluster_2 Diagnosis & Solution Pathways start Low this compound Recovery analyze Analyze all fractions: - Post-extraction solid residue - Aqueous/Acidic phase - Organic phase - Wash solutions - Final precipitate/eluate start->analyze sol_in_residue High this compound in Solid Residue? analyze->sol_in_residue Check Residue sol_in_wash High this compound in Wash Solution? analyze->sol_in_wash Check Wash sol_not_precipitating This compound remains in solution? analyze->sol_not_precipitating Check Supernatant sol_degraded No this compound in any fraction? analyze->sol_degraded Check All fix_extraction Solution: Inefficient Extraction - Increase solvent volume (liquid-to-solid ratio) - Increase extraction time or temperature - Use a more effective solvent (e.g., methanol) - Reduce particle size of plant material sol_in_residue->fix_extraction YES fix_wash Solution: Premature Elution - Adjust pH of wash solution - Use a less polar wash solvent sol_in_wash->fix_wash YES fix_precipitation Solution: Incomplete Precipitation - Adjust final pH to be more alkaline (pH 9-10) - Ensure sufficient time for precipitation - Chill the solution sol_not_precipitating->fix_precipitation YES fix_degradation Solution: Analyte Degradation - Reduce extraction temperature - Reduce extraction time - Check for harsh acidic/alkaline conditions sol_degraded->fix_degradation YES

Caption: Troubleshooting flowchart for low this compound recovery.

Step 1: Inefficient Initial Extraction

If you find a significant amount of this compound remaining in the plant material residue, your initial extraction is likely incomplete.

  • Problem: Poor Solvent Penetration: The solvent may not be adequately accessing the compound within the plant matrix.

    • Solution: Ensure the plant material is finely ground to increase the surface area.[2] Also, verify that your liquid-to-solid ratio is high enough; ratios may need to be as high as 42:1 (mL/g).[1][7]

  • Problem: Incorrect Solvent Choice: The solvent may not be optimal for this compound glycosides.

    • Solution: Methanol and ethanol are highly effective.[4] If using a less polar solvent, consider switching to a more polar one for the initial extraction step.

  • Problem: Insufficient Time or Temperature: The extraction conditions may be too mild.

    • Solution: Increase the extraction time or temperature moderately. Be cautious, as excessive heat can cause degradation.[1] Techniques like ultrasound-assisted or microwave-assisted extraction can enhance efficiency and reduce time.[2][8]

Step 2: Loss During Purification (Acid-Base Wash)

If this compound is found in your wash solutions, it is being prematurely removed during purification.

  • Problem: Incorrect pH: Glycoalkaloid solubility is pH-dependent.[6] If the pH of your aqueous acid solution is not low enough, the alkaloid may not be fully protonated and dissolved, leading to its loss. Conversely, if the wash step is too harsh, it might elute the compound.

    • Solution: Carefully monitor and adjust the pH during the acid-dissolving and subsequent wash steps. For precipitation, ensure the solution is sufficiently alkaline (pH 9-10 is often cited).[10]

  • Problem: Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the analyte at the interface and leading to poor separation and recovery.

    • Solution: Allow mixtures to stand for longer periods or use gentle centrifugation to break the emulsion.

Step 3: Incomplete Precipitation or Final Elution

If the this compound remains in the supernatant after the precipitation step, the conditions are not optimal for it to crash out of solution.

  • Problem: Incorrect Final pH: The pH may not be high enough to deprotonate the this compound and reduce its solubility.

    • Solution: Adjust the pH to a more alkaline state (pH 9-10) using a base like ammonia.[4][10]

  • Problem: Supersaturation: The compound may remain dissolved in a supersaturated state.

    • Solution: Try chilling the solution on ice to encourage precipitation. Gently scratching the inside of the glassware can sometimes initiate crystallization.

Data Presentation: Optimized Extraction Parameters

The following tables summarize quantitative data from various studies to guide protocol optimization.

Table 1: Comparison of Extraction Methods and Yields

Extraction Method Plant Source Key Parameters Yield Reference
Ethanol Extraction Solanum nigrum Ultrasonic-assisted, 30 min 0.4 mg/g [2]
Water Extraction Solanum nigrum Boiling, 3 hours 0.28 mg/g [2]

| MAATPE | Fruits of S. nigrum | 44°C, 15 min, 42:1 mL/g ratio | 7.11 ± 0.08 mg/g |[7][8] |

Table 2: Key Factors for Optimization

Parameter Recommended Range/Value Rationale Reference
Solvent Methanol, Ethanol High polarity effectively dissolves glycoalkaloids. [4][5]
Temperature 40°C - 70°C Increases solubility and diffusion; higher temps risk degradation. [7][9]
Time 15 min (Microwave) - 6 h (Maceration) Method-dependent; too long can cause degradation. [1][2]
pH (for precipitation) 9 - 10 Reduces this compound solubility to induce precipitation. [10]

| Liquid-to-Solid Ratio | 20:1 to 42:1 (mL/g) | Ensures complete wetting and dissolution of the target compound. |[1][9] |

Experimental Protocols

Protocol: General Acid-Base Extraction of this compound

This protocol is a generalized method based on common acid-base extraction principles.[4]

Workflow Diagram

G prep 1. Material Preparation - Dry and grind plant material to a fine powder. extract 2. Alcoholic Extraction - Macerate or reflux powder with aqueous alcohol (e.g., 70-80% Methanol). prep->extract filter1 3. Filtration - Filter to separate the extract from solid residue. extract->filter1 concentrate 4. Concentration - Remove alcohol from the extract under reduced pressure. filter1->concentrate acidify 5. Acidification - Dissolve the dried extract in dilute acid (e.g., 2% Acetic Acid). concentrate->acidify filter2 6. Remove Impurities - Centrifuge or filter to remove acid-insoluble impurities. acidify->filter2 precipitate 7. Precipitation - Adjust supernatant to pH 9-10 with a base (e.g., Ammonia) to precipitate crude alkaloids. filter2->precipitate collect 8. Collection & Drying - Collect precipitate by filtration/centrifugation. - Wash with water and dry. precipitate->collect

Caption: General workflow for acid-base extraction of this compound.

Methodology:

  • Plant Material Preparation:

    • Dry the plant material (e.g., fruits, leaves) at a temperature below 60°C to prevent degradation.[3]

    • Grind the dried material into a fine powder (e.g., ~0.1 mm³).[2]

  • Initial Solvent Extraction:

    • Macerate the plant powder in an aqueous alcohol solution (e.g., 70% methanol or 77% isopropanol) at a high liquid-to-solid ratio (e.g., 20:1 mL/g).[4][11]

    • Perform the extraction for a suitable duration (e.g., 2-6 hours) at room temperature or with gentle heating.[2][11]

    • Filter the mixture and repeat the extraction on the solid residue at least once to ensure completeness.[2]

  • Concentration and Acidification:

    • Combine the alcoholic extracts and remove the alcohol using a rotary evaporator at a temperature below 40°C.[2]

    • Dissolve the resulting crude extract in a dilute acid solution (e.g., 2% acetic acid).[4]

  • Purification and Precipitation:

    • Centrifuge the acidic solution to pellet any undissolved, non-alkaloidal impurities.[4]

    • Decant the clear supernatant.

    • Slowly add a base (e.g., concentrated ammonia) to the supernatant with constant stirring until the pH reaches 9-10.[10] A precipitate of crude glycoalkaloids will form.

  • Collection and Drying:

    • Allow the mixture to stand (preferably in a cold environment) to ensure complete precipitation.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with distilled water to remove excess base and other water-soluble impurities.

    • Dry the crude this compound precipitate in a vacuum oven at a low temperature. Further purification can be achieved via recrystallization or chromatography.[4]

References

solasonine stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of solasonine under various experimental conditions. The following question-and-answer format addresses common issues and provides troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My this compound sample seems to be degrading in an acidic solution. What is the expected stability of this compound at low pH?

A1: this compound is known to be susceptible to degradation in acidic conditions. The primary degradation pathway is acid hydrolysis, which cleaves the sugar moieties (solatriose) from the aglycone, solasodine.[1][2][3][4] The rate of this hydrolysis is dependent on the acid concentration, temperature, and the solvent system used.[5] For instance, refluxing with hydrochloric acid is a common method for the intentional hydrolysis of this compound to produce solasodine.[2][3][4] Therefore, if you are working with this compound in acidic buffers or solvents, you should expect some degree of degradation, which will be accelerated at higher temperatures.

Troubleshooting:

  • If your experiment allows, consider using a neutral or slightly alkaline pH to maintain the integrity of the glycosidic bonds.

  • If an acidic pH is required, conduct your experiments at lower temperatures (e.g., on ice) to minimize the rate of hydrolysis.

  • Perform time-course experiments to quantify the rate of degradation under your specific acidic conditions to determine the experimental window where this compound remains sufficiently stable.

  • When analyzing this compound samples that have been in acidic conditions, also look for the presence of its aglycone, solasodine, as an indicator of degradation.

Q2: I am conducting experiments at elevated temperatures. How stable is this compound to heat?

A2: this compound exhibits thermal liability, particularly at high temperatures. While specific degradation kinetics for this compound are not extensively published, studies on related steroidal glycoalkaloids in food matrices show that high-temperature processing, such as frying at temperatures above 200°C, can significantly reduce their concentrations.[6] Conversely, some studies suggest that normal cooking and frying may not completely break down these compounds.[7] The aglycone of this compound, solasodine, has been observed to be lost at oven temperatures of 105°C and above. This suggests that the entire this compound molecule is also susceptible to thermal degradation. The stability will likely depend on the duration of heat exposure, the matrix (e.g., pure solvent vs. complex biological sample), and the presence of other reactive species.

Troubleshooting:

  • Avoid prolonged exposure of this compound samples to high temperatures.

  • If heating is necessary, use the lowest effective temperature and the shortest possible duration.

  • Consider performing a thermal stability study under your specific experimental conditions to quantify the extent of degradation.

  • When possible, use protective measures such as conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.

Q3: I am using a validated HPLC method to quantify this compound, but I'm seeing inconsistent results over time from the same stock solution. What could be the issue?

A3: Inconsistent results from the same stock solution over time often point to stability issues. The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. Many validated HPLC methods use a specific pH and organic solvent composition in the mobile phase for optimal separation, but this does not guarantee long-term stability of stock solutions prepared in different solvents.[8][9][10][11][12]

Troubleshooting:

  • Solvent Choice: Ensure your stock solution is prepared in a solvent in which this compound is stable. Methanol is commonly used for preparing standard solutions.[11]

  • Storage Temperature: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to minimize degradation.[8]

  • pH of the Solution: Be mindful of the pH of your stock solution. As discussed in Q1, acidic conditions can lead to hydrolysis. If your solvent is not buffered, its pH could contribute to degradation.

  • Perform Stability Tests: As part of your method validation, or for troubleshooting, perform short-term stability tests on your stock solutions. Analyze the solution at regular intervals (e.g., 0, 6, 12, 24 hours) under your normal storage and experimental conditions to check for any changes in concentration.

  • Fresh Preparations: For critical experiments, it is always best to use freshly prepared solutions of this compound.

Quantitative Data Summary

The following tables summarize hypothetical stability data for this compound under various pH and temperature conditions based on the general understanding of glycoalkaloid chemistry. These tables are for illustrative purposes to guide experimental design, as comprehensive published data is limited.

Table 1: Hypothetical Stability of this compound (100 µg/mL) in Aqueous Buffers at Different pH Values after 24 hours.

pHTemperature (°C)% this compound Remaining (Hypothetical)Degradation Product(s) Observed
2.0485%Solasodine
2.02560%Solasodine, Solasodiene
4.0495%Trace Solasodine
4.02588%Solasodine
7.04>99%Not Detected
7.02598%Not Detected
9.04>99%Not Detected
9.02597%Not Detected

Table 2: Hypothetical Thermal Stability of this compound (100 µg/mL) in a Neutral Aqueous Solution (pH 7.0) over 1 hour.

Temperature (°C)% this compound Remaining (Hypothetical)Degradation Product(s) Observed
5095%Trace degradation products
7580%Unspecified degradation products
10065%Unspecified degradation products
12040%Unspecified degradation products

Experimental Protocols

Protocol 1: General Procedure for Investigating the Effect of pH on this compound Stability

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Incubation: Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method. Incubate these solutions at a constant temperature (e.g., 25°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching (if necessary): Immediately neutralize the pH of the acidic and basic samples to prevent further degradation during sample preparation and analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and to identify and quantify any degradation products, such as solasodine.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

Protocol 2: General Procedure for Investigating the Effect of Temperature on this compound Stability

  • Preparation of this compound Solution: Prepare a solution of this compound in a pH-stable buffer (e.g., pH 7.0 phosphate buffer).

  • Temperature Incubation: Aliquot the this compound solution into several vials and incubate them at different constant temperatures (e.g., 4°C, 25°C, 50°C, 75°C, 100°C).

  • Time-Point Sampling: At specified time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop further degradation.

  • Analysis: Analyze the samples using a validated HPLC method.

  • Data Analysis: Determine the percentage of this compound remaining at each temperature and time point to assess thermal stability.

Visualizations

Solasonine_Hydrolysis_Workflow This compound This compound (Glycoalkaloid) Hydrolysis Hydrolysis of Glycosidic Bonds This compound->Hydrolysis Acid Acidic Conditions (e.g., H+, low pH) Acid->Hydrolysis Catalyzes Further_Degradation Further Degradation Acid->Further_Degradation Promotes Heat Elevated Temperature Heat->Hydrolysis Accelerates Heat->Further_Degradation Promotes Solasodine Solasodine (Aglycone) Hydrolysis->Solasodine Sugars Solatriose (Sugar Moiety) Hydrolysis->Sugars Solasodine->Further_Degradation Solasodiene Solasodiene Further_Degradation->Solasodiene

Caption: Workflow of this compound acid-catalyzed hydrolysis.

Experimental_Workflow_Stability_Study cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Stock Prepare this compound Stock Solution Samples Dilute Stock into Buffers Stock->Samples Buffers Prepare Buffers (Varying pH) Buffers->Samples Incubate_T Incubate at Different Temperatures Samples->Incubate_T Incubate_pH Incubate at Different pHs Samples->Incubate_pH Sampling Collect Aliquots at Time Points Incubate_T->Sampling Incubate_pH->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify this compound & Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Stability Assess Stability Profile Kinetics->Stability

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Solasonine Crystallization for Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of solasonine for structural analysis.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of this compound.

Question: My this compound sample is not crystallizing. What are the initial steps I should take?

Answer:

When crystallization fails to occur, several factors could be at play. A systematic approach to troubleshooting is crucial. Here are the initial steps to consider:

  • Verify Sample Purity: Impurities can significantly inhibit crystallization. Ensure your this compound sample is of high purity. Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system.

  • Assess Supersaturation: Crystallization requires a supersaturated solution. Your current solution might be too dilute. Try to slowly increase the concentration of this compound. This can be achieved by slow evaporation of the solvent or by preparing a more concentrated initial solution.

  • Induce Nucleation: Sometimes, crystal growth needs a starting point. This can be facilitated by:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod at the meniscus. The microscopic scratches can serve as nucleation sites.

    • Seeding: Introduce a tiny crystal of this compound (if available from a previous batch) into the solution.

  • Re-evaluate Solvent Choice: The solvent system is critical. If crystals do not form, the chosen solvent may be too good of a solvent, or it may not be appropriate for this compound. Experiment with different solvents or solvent mixtures.

A general troubleshooting workflow for initiating crystallization is outlined below.

G cluster_purity Purity Check cluster_supersaturation Supersaturation cluster_nucleation Inducing Nucleation start No Crystals Observed purity Assess Sample Purity start->purity supersaturation Check for Supersaturation purity->supersaturation If pure repurify Repurify Sample (e.g., Chromatography) purity->repurify Impurities suspected nucleation Attempt to Induce Nucleation supersaturation->nucleation If supersaturated concentrate Slowly Concentrate Solution (e.g., Evaporation) supersaturation->concentrate Solution may be too dilute solvent Re-evaluate Solvent System nucleation->solvent If no nucleation scratch Scratch Glassware nucleation->scratch seed Add Seed Crystal nucleation->seed solvent->start Restart with new solvent success Crystals Form scratch->success seed->success

Caption: Initial troubleshooting workflow for failed crystallization.

Question: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is too concentrated, and the temperature of the solution is above the melting point of the solute-solvent mixture. To address this:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow down heat loss.

  • Increase the solvent volume: Add a small amount of additional solvent to the heated solution to ensure the saturation point is reached at a lower temperature.

  • Change the solvent system: A different solvent or a mixture of solvents might lower the solubility of this compound in a way that favors crystal formation over oiling out.

Question: The crystals I obtained are very small or needle-like. How can I grow larger, single crystals suitable for X-ray diffraction?

Answer:

The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation or a large number of nucleation sites. To encourage the growth of larger single crystals:

  • Decrease the rate of crystallization:

    • Slower cooling: If using a cooling method, decrease the rate of temperature change.

    • Slower evaporation: If using an evaporation method, reduce the surface area of the solution exposed to air or place the container in a partially closed environment.

    • Vapor diffusion: This is a highly recommended technique for growing high-quality single crystals. Dissolve the this compound in a "good" solvent and place this solution in a sealed container with a larger volume of a "poor" solvent (in which this compound is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility and promote slow crystal growth.

  • Reduce the number of nucleation sites:

    • Filter the solution: Filter the hot, saturated solution through a pre-warmed filter to remove any dust or particulate matter that could act as nucleation sites.

    • Use clean glassware: Ensure all glassware is meticulously clean.

Below is a diagram illustrating the vapor diffusion setup.

G cluster_container Sealed Container cluster_vial Inner Vial solution This compound dissolved in a 'good' solvent vapor Vapor Diffusion (Poor solvent into good solvent) poor_solvent Reservoir of 'poor' solvent

Caption: Vapor diffusion method for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are some suitable starting solvents for this compound crystallization?

A1: While the optimal solvent system must be determined empirically, based on the steroidal alkaloid nature of this compound, you can start with polar protic solvents or mixtures. Methanol, ethanol, and their aqueous mixtures are often good starting points for glycoalkaloids. Due to the glycosidic part, solubility in water is present but the aglycone part gives it some non-polar character. Therefore, solvent systems like methanol/water, ethanol/water, or acetone/water could be effective.

Q2: How does temperature affect this compound crystallization?

A2: Temperature directly influences the solubility of this compound. Typically, solubility increases with temperature. This property is exploited in crystallization by cooling. A slow and controlled decrease in temperature is crucial. Rapid cooling can lead to the formation of small, poorly-defined crystals or amorphous precipitate.

Q3: What is the ideal concentration of this compound for crystallization experiments?

A3: The ideal concentration is highly dependent on the solvent system and temperature. The goal is to achieve a supersaturated solution upon cooling or solvent evaporation. It is recommended to start by preparing a saturated solution at an elevated temperature and then allowing it to cool slowly. If no crystals form, the initial concentration was likely too low. Conversely, if a large amount of precipitate crashes out immediately upon cooling, the initial concentration was too high.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound crystallization.

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., 90% ethanol) at an elevated temperature (e.g., 60-70 °C) with gentle stirring until the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To slow down the cooling process further, the flask can be placed in an insulated container (e.g., a beaker filled with warm water or wrapped in glass wool).

  • Further Cooling: Once at room temperature, if crystal growth is insufficient, the flask can be transferred to a refrigerator (4 °C) for several hours to days to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Vapor Diffusion

  • Prepare the Inner Solution: Dissolve the purified this compound in a small volume of a relatively volatile "good" solvent (e.g., methanol) in a small, open vial.

  • Prepare the Outer Reservoir: In a larger, sealable container (e.g., a beaker or a jar), place a larger volume of a "poor" solvent in which this compound has low solubility but which is miscible with the "good" solvent (e.g., diethyl ether or ethyl acetate).

  • Incubate: Place the inner vial inside the larger container, ensuring the solvent levels are such that there is no direct mixing. Seal the outer container.

  • Crystal Growth: Allow the setup to stand undisturbed at a constant temperature. The vapor of the poor solvent will slowly diffuse into the inner vial, reducing the solubility of this compound and promoting slow crystal growth over several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

The success of crystallization is often a qualitative assessment of crystal quality. However, quantitative data from screening experiments can be organized to guide optimization.

Table 1: Example Solvent Screen for this compound Crystallization

Solvent System (v/v)Temperature (°C)ObservationCrystal Quality
Methanol4Amorphous PrecipitatePoor
Ethanol4Small NeedlesFair
90% Ethanol / 10% WaterRoom Temp -> 4Prismatic CrystalsGood
Acetone4No Crystals-
IsopropanolRoom TempOiled Out-
Methanol / Diethyl Ether (Vapor Diffusion)Room TempLarge Single CrystalsExcellent

Note: This table is illustrative. Researchers should systematically record their own experimental conditions and results.

Validation & Comparative

solasonine vs solamargine cytotoxic activity comparison

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Cytotoxic Activities of Solasonine and Solamargine

Introduction

This compound and solamargine are two steroidal glycoalkaloids predominantly found in plants of the Solanum genus. Both compounds have garnered significant interest in oncological research due to their potent cytotoxic effects against a wide range of cancer cell lines. While structurally similar, their mechanisms of action and cytotoxic potencies can vary, making a direct comparison valuable for researchers in drug discovery and development. This guide provides a detailed, data-driven comparison of their cytotoxic activities, supported by experimental protocols and pathway visualizations.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The cytotoxic activities of this compound and solamargine have been evaluated across numerous cancer cell lines, with solamargine generally exhibiting greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Solamargine H441Lung Cancer3.0[1][2]
H520Lung Cancer6.7[1][2]
H661Lung Cancer7.2[1][2]
H69Lung Cancer5.8[1][2]
HepG2Liver Cancer2.5 - 4.58 (µg/mL)[2][3]
A549Lung Cancer8.0 - 8.18[3]
HCT-116Colon Cancer3.8[3]
HeLaCervical Cancer6.0[3]
K562Leukemia5.2[3]
SH-SY5YNeuroblastoma15.62 (µg/mL)[4]
This compound SW620Colorectal Cancer35.52[5]
SW480Colorectal Cancer44.16[5]
A549Lung Cancer44.18[5]
MGC803Gastric Cancer46.72[5]
Huh7Liver Cancer~10 (µg/mL)[6][7]
HepG2Liver Cancer>10 (µg/mL)[7][8]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.

Mechanisms of Cytotoxicity and Signaling Pathways

Both glycoalkaloids induce cancer cell death primarily through apoptosis, but they influence distinct and overlapping signaling pathways.

Solamargine primarily induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9] It has been shown to:

  • Upregulate Death Receptors: Increases the expression of Tumor Necrosis Factor Receptor I (TNFR-I) and Fas receptor.[9][10]

  • Activate Caspase Cascade: Triggers the activation of initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[1][9]

  • Modulate Bcl-2 Family Proteins: Enhances the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio, leading to mitochondrial cytochrome c release.[1][9]

  • Induce Oncosis: At higher concentrations, solamargine can cause rapid plasma membrane damage, leading to a form of cell death known as oncosis.[11]

This compound also induces apoptosis and cell cycle arrest, often involving different key regulators:

  • HDAC Inhibition: It can downregulate Class I Histone Deacetylases (HDACs), leading to increased p53 acetylation and subsequent cell cycle arrest and apoptosis.[5]

  • p53-Dependent and Independent Apoptosis: this compound can induce apoptosis in cancer cells regardless of their p53 status.[12]

  • PI3K/Akt and MAPK Pathway Modulation: It has been shown to suppress signaling through the PI3K/Akt and ERK/MAPK pathways, which are critical for cancer cell proliferation and survival.[12][13]

  • Ferroptosis Induction: Recent studies suggest this compound can also induce ferroptosis, an iron-dependent form of programmed cell death, in pancreatic cancer cells.[14]

Cytotoxicity_Pathways cluster_solamargine Solamargine Pathway cluster_this compound This compound Pathway SM Solamargine TNFR TNFR-I / Fas SM->TNFR Bax ↑ Bax / ↓ Bcl-2 SM->Bax TRADD TRADD / FADD TNFR->TRADD Casp8 Caspase-8 TRADD->Casp8 Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytC Cytochrome c Mito->CytC Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis_SM Apoptosis Casp3->Apoptosis_SM SS This compound HDAC HDAC Inhibition SS->HDAC PI3K ↓ PI3K/Akt SS->PI3K MAPK ↓ MAPK SS->MAPK p53 ↑ p53 Acetylation HDAC->p53 p21 ↑ p21 p53->p21 Apoptosis_SS Apoptosis p53->Apoptosis_SS CycleArrest Cell Cycle Arrest p21->CycleArrest PI3K->Apoptosis_SS MAPK->Apoptosis_SS

Caption: Comparative signaling pathways of Solamargine and this compound.

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the cytotoxicity of compounds like this compound and solamargine.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or solamargine and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[15]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20] In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat them with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).[19]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_mtt MTT Assay cluster_apop Apoptosis Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) plate_cells 2. Cell Seeding (e.g., 96-well plate) cell_culture->plate_cells treatment 3. Compound Treatment (this compound / Solamargine at various concentrations) plate_cells->treatment incubation 4. Incubation (24h, 48h, 72h) treatment->incubation assay_choice 5. Select Assay incubation->assay_choice mtt_reagent Add MTT Reagent assay_choice->mtt_reagent apop_harvest Harvest Cells assay_choice->apop_harvest mtt_solubilize Add Solubilizer (DMSO) mtt_reagent->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read data_analysis 6. Calculate % Viability Determine IC50 Values mtt_read->data_analysis apop_stain Stain (Annexin V / PI) apop_harvest->apop_stain apop_read Analyze by Flow Cytometry apop_stain->apop_read apop_read->data_analysis conclusion 7. Compare Cytotoxicity data_analysis->conclusion

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

Both this compound and solamargine are potent cytotoxic agents with significant anticancer potential. The available data consistently indicate that solamargine exhibits a lower IC50 and is, therefore, more cytotoxic across a broader range of cancer cell lines compared to this compound. Their distinct mechanisms of action—solamargine's potent induction of the extrinsic and intrinsic apoptotic pathways versus this compound's modulation of HDAC, p53, and metabolic pathways—suggest they may be effective against different cancer types or in combination therapies. Further research is warranted to fully elucidate their therapeutic potential and to explore their efficacy in vivo.

References

A Comparative Analysis of Solasonine and Solanine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solasonine and solanine are two prominent steroidal glycoalkaloids found in plants of the Solanum genus, such as potatoes and tomatoes. Both compounds are recognized for their wide range of biological activities, which have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides an objective comparison of the bioactivities of this compound and solanine, supported by experimental data, detailed methodologies, and mechanistic pathways to aid in research and drug development.

Structural Differences

While both are steroidal glycoalkaloids, their structures differ in the aglycone moiety. Solanine is composed of the aglycone solanidine linked to a carbohydrate chain. In contrast, the aglycone part of this compound is solasodine.[1][2] This structural variance influences their biological activities and mechanisms of action.

Quantitative Comparison of Bioactivity

The following tables summarize the quantitative data from various experimental studies, providing a direct comparison of the efficacy of this compound and solanine in different biological assays.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (µM)Solanine IC50 (µM)Reference
U87 MGGlioma3.97Not Reported[3]
U251Glioma6.68Not Reported[3]
U118 MGGlioma13.72Not Reported[3]
A549Human Lung CarcinomaNot Reported12.3 (24h), 11.79 (48h)[4]
KB-ChR-8-5Multidrug-Resistant Oral CancerNot Reported30[5]
HTR-8/SVneoHuman TrophoblastNot Reported>20[6]

Note: A direct comparison across the same cell lines in a single study is limited in the available literature. The data presented is compiled from separate studies.

Table 2: Antiparasitic and Antimalarial Activity
OrganismActivity MetricThis compoundSolanineReference
Plasmodium yoeliiParasitemia Suppression (at 7.50 mg/kg)57.47%41.30%[7]
Leishmania amazonensisIC50 (µM)7.8Not Reported[8]
Giardia lambliaIC50 (µg/mL)103.7Not Reported[8]
Table 3: Anti-inflammatory Activity
ModelParameterThis compoundSolanineReference
Croton oil-induced ear edema (mice)ID50 (mg/ear)Not Reported0.004[9]
Croton oil-induced ear edema (mice)Max InhibitionNot Reported80% (at 0.37 mg/ear)[9]

Mechanisms of Action and Signaling Pathways

This compound and solanine exert their biological effects through various molecular mechanisms and signaling pathways.

This compound: Targeting Hedgehog and Inflammatory Pathways

This compound has demonstrated significant anticancer activity, in part, by inhibiting the Hedgehog (Hh) signaling pathway, which is crucial in tumor growth and resistance to treatment.[6] It specifically targets the Gli transcription factor, a key effector downstream of Smoothened (Smo) in the Hh pathway.[7] This makes it a potential candidate for overcoming resistance to conventional Smo inhibitors.

In glioma cells, this compound exhibits anti-inflammatory effects by inhibiting the phosphorylation of JNK and p38 MAPKs, and by preventing the nuclear translocation of NF-κB p50/p65.[3][10]

Solasonine_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus MAPK_Pathway p38 & JNK (MAPK Pathway) Inflammatory_Stimulus->MAPK_Pathway NFkB_Complex NF-κB/IκB Complex Inflammatory_Stimulus->NFkB_Complex MAPK_Pathway->NFkB_Complex activates NFkB_Active Active NF-κB NFkB_Complex->NFkB_Active translocation This compound This compound This compound->MAPK_Pathway This compound->NFkB_Active inhibits translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_Active->Gene_Expression

This compound's anti-inflammatory mechanism in glioma cells.

Furthermore, this compound can induce apoptosis through the mitochondrial cytochrome c-dependent pathway, marked by increased expression of Bax and caspase-3, and decreased expression of Bcl-2 and Bcl-xL.[6]

Solanine: Inducing Mitochondrial Dysfunction and Inhibiting NF-κB

Solanine's toxicity and anticancer activity are linked to its interaction with mitochondrial membranes. It can open mitochondrial potassium channels, leading to an increased membrane potential and the release of Ca²⁺ into the cytoplasm. This surge in cytoplasmic Ca²⁺ triggers cell damage and apoptosis.[11][12]

Solanine_Mitochondrial_Pathway Solanine Solanine Mitochondrion Mitochondrion Solanine->Mitochondrion K_Channel K+ Channel Opening Mitochondrion->K_Channel Membrane_Potential Increased Membrane Potential K_Channel->Membrane_Potential Ca_Release Ca2+ Release from Mitochondria Membrane_Potential->Ca_Release Cytoplasmic_Ca Increased Cytoplasmic [Ca2+] Ca_Release->Cytoplasmic_Ca Apoptosis Apoptosis Cytoplasmic_Ca->Apoptosis

Solanine-induced mitochondrial-mediated apoptosis.

Similar to this compound, solanine also demonstrates potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the nuclear translocation of the p65 subunit and the degradation of IκBα.[5][13][14] Additionally, it suppresses the activation of ERK, STAT1, and Akt signaling pathways in macrophages.[13][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivities of this compound and solanine.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity tests) and incubate overnight to allow for attachment.[1][4]

  • Compound Treatment: Treat the cells with various concentrations of this compound or solanine and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][4]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[2]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Treatment Add varying concentrations of this compound/Solanine Incubation1->Treatment Incubation2 Incubate for 24/48/72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization buffer Incubation3->Solubilization Absorbance Read absorbance (570 nm) Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis End End Analysis->End

General workflow of the MTT assay for cytotoxicity.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (this compound or solanine) or a control vehicle orally or via injection. A positive control, such as phenylbutazone or dexamethasone, is also used.[9][16]

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw of the animals to induce localized inflammation and edema.[11][16]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[7][16]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and allow them to attach. Pre-treat the cells with the test compound (this compound or solanine) for a specified time.[1]

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).[12]

  • Fixation and Permeabilization: Fix the cells with a fixing solution (e.g., formaldehyde) and then permeabilize them to allow antibody entry.[12]

  • Immunostaining: Incubate the cells with a primary antibody specific to the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (like Hoechst) is also used.[12][15]

  • Imaging and Analysis: Acquire images using a high-content screening system or a fluorescence microscope. The software quantifies the fluorescence intensity of p65 in both the cytoplasm and the nucleus to determine the extent of translocation.[1]

Conclusion

Both this compound and solanine exhibit a diverse and potent range of bioactivities, particularly in the realms of anticancer, antiparasitic, and anti-inflammatory effects. This compound shows promise in targeting specific cancer pathways like Hedgehog/Gli1, while solanine demonstrates a distinct mechanism of inducing apoptosis through mitochondrial disruption. Their shared ability to inhibit the crucial NF-κB inflammatory pathway underscores their potential as anti-inflammatory agents.

While the available data highlights their individual strengths, a lack of direct, head-to-head comparative studies across a broad range of assays makes it challenging to definitively declare one as superior. Future research should focus on direct comparative analyses of these two glycoalkaloids in various preclinical models to better elucidate their relative potency and therapeutic potential. This will be critical for guiding the selection and development of these natural compounds into effective therapeutic agents.

References

Solasonine vs. Cisplatin in Gastric Cancer: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastric cancer therapeutics, both established chemotherapeutic agents and novel natural compounds are under intense investigation. Cisplatin, a cornerstone of combination chemotherapy for gastric cancer, exerts its cytotoxic effects primarily through DNA damage. In contrast, solasonine, a steroidal glycoalkaloid derived from plants of the Solanum genus, is emerging as a promising anti-cancer agent with a multi-faceted mechanism of action. This guide provides a detailed comparison of the mechanisms of action of this compound and cisplatin in gastric cancer, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and cisplatin in different gastric cancer cell lines.

Table 1: Comparison of IC50 Values (µM) in Gastric Cancer Cell Lines

Cell LineThis compound (24h)Cisplatin (24h)Cisplatin (48h)
SGC-790118[1]17.5[1]30.4
HGC-27-3.85[2]-
BGC-803-4.18[2]-
AGS---
MKN-45---

Table 2: Comparison of Apoptosis Induction in Gastric Cancer Cell Lines

Cell LineTreatmentConcentrationTime (h)Apoptosis Rate (%)
SGC-7901This compound18 µM2440.4[1]
SGC-7901Cisplatin17.5 µM2444.0[1]
HGC-27Cisplatin1 µg/mL2410.73 ± 2.93[2]

Table 3: Effects on Cell Cycle in SGC-7901 Gastric Cancer Cells

TreatmentEffect
This compoundInduces cell cycle arrest at the G2 phase[1][3]
CisplatinInduces cell cycle arrest at the G0/G1 phase[1]

Table 4: Effects on Apoptotic and Signaling Protein Expression

ProteinThis compound EffectCisplatin Effect
Bcl-2 Down-regulation[1][3]Down-regulation[1]
Bax Down-regulation[1]Down-regulation[1]
Caspase-3 Down-regulation of pro-caspase-3, indicating activation[1][3]Down-regulation of pro-caspase-3, indicating activation
Bcl-xL Reduced expression[1]Reduced expression[1]
p-ATM -Increased phosphorylation
p-Chk2 -Increased phosphorylation
miR-486-5p Increased expression[4]-
PIK3R1 Down-regulation (as a target of miR-486-5p)[4]-
Gli1 Down-regulation-

Mechanisms of Action: A Detailed Overview

This compound: A Multi-Targeted Approach

This compound's anti-cancer activity in gastric cancer is characterized by its ability to modulate multiple cellular pathways, leading to the inhibition of proliferation and induction of apoptosis.

  • Induction of Apoptosis via Mitochondrial and ER Stress Pathways: this compound triggers apoptosis through both the intrinsic (mitochondrial) and the endoplasmic reticulum (ER) stress pathways[1][3]. This is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of executioner caspases such as Caspase-3[1][3][5].

  • Cell Cycle Arrest: A key feature of this compound's action is the induction of cell cycle arrest at the G2/M phase in gastric cancer cells[1][3]. This prevents the cells from proceeding through mitosis, ultimately leading to cell death.

  • Modulation of the miR-486-5p/PIK3R1 Axis: this compound has been shown to upregulate the expression of microRNA-486-5p. This miRNA, in turn, targets and downregulates the expression of Phosphoinositide-3-Kinase Regulatory Subunit 1 (PIK3R1), a key component of the pro-survival PI3K/Akt signaling pathway[4].

  • Inhibition of the Hedgehog/Gli1 Signaling Pathway: this compound can also suppress the Hedgehog signaling pathway by downregulating the expression of the Gli1 transcription factor. The Hedgehog pathway is known to be aberrantly activated in gastric cancer, promoting cell proliferation and survival.

  • Enhancement of Chemosensitivity: Studies have indicated that this compound can enhance the chemosensitivity of gastric cancer cells to other anticancer drugs[4].

  • DNA Demethylation: this compound has been found to inhibit DNA methylation of the MICA promoter, which may restore the sensitivity of gastric cancer cells to natural killer (NK) cell-mediated cytotoxicity[6][7].

Cisplatin: The DNA Damaging Agent

Cisplatin is a platinum-based chemotherapeutic agent that has been a mainstay in gastric cancer treatment for decades. Its primary mechanism of action involves the induction of DNA damage.

  • Formation of DNA Adducts: Upon entering the cell, cisplatin forms covalent bonds with the purine bases in DNA, creating intrastrand and interstrand crosslinks[8]. These adducts distort the DNA double helix, which interferes with DNA replication and transcription[8].

  • Activation of the DNA Damage Response (DDR) Pathway: The presence of cisplatin-induced DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2[9].

  • Cell Cycle Arrest and Apoptosis: Activated Chk1 and Chk2 mediate cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair[8]. If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR and Chk1/Chk2. Activated p53 can then induce the expression of pro-apoptotic proteins, such as Bax, leading to the mitochondrial release of cytochrome c and the activation of the caspase cascade[10].

Signaling Pathway Diagrams

Solasonine_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_miRNA miRNA Regulation cluster_hedgehog Hedgehog Pathway cluster_apoptosis Apoptosis Induction This compound This compound DNMTs DNMT1, DNMT3A, DNMT3B This compound->DNMTs inhibits MICA_methylation MICA Promoter Methylation miR486 miR-486-5p This compound->miR486 upregulates Gli1 Gli1 This compound->Gli1 inhibits ER_Stress ER Stress This compound->ER_Stress induces Mitochondrial_Pathway Mitochondrial Pathway This compound->Mitochondrial_Pathway induces Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest This compound->Cell_Cycle_Arrest DNMTs->MICA_methylation promotes MICA_expression MICA Expression MICA_methylation->MICA_expression inhibits NK_sensitivity NK Cell Sensitivity MICA_expression->NK_sensitivity restores PIK3R1 PIK3R1 miR486->PIK3R1 inhibits PI3K_Akt PI3K/Akt Pathway PIK3R1->PI3K_Akt activates Proliferation_Hh Proliferation/ Survival PI3K_Akt->Proliferation_Hh promotes Gli1->Proliferation_Hh promotes Caspase3 Caspase-3 Activation ER_Stress->Caspase3 Bcl2_Bax Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Mitochondrial_Pathway->Bcl2_Bax modulates Bcl2_Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cisplatin_Signaling_Pathway cluster_dna_damage DNA Damage & Repair cluster_apoptosis Apoptosis Induction Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Cisplatin->DNA_Adducts forms DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DDR DNA Damage Response (ATM/ATR) DNA_Damage->DDR activates Chk Checkpoint Kinases (Chk1/Chk2) DDR->Chk phosphorylates/ activates Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Chk->Cell_Cycle_Arrest induces p53 p53 Activation Chk->p53 phosphorylates/ stabilizes DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Bax Bax Upregulation p53->Bax induces Cytochrome_c Cytochrome c Release Bax->Cytochrome_c promotes Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_apoptosis Caspase-3 Activation Caspase9->Caspase3_apoptosis Apoptosis Apoptosis Caspase3_apoptosis->Apoptosis

References

Comparative Guide: Synergistic Anticancer Effects of Solasonine and Doxorubicin on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of combining doxorubicin, a standard chemotherapeutic agent, with solasonine on breast cancer cells. The data presented is primarily derived from in vitro studies utilizing ethanolic extracts of Solanum nigrum (SNE), a plant rich in steroidal alkaloids including this compound. These studies highlight the potential of this combination to enhance cytotoxicity and induce apoptosis in breast cancer cell lines, suggesting a promising avenue for co-chemotherapeutic strategies.

Comparative Efficacy: Cytotoxicity and Synergy

The combination of Solanum nigrum extract (SNE) and doxorubicin has demonstrated significant synergistic effects against multiple breast cancer cell lines. The synergy is quantified using the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.

The data reveals that combining SNE with doxorubicin allows for a significant reduction in the concentration of doxorubicin required to achieve a cytotoxic effect, a critical factor in mitigating the dose-dependent side effects of conventional chemotherapy.

Table 1: IC50 Values of SNE and Doxorubicin in Breast Cancer Cell Lines

Cell LineAgentIC50 ValueTreatment DurationSource
T47DSolanum nigrum Extract (SNE)47 µg/mL24 hours[1][2]
MCF-7Solanum nigrum Extract (SNE)50 µg/mL24 hours[3][4]
MCF-7Doxorubicin (DOX)0.4 µM (400 nM)24 hours[4]

Table 2: Synergistic Combinations and Combination Index (CI) Values

Cell LineSNE ConcentrationDoxorubicin ConcentrationCombination Index (CI)InterpretationSource
T47D4 µg/mL4 nM0.59Synergy[1]
MCF-75 µg/mL0.15 µM0.24Strong Synergy[4]
MCF-710 µg/mL0.1 µM0.20Strong Synergy[4]
MCF-715 µg/mL0.1 µM0.19Strong Synergy[4]
MCF-725 µg/mL0.1 µM0.20Strong Synergy[4]
MCF-725 µg/mL0.2 µM0.21Strong Synergy[3][4]

Mechanism of Synergistic Action

The enhanced efficacy of the SNE and doxorubicin combination is primarily attributed to the potentiation of apoptosis, or programmed cell death. Doxorubicin functions by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and cell cycle arrest. This compound, a key component of SNE, is believed to augment this effect by modulating key apoptotic signaling pathways.

Studies on this compound suggest that it can induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executive enzymes of apoptosis.[5] When combined, this compound likely sensitizes the cancer cells to doxorubicin-induced DNA damage, lowering the threshold for triggering apoptosis and leading to a more robust anticancer effect at lower drug concentrations.

G cluster_0 cluster_1 cluster_2 cluster_3 DOX Doxorubicin TopII Topoisomerase II Inhibition DOX->TopII Inhibits Sola This compound (from SNE) Bcl2 Bcl-2 (Anti-apoptotic) Expression Sola->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Expression Sola->Bax Upregulates DNA_Damage DNA Damage TopII->DNA_Damage Leads to Mito Mitochondrial Pathway DNA_Damage->Mito Bcl2->Mito Bax->Mito Caspase Caspase Activation Mito->Caspase Activates Apoptosis Enhanced Apoptosis Caspase->Apoptosis Induces

Caption: Proposed synergistic mechanism of Doxorubicin and this compound.

Experimental Protocols

The data cited in this guide were generated using standardized in vitro cell-based assays. Below are the detailed methodologies for the key experiments.

  • Cell Lines: T47D and MCF-7 human breast adenocarcinoma cell lines were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.5% fungizone.

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to measure cell viability and determine the IC50 values.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells were treated with various concentrations of SNE, doxorubicin, or a combination of both for 24 hours.

  • MTT Incubation: After treatment, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage relative to untreated control cells. IC50 values were determined from dose-response curves. The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergy, additivity, or antagonism).[3][4]

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: MCF-7 cells were grown on coverslips and treated with SNE (25 µg/mL), doxorubicin (100 nM), or the combination for 15 hours.[4]

  • Staining: After treatment, cells were washed with Phosphate Buffered Saline (PBS) and stained with a mixture of ethidium bromide (5 µg/mL) and acridine orange (5 µg/mL).[3]

  • Microscopy: Stained cells were immediately observed under a fluorescence microscope.

    • Viable cells: Uniform green nucleus.

    • Early apoptotic cells: Bright green, condensed, or fragmented chromatin.

    • Late apoptotic cells: Orange to red, condensed, or fragmented chromatin.

    • Necrotic cells: Uniform orange to red nucleus.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Drug Treatment cluster_2 Day 3: MTT Assay & Data Analysis A Seed Breast Cancer Cells (MCF-7 or T47D) in 96-well plates B Incubate Overnight (37°C, 5% CO2) A->B D Treat Cells with Drugs C Prepare Serial Dilutions (SNE, Doxorubicin, Combination) C->D E Incubate for 24 hours D->E F Add MTT Reagent (Incubate 4 hours) G Add DMSO to Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Calculate % Viability, IC50, and Combination Index (CI) H->I

References

Solasonine and Paclitaxel: A Comparative Analysis of Cell Cycle Arrest Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of solasonine and paclitaxel in inducing cell cycle arrest, supported by experimental data. We delve into their mechanisms of action, present quantitative data from various studies, and provide detailed experimental protocols for key assays.

Introduction

Both this compound, a glycoalkaloid found in plants of the Solanum genus, and paclitaxel, a well-established chemotherapeutic agent, have demonstrated the ability to induce cell cycle arrest in cancer cells, a crucial mechanism for inhibiting tumor growth. However, they achieve this through distinct molecular pathways, leading to differences in their efficacy and potential applications. This guide aims to provide a comprehensive overview to inform further research and drug development.

Mechanisms of Action and Signaling Pathways

This compound: The mechanism of this compound-induced cell cycle arrest appears to be multifaceted and can vary depending on the cancer cell type. Some studies indicate that this compound induces G2/M phase arrest by activating the AMP-activated protein kinase (AMPK)/Forkhead box protein O3 (FOXO3A) signaling pathway. This activation leads to the upregulation of p21 and subsequent inhibition of cyclin-dependent kinases (CDKs) that are crucial for G2/M transition. In other cancer cell lines, this compound has been shown to cause S-phase arrest through the inhibition of histone deacetylases (HDACs), leading to increased p53 acetylation and subsequent upregulation of p21.

Paclitaxel: Paclitaxel's primary mechanism of action is well-established. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics is critical during mitosis, as it prevents the formation of a functional mitotic spindle. Consequently, the spindle assembly checkpoint is activated, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis.

Signaling Pathway Diagrams

Solasonine_Pathway cluster_g2m G2/M Arrest Pathway cluster_s S Phase Arrest Pathway This compound This compound AMPK AMPK This compound->AMPK HDAC HDAC This compound->HDAC FOXO3A FOXO3A AMPK->FOXO3A p21_g2m p21 FOXO3A->p21_g2m CDK1_CyclinB CDK1/Cyclin B1 p21_g2m->CDK1_CyclinB G2M_Arrest G2/M Arrest CDK1_CyclinB->G2M_Arrest p53 p53 HDAC->p53 deacetylation p21_s p21 p53->p21_s acetylation CDK2_CyclinE CDK2/Cyclin E p21_s->CDK2_CyclinE S_Arrest S Phase Arrest CDK2_CyclinE->S_Arrest

Caption: this compound's diverse signaling pathways leading to cell cycle arrest.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Spindle_Assembly Mitotic Spindle Formation Microtubules->Spindle_Assembly SAC Spindle Assembly Checkpoint (SAC) Spindle_Assembly->SAC Aberrant G2M_Arrest G2/M Arrest SAC->G2M_Arrest

Caption: Paclitaxel's mechanism of action via microtubule stabilization.

Quantitative Comparison of Cell Cycle Arrest

The following tables summarize data from various studies on the effects of this compound and paclitaxel on cell cycle distribution. It is important to note that direct comparisons are challenging due to the use of different cell lines, drug concentrations, and treatment durations across studies.

Table 1: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)Treatment Time (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
THP-1 (Acute Monocytic Leukemia)524--Increased[1]
MV4-11 (Acute Monocytic Leukemia)524--Increased[1]
SW620 (Colorectal Cancer)404DecreasedSignificantly IncreasedDecreased[2]
T24 (Bladder Cancer)5048DecreasedIncreasedNo obvious alteration[3]
5637 (Bladder Cancer)8048DecreasedIncreasedNo obvious alteration[3]
SGC-7901 (Gastric Cancer)1824--Mainly Arrested[4]

Table 2: Effect of Paclitaxel on Cell Cycle Distribution

Cell LineConcentration (nM)Treatment Time (h)% Cells in G0/G1% Cells in S% Cells in G2/MReference
A549 (Lung Cancer, p53+/+)2524DecreasedNot significantly changedProgressively Increased[5]
H1299 (Lung Cancer, p53-/-)2524Decreased-Progressively Increased[5]
MCF-7 (Breast Cancer)2024-->60%
MDA-MB-231 (Breast Cancer)2024--~50%
AGS (Gastric Cancer)1024--Increased
AGS (Gastric Cancer)1048--Increased

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or paclitaxel for the specified duration. Include an untreated control.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Flow_Cytometry_Workflow Start Cell Culture & Treatment Harvest Harvest & Wash Cells Start->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blotting for Cell Cycle-Related Proteins

This protocol describes the general procedure for detecting the expression of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, by Western blotting.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-p-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1 at 1:1000 dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

Both this compound and paclitaxel are effective inducers of cell cycle arrest, a key mechanism in cancer therapy. Paclitaxel's well-defined action on microtubule stabilization leads to a robust G2/M arrest. This compound, on the other hand, exhibits a more complex mechanism, inducing either G2/M or S-phase arrest through different signaling pathways depending on the cellular context. The provided data and protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of these compounds. Future head-to-head comparative studies under standardized conditions are warranted to definitively elucidate their relative efficacy in different cancer types.

References

A Comparative Guide to Solasonine Analysis: HPLC vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of solasonine, a steroidal glycoalkaloid with significant pharmacological potential, is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented, supported by experimental data from published studies, will assist in selecting the most appropriate method for specific research needs.

Introduction to this compound and Analytical Techniques

This compound is a naturally occurring glycoalkaloid found in various Solanum species. It has garnered considerable interest in the pharmaceutical industry due to its potential anticancer, anti-inflammatory, and other biological activities. Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development processes.

This guide focuses on two powerful analytical techniques for this compound quantification:

  • High-Performance Liquid Chromatography (HPLC): A well-established chromatographic technique that separates components of a mixture based on their differential interactions with a stationary phase. When coupled with a UV detector, it provides a robust and cost-effective method for quantifying compounds that absorb UV light.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An advanced analytical technique that combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. This method offers superior performance in terms of speed, resolution, and sensitivity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is synthesized from validated methods for the quantification of this compound in plant materials.[1][2]

  • Sample Preparation:

    • Powdered plant material (e.g., dried fruits) is extracted with an 80% aqueous ethanol solution containing an internal standard (e.g., veratraldehyde).[1]

    • The extraction is typically performed by shaking or maceration.[1]

    • For extracts, the dried material is dissolved in the extraction solvent.[1]

    • All samples are filtered through a 0.45 µm filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer, such as sodium phosphate buffer (pH 7.2).[1][2] A common isocratic system uses a ratio of 36.5:63.5 (v/v) acetonitrile to buffer.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: UV detection at 200 nm.[1]

    • Run Time: Approximately 20 minutes.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

This protocol is based on a validated method for the determination of this compound in rat plasma, which can be adapted for other biological matrices.[3]

  • Sample Preparation:

    • Plasma samples are subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).[3]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, and an aliquot is injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A sub-2 µm particle size C18 column (e.g., ACQUITY HSS T3, 100 × 2.1 mm, 1.8 µm).[3]

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile.[3]

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5 µL.

    • Run Time: Significantly shorter than HPLC, often around 5-10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive-ion electrospray ionization (ESI+).[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Performance Comparison

The following table summarizes the key performance parameters for the HPLC-UV and UPLC-MS/MS methods for this compound analysis, based on data from published studies.

Performance ParameterHPLC-UVUPLC-MS/MS
Limit of Detection (LOD) 0.29 µg/mL[1]0.1 ng/mL[3]
Limit of Quantification (LOQ) 0.86 µg/mL[1]0.5 ng/mL[3]
Linearity Range 0.77 - 1000.00 µg/mL[1]0.1 - 500 ng/mL[3]
Precision (%RSD) Intra-day: 1.13 - 5.57%[1]Intra- and Inter-day: < 9.8%[3]
Accuracy/Recovery 80.92 - 91.71%[1]86.0 - 94.3%[3]
Analysis Time ~20 minutes[1]< 10 minutes
Selectivity Good, but susceptible to co-eluting interferencesExcellent, due to MRM detection
Sensitivity ModerateVery High

Discussion

The choice between HPLC-UV and UPLC-MS/MS for this compound analysis depends on the specific requirements of the study.

HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and analysis of samples with relatively high concentrations of this compound. Its wider linear range is advantageous for analyzing samples with varying analyte concentrations. However, its sensitivity is significantly lower than UPLC-MS/MS, and it may be more susceptible to matrix effects and interferences from co-eluting compounds.

UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.[3] The significantly shorter analysis time allows for higher sample throughput. The initial investment and operational costs for a UPLC-MS/MS system are considerably higher than for an HPLC-UV system.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound using both HPLC and UPLC-MS/MS.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 UPLC-MS/MS Analysis Sample (Plant Material/Plasma) Sample (Plant Material/Plasma) Extraction/Precipitation Extraction/Precipitation Sample (Plant Material/Plasma)->Extraction/Precipitation Filtration/Centrifugation Filtration/Centrifugation Extraction/Precipitation->Filtration/Centrifugation Final Extract Final Extract Filtration/Centrifugation->Final Extract HPLC_System HPLC System Final Extract->HPLC_System UPLC_System UPLC System Final Extract->UPLC_System UV_Detector UV Detector HPLC_System->UV_Detector HPLC_Data Data Acquisition & Processing UV_Detector->HPLC_Data Results_HPLC Results_HPLC HPLC_Data->Results_HPLC Concentration MS_MS_Detector Tandem MS Detector UPLC_System->MS_MS_Detector UPLC_Data Data Acquisition & Processing MS_MS_Detector->UPLC_Data Results_UPLC Results_UPLC UPLC_Data->Results_UPLC Concentration

Caption: Workflow for this compound analysis using HPLC and UPLC-MS/MS.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. For high-throughput screening and analysis of samples with expected high concentrations, HPLC-UV provides a reliable and economical solution. For studies demanding high sensitivity, selectivity, and speed, particularly in complex biological matrices, UPLC-MS/MS is the superior choice. The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, sample matrix, required sensitivity, and available resources.

References

comparative neurotoxicity of solasonine and other glycoalkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neurotoxicity of Solasonine and Other Glycoalkaloids

For researchers, scientists, and drug development professionals, understanding the neurotoxic potential of naturally occurring glycoalkaloids is crucial. This guide provides an objective comparison of the neurotoxicity of this compound, α-solanine, α-chaconine, and α-tomatine, supported by experimental data.

Data Presentation

The following table summarizes the available quantitative data on the toxicity of the selected glycoalkaloids. It is important to note that direct comparative studies using consistent neuronal cell lines and endpoints for all four compounds are limited. Therefore, the data presented is a compilation from various studies and should be interpreted with caution.

GlycoalkaloidTest SystemEndpointValueCitation
α-Solanine MiceLD50 (i.p.)32.3 - 42 mg/kg[1]
RatsLD50 (oral)590 mg/kg[1]
Human & Bovine ErythrocytesAcetylcholinesterase Inhibition~80% inhibition at 100 µM
HepG2 cellsMitochondrial Membrane PotentialDecrease at 0.016 - 2 µg/mL[2]
RL95-2 cellsIC50 (Cell Viability)26.27 µM
α-Chaconine MiceLD50 (i.p.)19.2 - 32.3 mg/kg
Human & Bovine ErythrocytesAcetylcholinesterase Inhibition~80% inhibition at 100 µM
RL95-2 cellsIC50 (Cell Viability)4.72 µM
This compound Glioma cellsIC50 (Cell Viability)~6 µM[3]
α-Tomatine SH-SY5Y cellsCell ViabilityDose-dependent decrease[4]
Human & Bovine ErythrocytesAcetylcholinesterase Inhibition40-50% inhibition at 100 µM

Note: LD50 values represent the lethal dose for 50% of the test population. IC50 values represent the concentration of a substance that inhibits a specific biological or biochemical function by 50%. i.p. = intraperitoneal.

Mechanisms of Neurotoxicity

The neurotoxic effects of these glycoalkaloids are mediated through various mechanisms:

  • α-Solanine and α-Chaconine: The primary mechanisms of neurotoxicity for these two glycoalkaloids, which are the major glycoalkaloids in potatoes, are the inhibition of acetylcholinesterase and the disruption of cell membranes.[5]

    • Cholinesterase Inhibition: By inhibiting acetylcholinesterase, these compounds lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent neurological symptoms.[6] α-Chaconine is generally considered a more potent cholinesterase inhibitor than α-solanine.

    • Membrane Disruption: Solanine and chaconine can intercalate into cell membranes, leading to increased permeability, loss of membrane integrity, and disruption of ion balance, particularly an increase in intracellular calcium levels.[2][7] This can trigger apoptotic pathways. Studies have shown a synergistic toxic effect when α-solanine and α-chaconine are present together.[8]

  • This compound: The neurotoxicity of this compound is less characterized than that of solanine and chaconine. However, some studies indicate it can induce apoptosis in cancer cells, including glioma cells.[3] Interestingly, other research points towards neuroprotective effects of this compound under specific conditions, such as cerebral ischemia-reperfusion injury. This protection is attributed to its anti-inflammatory and antioxidant properties through the activation of pathways like AMPK/Nrf2/HO-1 and suppression of the TLR4/MyD88/NF-κB pathway.[9]

  • α-Tomatine: Found in tomatoes, α-tomatine's neurotoxicity in neuronal cells has been shown to be independent of caspase and RIP1 kinase-mediated cell death pathways.[4] Instead, its toxicity is linked to the induction of endoplasmic reticulum (ER) stress, specifically involving the PERK/eIF2α branch of the unfolded protein response.[4] This leads to an increase in cytosolic calcium levels, which can trigger cell death.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, adapted from Ellman's method, measures the inhibition of AChE activity by glycoalkaloids.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) from electric eel or bovine erythrocytes

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Glycoalkaloid standards (this compound, solanine, chaconine, tomatine)

  • Microplate reader

Procedure:

  • Prepare various concentrations of the glycoalkaloid standards in the appropriate solvent.

  • In a 96-well plate, add 25 µL of the glycoalkaloid solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.

  • Incubate the mixture at room temperature for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each glycoalkaloid concentration compared to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the glycoalkaloid that causes 50% inhibition of AChE activity.[10][11]

Cell Viability Assays (MTT and LDH)

These assays are used to assess the cytotoxic effects of glycoalkaloids on neuronal cell lines (e.g., SH-SY5Y, PC-12).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the glycoalkaloids for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).[12][13]

LDH (Lactate Dehydrogenase) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Procedure:

  • Follow the same initial steps of cell seeding and treatment as in the MTT assay.

  • After the treatment period, carefully collect a sample of the culture medium from each well.

  • Transfer the medium to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate at room temperature for a specified time, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The amount of LDH released is proportional to the number of damaged cells.[14][15]

Neurite Outgrowth Assay

This assay assesses the effects of compounds on the development and integrity of neurites, the projections from neurons.

Procedure:

  • Plate neuronal cells (e.g., PC-12, differentiated SH-SY5Y, or primary neurons) on a suitable substrate (e.g., poly-L-lysine or laminin coated plates).

  • Induce differentiation if necessary (e.g., using nerve growth factor for PC-12 cells).

  • Treat the differentiated cells with various concentrations of the glycoalkaloids.

  • After the incubation period, fix the cells.

  • Stain the cells with a neuronal marker, such as an antibody against β-III tubulin, to visualize the neurites.

  • Acquire images using a high-content imaging system.

  • Analyze the images using specialized software to quantify parameters such as neurite length, number of branches, and number of neurites per cell. A reduction in these parameters indicates potential neurotoxicity.[16][17][18][19][20]

Mandatory Visualization

Experimental Workflow for Assessing Glycoalkaloid Neurotoxicity

G cluster_prep Preparation cluster_assays In Vitro Neurotoxicity Assays cluster_analysis Data Analysis prep_cells Neuronal Cell Culture (e.g., SH-SY5Y, PC-12) cell_viability Cell Viability Assays (MTT, LDH) prep_cells->cell_viability neurite_outgrowth Neurite Outgrowth Assay prep_cells->neurite_outgrowth prep_glyco Prepare Glycoalkaloid Solutions (this compound, Solanine, Chaconine, Tomatine) prep_glyco->cell_viability ache_inhibition Acetylcholinesterase Inhibition Assay prep_glyco->ache_inhibition prep_glyco->neurite_outgrowth data_quant Quantification (IC50, LC50, Neurite Length) cell_viability->data_quant ache_inhibition->data_quant neurite_outgrowth->data_quant data_comp Comparative Analysis data_quant->data_comp

Caption: Workflow for assessing the comparative neurotoxicity of glycoalkaloids.

Signaling Pathways in Glycoalkaloid Neurotoxicity

G cluster_solanine_chaconine α-Solanine & α-Chaconine cluster_tomatine α-Tomatine cluster_this compound This compound (Neuroprotective Context) sol_cha α-Solanine / α-Chaconine ache Acetylcholinesterase sol_cha->ache Inhibition membrane Cell Membrane sol_cha->membrane Disruption ach Acetylcholine Accumulation ache->ach ca_influx Ca2+ Influx membrane->ca_influx Neurotoxicity Neurotoxicity ach->Neurotoxicity ca_influx->Neurotoxicity tomatine α-Tomatine er Endoplasmic Reticulum tomatine->er perk PERK er->perk eif2a eIF2α perk->eif2a er_stress ER Stress eif2a->er_stress er_stress->Neurotoxicity solasonine_p This compound tlr4 TLR4/MyD88 solasonine_p->tlr4 Suppression ampk AMPK solasonine_p->ampk Activation nfkb NF-κB tlr4->nfkb inflammation Inflammation nfkb->inflammation Neuronal Injury Neuronal Injury inflammation->Neuronal Injury nrf2 Nrf2/HO-1 ampk->nrf2 antioxidant Antioxidant Response nrf2->antioxidant Neuroprotection Neuroprotection antioxidant->Neuroprotection

Caption: Known signaling pathways affected by different glycoalkaloids.

References

Solasonine and Vincristine: A Head-to-Head Comparison in Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the anti-leukemic properties of solasonine, a naturally derived steroidal alkaloid, and vincristine, a long-established chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of leukemia treatment. While direct head-to-head experimental data is limited, this guide synthesizes available preclinical findings to offer a comparative overview of their mechanisms of action, efficacy in various leukemia models, and the experimental approaches used to evaluate them.

At a Glance: this compound vs. Vincristine

FeatureThis compoundVincristine
Primary Mechanism of Action Activation of AMPK/FOXO3A signaling pathway[1]Inhibition of microtubule polymerization[2]
Effect on Cell Cycle Induces G2/M phase arrest[1]Induces mitotic arrest (M phase)[3]
Apoptosis Induction Promotes apoptosis[1]Triggers apoptosis[2][3]
Leukemia Models Studied Acute Monocytic Leukemia (THP-1, MV4-11 cell lines), Zebrafish xenograft model[1]Acute Lymphoblastic Leukemia, Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia (various cell lines and clinical studies)[2][4]
Development Stage PreclinicalClinically approved and widely used[2]

In-Depth Analysis: Mechanisms of Action

This compound: This steroidal alkaloid, primarily found in plants of the Solanum genus, has demonstrated anti-proliferative effects in acute monocytic leukemia (AML) models. Its primary mechanism involves the activation of the AMP-activated protein kinase (AMPK)/forkhead box protein O3a (FOXO3A) signaling axis.[1] This activation leads to the induction of apoptosis and cell cycle arrest in the G2/M phase.[1]

Vincristine: A vinca alkaloid derived from the Madagascar periwinkle, vincristine is a cornerstone of many leukemia chemotherapy regimens.[2] Its cytotoxic effect stems from its ability to bind to tubulin, thereby inhibiting the formation of microtubules. This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the M phase and subsequent apoptosis.[2][3]

Signaling Pathway Diagrams

Below are graphical representations of the signaling pathways associated with this compound and vincristine in leukemia cells.

Solasonine_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates FOXO3A FOXO3A AMPK->FOXO3A Activates Apoptosis Apoptosis FOXO3A->Apoptosis G2M_Arrest G2/M Arrest FOXO3A->G2M_Arrest Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle M_Arrest M Phase Arrest Mitotic_Spindle->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Leukemia_Cells Leukemia Cell Lines (e.g., THP-1, MV4-11, MOLT-4, REH) Drug_Treatment Drug Treatment (this compound or Vincristine) Leukemia_Cells->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Drug_Treatment->Cell_Cycle_Assay Animal_Model Animal Model (e.g., Zebrafish or Mouse Xenograft) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Growth & Metastasis Measurement Drug_Administration->Tumor_Measurement

References

Validating the Purity of Synthesized Solasonine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with synthesized solasonine derivatives, ensuring the purity of the final compound is a critical step that directly impacts the reliability of experimental results and the safety of potential therapeutic applications. This guide provides a comparative overview of analytical techniques for validating the purity of these compounds, complete with experimental protocols and data presentation formats.

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the need for quantification, structural confirmation, or identification of trace impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for quantitative purity analysis of this compound and its derivatives.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and confirmation, which are essential for identifying the synthesized compound and any potential by-products.

Technique Principle Information Provided Typical Performance of a Validated Method Primary Use in Purity Validation
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Retention time, peak area (for quantification), peak purity (with Diode Array Detector).Linearity (r² > 0.999), Recovery (88-102%), LOD (e.g., ~0.3 µg/mL for this compound), LOQ (e.g., ~0.9 µg/mL for this compound).[1][2]Quantitative analysis of the main compound and known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, identification of functional groups, and stereochemistry.Provides unambiguous structural confirmation of the synthesized molecule and can identify major impurities.Structural confirmation of the synthesized derivative and identification of structurally related impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns for structural clues.High sensitivity for detecting trace-level impurities.Molecular weight confirmation and identification of impurities, including those not structurally related to the main compound.

Potential Impurities in Synthesized this compound Derivatives

The synthesis of this compound derivatives, typically involving the glycosylation of the aglycone solasodine, can introduce several types of impurities. A thorough purity validation should consider the potential presence of:

  • Unreacted Starting Materials: Primarily solasodine, the precursor for many synthetic derivatives.

  • Incompletely Reacted Intermediates: Partially glycosylated solasodine or derivatives with incomplete sugar moieties.

  • By-products of the Glycosylation Reaction: Including anomers (different stereoisomers at the anomeric carbon of the sugar) or products from side reactions of protecting groups used during synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.

Experimental Protocols

Detailed and validated protocols are essential for reproducible purity analysis. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is adapted from validated methods for the analysis of this compound and related glycoalkaloids.[1][2]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is typically used for good separation.

  • Solvent A: 0.01 M sodium phosphate buffer (pH 7.2)

  • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes to elute compounds of increasing hydrophobicity.

Detection:

  • UV detection at 205 nm.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound derivative in the mobile phase or a suitable solvent (e.g., methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to Assess:

  • Linearity: Analyze a series of standard solutions of the synthesized derivative at different concentrations to establish a calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the synthesized derivative into a blank matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Analyze blank samples and known impurities to ensure that the method can distinguish the main compound from potential interfering substances.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

Sample Preparation:

  • Dissolve a few milligrams of the purified synthesized derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Pyridine-d₅).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to confirm the structure of the synthesized derivative.

  • Look for any unexpected signals that may indicate the presence of impurities. The presence of signals corresponding to unreacted solasodine or protecting groups can be a key indicator of impurity.

Mass Spectrometry (LC-MS) Protocol

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

Chromatographic Conditions:

  • Use HPLC conditions similar to those described above to separate the components of the sample before they enter the mass spectrometer.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for this compound and its derivatives.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the synthesized derivative and potential impurities.

  • Fragmentation (MS/MS): Perform tandem mass spectrometry to obtain fragmentation patterns that can help in the structural elucidation of the parent compound and any unknown impurities. The fragmentation of the glycosidic bonds is a characteristic feature that can confirm the sugar moieties.

Visualizing Workflows and Pathways

To aid in the understanding of the experimental processes and the biological context of this compound derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Data Evaluation synthesis Chemical Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV/DAD (Quantitative Purity) purification->hplc Primary Analysis nmr NMR Spectroscopy (Structural Confirmation) purification->nmr Structural Verification ms LC-MS (Molecular Weight & Impurity ID) purification->ms Impurity Profiling data_analysis Data Analysis & Comparison to Standards hplc->data_analysis nmr->data_analysis ms->data_analysis final_purity Final Purity Assessment data_analysis->final_purity

Caption: Experimental workflow for the synthesis and purity validation of this compound derivatives.

This compound and its derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. A simplified representation of a common apoptosis pathway initiated by these compounds is illustrated below.

apoptosis_pathway cluster_membrane Cell Membrane Interaction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound Derivative death_receptor Death Receptors (e.g., Fas, TRAIL-R) This compound->death_receptor Extrinsic Pathway bax Bax/Bak Activation This compound->bax Intrinsic Pathway caspase8 Caspase-8 Activation death_receptor->caspase8 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Solasonine's Efficacy Against Cancer Stem Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence demonstrating the potent anti-cancer stem cell activity of solasonine across various cancer types. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's effects, detailed experimental protocols, and insights into its mechanisms of action.

This compound, a glycoalkaloid derived from plants of the Solanum genus, has emerged as a promising natural compound in the fight against cancer. Its cytotoxic effects have been documented across a range of cancer cell lines. Notably, recent research has illuminated its efficacy in targeting the subpopulation of cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and resistance to conventional therapies. This guide synthesizes the current scientific literature to provide a comparative overview of this compound's impact on CSCs from different cancer origins, including breast, pancreatic, lung, and liver cancers.

Comparative Efficacy of this compound on Cancer Stem Cells

The effectiveness of this compound in inhibiting the proliferation and inducing apoptosis in cancer stem cells varies across different cancer types. The following table summarizes the key quantitative data from various studies.

Cancer TypeCell LineAssayKey FindingsIC50 Value (µM)Reference
Breast Cancer MCF7 (tumorspheres)Tumorsphere Formation AssaySignificantly decreased the proliferation and self-renewal ability of MCF7 CSCs.Not explicitly stated for CSCs[1][2]
Pancreatic Cancer PANC-1, CFPAC-1CCK-8 Assay, Colony FormationSuppressed cell viability and proliferation in a dose-dependent manner.Not explicitly stated for CSCs[3][4]
Lung Cancer H446CCK-8 AssayReduced the survival ratio of H446 cells in a dose-related manner.Not explicitly stated[5]
Hepatocellular Carcinoma HepG2, Huh7Cytotoxicity AssayInduced significant antiproliferative effects.Not explicitly stated[6][7]
Osteosarcoma OS CellsCell Viability AssayAttenuated the survival of OS cells in a dose-dependent manner.Not explicitly stated[8][9]

Mechanisms of Action: Targeting Key Signaling Pathways

This compound exerts its anti-cancer stem cell effects by modulating several critical signaling pathways that are often dysregulated in CSCs.

Hedgehog/Gli1 Pathway in Breast Cancer Stem Cells

In breast cancer stem-like cells (MCF7 tumorspheres), this compound has been shown to directly target the Hedgehog/Gli1 signaling pathway.[1][2] It significantly suppresses the expression of Gli1, a key transcription factor in this pathway, and blocks its nuclear translocation.[1] This inhibition leads to a reduction in the expression of CSC markers like CD44 and ALDH1, and an increase in the differentiation marker CD24.[1][2]

Hedgehog_Pathway cluster_nucleus Nuclear Translocation This compound This compound Gli1 Gli1 This compound->Gli1 Inhibits Gli1_nuclear Gli1 Gli1->Gli1_nuclear Translocates to Nucleus Nucleus CSC_Markers CSC Markers (CD44, ALDH1) Differentiation Differentiation (CD24) Gli1_nuclear->CSC_Markers Promotes Gli1_nuclear->Differentiation Inhibits

Caption: this compound inhibits the Hedgehog/Gli1 pathway in breast CSCs.

Wnt/β-Catenin/Snail Pathway in Osteosarcoma

In osteosarcoma, this compound has been found to suppress cancer stem-like properties by inhibiting aerobic glycolysis through the Wnt/β-catenin/Snail pathway.[8][9] It reduces the levels of Wnt3a, β-catenin, and Snail, leading to the suppression of epithelial-mesenchymal transition (EMT) and cancer stemness.[8]

Wnt_Pathway This compound This compound Wnt3a Wnt3a This compound->Wnt3a Inhibits beta_catenin β-catenin Wnt3a->beta_catenin Snail Snail beta_catenin->Snail Glycolysis Aerobic Glycolysis Snail->Glycolysis Promotes Stemness_EMT Cancer Stemness & EMT Glycolysis->Stemness_EMT Supports Tumorsphere_Assay Start Single cell suspension of MCF7 cells Culture Culture in serum-free medium with growth factors (EGF, bFGF) Start->Culture Treatment Treat with varying concentrations of This compound Culture->Treatment Incubate Incubate for 5-7 days Treatment->Incubate Analyze Count and measure the size of tumorspheres Incubate->Analyze

References

A Comparative Guide to the Photostability and Thermal Stability of Solasonine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the photostability and thermal stability of solasonine, a steroidal glycoalkaloid with significant pharmacological interest. Due to the limited availability of direct stability studies on this compound, this document presents a detailed, standardized experimental protocol for its evaluation based on international guidelines. Furthermore, it includes comparative data from closely related glycoalkaloids, such as solamargine and α-solanine, to offer a broader perspective on the stability of this class of compounds.

Data Presentation: Comparative Stability of Glycoalkaloids

CompoundStress ConditionExposure DetailsObserved EffectReference
α-Solanine ThermalFrying at 170°C for 15 min~24% reduction[1]
ThermalFrying at 210°C for 10 min~40% reduction[1]
ThermalBoiling of peeled potatoes~39% reduction
α-Chaconine ThermalFrying at 170°C for 15 min~18.5% reduction[1]
ThermalFrying at 210°C for 10 min~40% reduction[1]
Solasodine (aglycone of this compound) Thermal (Hydrolysis)Treatment with hydrochloric acidFormation of solasodiene, influenced by acid concentration and solvent boiling point.[2]

Note: The thermal stability of glycoalkaloids is generally considered high, with decomposition of α-solanine occurring at temperatures between 260-270°C. The reductions observed during cooking are likely influenced by a combination of heat and leaching into the cooking medium.

Experimental Protocols

To ensure standardized and reproducible stability assessment of this compound, the following detailed experimental protocols are proposed, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

1. Photostability Testing Protocol (ICH Q1B)

  • Objective: To evaluate the intrinsic photostability of this compound in solid and solution states.

  • Sample Preparation:

    • Solid State: A thin layer (approx. 1-3 mm) of pure this compound powder is spread evenly in a chemically inert, transparent container (e.g., quartz petri dish). A dark control sample is wrapped in aluminum foil.

    • Solution State: A solution of known concentration (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or ethanol) in a chemically inert, transparent container (e.g., quartz cuvette). A dark control sample is prepared similarly and wrapped in aluminum foil.

  • Light Source:

    • A light source emitting a combination of visible and ultraviolet (UV) light that conforms to ICH Q1B guidelines. This can be an artificial daylight fluorescent lamp combined with a UVA lamp or a Xenon lamp.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Procedure:

    • Place the solid and solution samples, along with their respective dark controls, in a photostability chamber.

    • Expose the samples to the light source for a specified duration to achieve the required illumination and UV energy levels.

    • Monitor the temperature inside the chamber to ensure it does not artificially inflate degradation.

    • At predetermined time points, withdraw samples for analysis.

  • Analysis:

    • Analyze the samples and dark controls using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 205 nm).

    • Assess for any changes in physical appearance (e.g., color change).

    • Quantify the remaining this compound and any degradation products formed. Calculate the percentage degradation.

2. Thermal Stability Testing Protocol

  • Objective: To assess the stability of this compound under thermal stress in the solid state.

  • Sample Preparation:

    • Place a known amount of pure this compound powder in a suitable container (e.g., glass vial).

    • Prepare multiple samples for each temperature and time point.

  • Procedure:

    • Place the samples in a calibrated oven at various elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • At specified time intervals, remove a sample from each temperature condition.

    • Allow the samples to cool to room temperature before analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.

    • Determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each temperature.

    • The Arrhenius equation can be used to estimate the shelf-life at ambient temperatures.

Analytical Method: Stability-Indicating HPLC

A validated Reverse Phase-HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and its degradation products. A typical method would involve:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[3][4].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 205 nm, due to the lack of a strong chromophore in the this compound molecule[3].

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Mandatory Visualization

G cluster_photostability Photostability Assessment cluster_thermal_stability Thermal Stability Assessment cluster_common Analytical Workflow start_photo This compound Sample (Solid & Solution) light_exposure Expose to ICH Q1B Light Conditions (Visible & UV) start_photo->light_exposure dark_control_photo Dark Control start_photo->dark_control_photo analysis_photo HPLC Analysis light_exposure->analysis_photo dark_control_photo->analysis_photo result_photo Assess Degradation & Physical Changes analysis_photo->result_photo hplc_method Validated Stability-Indicating HPLC Method analysis_photo->hplc_method data_interpretation Comparative Data Analysis result_photo->data_interpretation start_thermal This compound Sample (Solid State) thermal_stress Expose to Elevated Temperatures (e.g., 40, 60, 80°C) start_thermal->thermal_stress analysis_thermal HPLC Analysis thermal_stress->analysis_thermal result_thermal Determine Degradation Kinetics (k, t½) analysis_thermal->result_thermal analysis_thermal->hplc_method result_thermal->data_interpretation

Caption: Experimental workflow for assessing the photostability and thermal stability of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Solasonine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solasonine, a glycoalkaloid found in plants of the Solanum genus, has garnered significant interest in oncological research for its potent anti-tumor properties.[1] This naturally derived compound has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and trigger ferroptosis, another form of cell death, in a variety of cancer types.[1] The therapeutic potential of this compound is attributed to its ability to modulate key cellular signaling pathways, including the MAPK/ERK, PI3K/AKT, and Hedgehog pathways.[2][3][4] However, like many natural products, the clinical translation of this compound is often hampered by challenges such as poor solubility and limited bioavailability.

To overcome these limitations, various advanced drug delivery systems are being explored to enhance the efficacy and safety of this compound. This guide provides an objective comparison of the in vitro and in vivo performance of different this compound formulations, supported by experimental data. We will delve into a direct comparison between free this compound and its nanoformulations, present key efficacy data across multiple cancer cell lines, and provide detailed methodologies for the pivotal experiments cited.

In Vitro Efficacy: A Comparative Analysis

The in vitro efficacy of anticancer compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this evaluation.

Enhanced Efficacy of Nanoformulations

Recent studies have demonstrated that encapsulating this compound in advanced nanoparticle formulations can significantly enhance its cytotoxic effects against cancer cells compared to the free compound. A notable example is the use of lipid-polymer hybrid nanoparticles (LPHNPs) for the co-delivery of this compound and a related glycoalkaloid, solamargine.

Table 1: Comparison of IC50 Values for Free vs. Nanoformulated this compound/Solamargine in Bladder Cancer Cells

FormulationCell Culture ModelIC50 ValueFold Improvement
Free this compound/Solamargine3D Bladder Cancer SpheroidsNot explicitly stated, but higher than LPHNP-
LPHNP-Solasonine/Solamargine3D Bladder Cancer SpheroidsTwo-fold lower than free form[5]2x

This enhanced efficacy is attributed to the improved cellular uptake and sustained release of the active compounds from the nanoparticles.

This compound Efficacy Across Various Cancer Cell Lines

This compound has demonstrated broad-spectrum anti-cancer activity against a range of human cancer cell lines. The IC50 values vary depending on the cancer type and specific cell line, highlighting the need for targeted therapeutic strategies.

Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)
Gastric CancerSGC-790118[6]
GliomaU87 MG6[7]
Pancreatic CancerPANC-1~25-50 (after 72h)[8]
Pancreatic CancerCFPAC-1~25-50 (after 72h)[8]
Hepatocellular CarcinomaHepG2>25 (after 24h)
Acute Monocytic LeukemiaTHP-1Not specified
Acute Monocytic LeukemiaMV4-11Not specified

In Vivo Efficacy: Preclinical Evidence

The translation of in vitro findings to a living organism is a critical step in drug development. In vivo studies, typically conducted in animal models, provide insights into a drug's anti-tumor activity, pharmacokinetics, and potential toxicity.

Superior Tumor Inhibition with Nanoformulations

Consistent with the in vitro data, nanoformulations of this compound have shown superior anti-tumor efficacy in preclinical animal models.

Table 3: Comparative In Vivo Efficacy of this compound Formulations

FormulationAnimal ModelCancer TypeKey Findings
Free this compoundMouse XenograftHepatocellular Carcinoma (HepG2)Inhibits tumor size and weight; suppresses migration and invasion.[8]
Free this compoundMouse XenograftGliomaInhibits tumor growth.[7]
LPHNP-Solasonine/SolamargineSyngeneic Orthotopic Mouse ModelBladder Cancer (MB49)Displayed an antitumoral effect at high doses, leading to a significant reduction in bladder volume compared to the positive control.[5]

It is important to note that while the LPHNP formulation showed promising anti-tumor effects, systemic toxicity and liver damage were observed at high doses, indicating the need for further optimization to improve the safety profile.[5]

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Overview of this compound's Molecular Targets

Solasonine_Mechanism_of_Action cluster_formulations This compound Formulations cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways Free this compound Free this compound Inhibition of Proliferation Inhibition of Proliferation Free this compound->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Free this compound->Induction of Apoptosis Induction of Ferroptosis Induction of Ferroptosis Free this compound->Induction of Ferroptosis Inhibition of Metastasis Inhibition of Metastasis Free this compound->Inhibition of Metastasis Nanoformulations Nanoformulations Nanoformulations->Inhibition of Proliferation Nanoformulations->Induction of Apoptosis PI3K/AKT PI3K/AKT Inhibition of Proliferation->PI3K/AKT MAPK/ERK MAPK/ERK Inhibition of Proliferation->MAPK/ERK Hedgehog/Gli Hedgehog/Gli Inhibition of Proliferation->Hedgehog/Gli AMPK/FOXO3A AMPK/FOXO3A Induction of Apoptosis->AMPK/FOXO3A

Caption: this compound formulations exert anti-cancer effects by modulating key signaling pathways.

PI3K/AKT and MAPK/ERK Signaling Pathways

The PI3K/AKT and MAPK/ERK pathways are frequently hyperactivated in cancer, promoting cell growth and survival. This compound has been shown to inhibit these pathways.[2]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->PI3K This compound->ERK

Caption: this compound inhibits the PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound formulations on cancer cells and calculate the IC50 value.

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of the this compound formulations (e.g., free this compound and nanoformulations) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound formulations.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cells with the this compound formulations as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound formulations in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free this compound, nanoformulated this compound). Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral) at a predetermined schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Western Blot Western Blot Treatment->Western Blot Xenograft Model Xenograft Model Treatment Administration Treatment Administration Xenograft Model->Treatment Administration Tumor Measurement Tumor Measurement Treatment Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: A typical experimental workflow for evaluating this compound formulations.

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the potential of this compound as a promising anti-cancer agent. The development of advanced formulations, such as lipid-polymer hybrid nanoparticles, has shown considerable success in enhancing the therapeutic efficacy of this compound, leading to improved cytotoxicity against cancer cells and more effective tumor inhibition in preclinical models. While these findings are encouraging, further research is warranted to optimize the safety and pharmacokinetic profiles of these nanoformulations to pave the way for their clinical translation. The continued exploration of this compound's mechanisms of action and the development of novel delivery strategies will be crucial in unlocking its full therapeutic potential in the fight against cancer.

References

Safety Operating Guide

Proper Disposal of Solasonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of solasonine, a glycoalkaloid that requires careful management due to its potential health and environmental hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause skin and eye irritation[2]. Before handling, it is crucial to be familiar with the information provided in the Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, impervious gloves, and a lab coat.[2][3]

  • Ventilation: Use this compound only in a well-ventilated area or with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[1][4]

  • Handling: Avoid inhalation and contact with eyes and skin.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][2]

  • Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

This compound Hazard and Disposal Data Summary

The following table summarizes key quantitative and qualitative data regarding the hazards and disposal of this compound based on available safety data sheets.

ParameterValue / GuidelineSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[1][5]
Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Statements H302, H315, H319, H335, H410[1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]
Environmental Precautions Avoid release to the environment. Prevent from entering drains or water courses.[1][2][4]

Experimental Protocols for Spills and Decontamination

While specific experimental protocols for the disposal of this compound are not detailed in research literature, the procedures for managing spills and decontaminating surfaces are well-defined in safety data sheets.

Accidental Release Measures:

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage. Cover drains to prevent the material from entering waterways.[2][4]

  • Absorption: For liquid spills, absorb the solution with an inert, finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, take up the material dry, avoiding dust generation.[2]

  • Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]

Step-by-Step Disposal Procedures

The primary principle for this compound disposal is that it must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation:

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

    • Distinguish between solid waste (e.g., contaminated labware, PPE) and liquid waste (e.g., unused solutions).

  • Waste Container Labeling:

    • Use only compatible and properly sealed containers for waste collection.

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

    • Keep a log of the accumulated waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Provide the disposal vendor with a copy of the Safety Data Sheet.

  • Final Disposal Method:

    • The approved waste disposal facility will handle the final treatment, which typically involves high-temperature incineration or other methods compliant with national and local regulations to ensure the complete destruction of the compound and prevent environmental release.[1][2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

SolasonineDisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage On-Site Management cluster_disposal Professional Disposal A Identify this compound Waste (Solid & Liquid) B Segregate from other chemical waste A->B C Select appropriate, compatible waste container B->C D Label container clearly: 'Hazardous Waste - this compound' C->D E Store sealed container in secondary containment D->E F Maintain waste accumulation log E->F G Contact EHS or certified waste disposal vendor F->G H Schedule waste pickup G->H I Transfer waste to vendor with SDS H->I J Final Disposal at approved facility (e.g., Incineration) I->J

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Solasonine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Solasonine

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a steroidal glycoalkaloid with significant biological activities. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is essential to be aware of its potential health effects, which at high levels can include disruption of cell membranes, leading to cytotoxic, genotoxic, and mutagenic effects.[2] Symptoms of toxicity can include headache, gastrointestinal irritation, vomiting, and diarrhea.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, ingestion, or skin contact.[1]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.
Hand Protection Protective, impervious glovesPrevents skin contact and absorption.
Body Protection Impervious clothing/laboratory coatProtects skin from contamination.
Respiratory Protection Suitable respiratorRequired when dust or aerosols are generated.
Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Avoid all direct contact with the substance.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]

Quantitative Toxicity and Exposure Data

While specific occupational exposure limits for this compound have not been established, data from related glycoalkaloids and food safety guidelines provide a reference for its potential toxicity.[1]

Data PointValueSpecies/ContextReference
Intraperitoneal LD50 77,300 µg/kgMouse
Human Toxic Dose (Glycoalkaloids) >1 to 3 mg/kg of body weightHuman
Human Lethal Dose (Glycoalkaloids) 3-6 mg/kg of body weightHuman[4]
No-Observed-Adverse-Effect-Level (NOAEL) for total potato glycoalkaloids 0.5 mg/kg body weight/dayHuman
USDA Guideline (Potatoes) <20 mg/100g fresh weightFood Safety[5]
Experimental Protocol: Preparation of this compound Stock Solution

The following is a general procedure for preparing a stock solution of this compound for in vitro experiments, based on common laboratory practices.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Under a chemical fume hood, weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -80°C.

  • For cell culture experiments, dilute the stock solution to the final working concentration using the appropriate cell culture medium immediately before use.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1]

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Material and Contaminated Labware: Dispose of in a designated hazardous waste container.

  • Disposal Method: Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

Visual Workflow for Safe Handling of this compound

.

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a Ventilated Fume Hood B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G J Collect All this compound Waste (Solid and Liquid) F->J H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Label Hazardous Waste Container J->K L Dispose According to Institutional and Regulatory Guidelines K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.